Monomethylfumarate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C5H5O4- |
|---|---|
Molekulargewicht |
129.09 g/mol |
IUPAC-Name |
(E)-4-methoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/p-1/b3-2+ |
InChI-Schlüssel |
NKHAVTQWNUWKEO-NSCUHMNNSA-M |
Isomerische SMILES |
COC(=O)/C=C/C(=O)[O-] |
Kanonische SMILES |
COC(=O)C=CC(=O)[O-] |
Synonyme |
(E)-2-methyl-2-butenedioic acid (Z)-2-methyl-2-butenedioic acid citraconic acid citraconic acid, (E)-isomer citraconic acid, ammonium salt citraconic acid, calcium salt citraconic acid, sodium salt mesaconic acid methylfumaric acid methylmaleic acid monomethylfumarate |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Monomethyl Fumarate: A Technical Guide on the Core Mechanism of Action in Neuroinflammation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Monomethyl fumarate (MMF), the active metabolite of the oral multiple sclerosis (MS) therapy dimethyl fumarate (DMF), exerts a multifaceted effect on the central nervous system (CNS) to combat neuroinflammation. Its mechanism is not attributed to a single action but rather a constellation of effects that synergistically reduce oxidative stress, modulate aberrant immune responses, and provide neuroprotection. The two primary, well-established pillars of MMF's action are the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcriptional pathway and the agonism of the Hydroxycarboxylic Acid Receptor 2 (HCA2). This guide provides an in-depth exploration of these core mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for the scientific community.
Core Mechanisms of Action
Once ingested, DMF is rapidly and almost completely metabolized by esterases in the gastrointestinal tract and blood into MMF, which is considered the biologically active compound responsible for the therapeutic effects.[1][2] MMF readily crosses the blood-brain barrier, allowing it to act directly within the CNS.[3]
Activation of the Nrf2 Antioxidant Response Pathway
A principal mechanism of MMF is the potent activation of the Nrf2 pathway, a master regulator of cellular defense against oxidative stress.[2][4] Oxidative stress is a key contributor to the neuronal damage observed in neuroinflammatory diseases like MS.[2]
Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation. MMF, being an electrophile, directly interacts with Keap1 by covalently modifying a specific cysteine residue (Cys151) through S-alkylation.[5] This modification induces a conformational change in Keap1, preventing it from binding to Nrf2.
Consequently, newly synthesized Nrf2 is stabilized and translocates into the nucleus.[4] In the nucleus, Nrf2 binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This binding initiates the transcription of a broad array of over 200 cytoprotective and antioxidant genes.[4] Key among these are:
-
NAD(P)H:quinone oxidoreductase-1 (NQO1): A critical enzyme in detoxification.[6]
-
Heme-oxygenase-1 (HO-1): An enzyme with potent anti-inflammatory and antioxidant properties.[6]
-
Oxidative stress-induced growth inhibitor 1 (OSGIN1): Mediates cytoprotection in human astrocytes.[5]
This upregulation of the cellular antioxidant machinery enhances the capacity of CNS cells, including neurons and astrocytes, to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage and promoting cell survival.[2][5]
HCA2 (GPR109A) Receptor Agonism
MMF also functions as an agonist for the hydroxycarboxylic acid receptor 2 (HCA2), a G-protein coupled receptor expressed on various immune cells, including microglia, neutrophils, and dendritic cells, as well as on gut epithelial cells.[7][8] The activation of HCA2 by MMF is linked to potent anti-inflammatory effects, particularly in microglia, the resident immune cells of the CNS.[9][10]
Upon binding of MMF to HCA2 on microglial cells, downstream signaling pathways are initiated that lead to:
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, driving the expression of pro-inflammatory cytokines. HCA2 activation can suppress NF-κB activity, thereby reducing the production of inflammatory mediators like TNF-α, IL-6, and IL-1β.[9][10]
-
Modulation of Microglial Phenotype: HCA2 activation promotes a shift from a pro-inflammatory (M1-like) microglial phenotype to an anti-inflammatory and neuroprotective (M2-like) state.[10][11] This shift is crucial for resolving inflammation and fostering tissue repair within the CNS.
Broader Immunomodulatory Effects
Beyond the Nrf2 and HCA2 pathways, MMF orchestrates a broader modulation of the immune system that contributes to its efficacy in neuroinflammatory conditions.[2]
-
Shifts in T-Cell Populations: MMF influences the differentiation of T-helper (Th) cells, promoting a shift away from the pro-inflammatory Th1 and Th17 lineages and towards the anti-inflammatory Th2 lineage.[2] Th1 and Th17 cells are key drivers of the autoimmune attack in MS.
-
Impaired Dendritic Cell (DC) Function: MMF can impair the maturation of DCs and their ability to activate T-cells, a critical step in initiating an adaptive immune response.[4][12]
-
Reduced Immune Cell Infiltration: MMF has been shown to decrease the expression of vascular cell adhesion molecules.[12] This action impedes the adhesion and migration of inflammatory immune cells across the blood-brain barrier, limiting their access to the CNS and reducing immune-mediated damage.[2][12]
Quantitative Data on MMF/DMF Efficacy
The clinical efficacy of fumarates in treating relapsing forms of MS has been demonstrated in large-scale clinical trials. As MMF is the active metabolite of DMF, data from the pivotal DEFINE and CONFIRM studies are directly relevant.
Table 1: Clinical Efficacy of Dimethyl Fumarate (DMF) in Relapsing MS (DEFINE Trial, 2 Years)
| Metric | Placebo | DMF 240 mg BID | Relative Reduction vs. Placebo |
| Annualized Relapse Rate (ARR) | 0.36 | 0.17 | 53%[13] |
| Proportion of Patients Relapsing | 46% | 27% | 49%[12] |
| 12-Week Confirmed Disability Progression | 27% | 16% | 38%[13] |
Table 2: Biomarker Evidence of Nrf2 Pathway Activation (DEFINE & CONFIRM Studies)
| Biomarker Gene | Treatment Group | Result | Statistical Significance |
| NQO1 Transcription | DMF-treated patients | Statistically significant induction relative to baseline and placebo.[6] | p < 0.05 |
| HO-1 Transcription | DMF-treated patients | No statistically significant induction observed in this study.[6] | Not significant |
Note: The lack of statistical significance for HO-1 induction in the clinical setting does not preclude its involvement, as NQO1 induction occurred at lower concentrations in ex vivo studies, suggesting it may be a more sensitive biomarker for Nrf2 activation by DMF/MMF.[6]
Table 3: Effects of MMF/DMF in Experimental Autoimmune Encephalomyelitis (EAE) Models
| Parameter | Effect of MMF/DMF Treatment | Cytokine Modulation | Reference |
| EAE Clinical Score | Significant reduction/attenuation of disease course. | N/A | [14] |
| Immune Cell Infiltration | Reduced infiltration of immune cells into the CNS. | N/A | [15] |
| Th17 Cell Frequency | Significant decrease in the CNS. | Reduced IL-17A expression. | [15] |
| Treg Cell Frequency | Significant increase in the CNS. | Increased IL-10 expression. | [15] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of MMF.
Protocol: Western Blot for Nrf2 Nuclear Translocation
This protocol is used to confirm Nrf2 pathway activation by demonstrating an increase in Nrf2 protein levels within the nucleus following MMF treatment.
1. Cell Culture and Treatment:
- Plate appropriate cells (e.g., human astrocytes, SH-SY5Y neuroblastoma cells) at a suitable density and allow them to adhere overnight.
- Treat cells with MMF at various concentrations (e.g., 10 µM, 25 µM, 50 µM) for different time points (e.g., 2, 4, 6, 8 hours). Include a vehicle-only control (e.g., DMSO).
2. Nuclear and Cytoplasmic Fractionation:
- Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Scrape cells in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, with protease and phosphatase inhibitors).
- Incubate on ice for 15 minutes to allow cells to swell.
- Add a detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex vigorously for 10 seconds to lyse the cell membrane.
- Centrifuge at 3,000 x g for 10 minutes at 4°C. The resulting supernatant is the cytoplasmic fraction.
- Wash the remaining nuclear pellet with the lysis buffer.
- Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, with protease and phosphatase inhibitors).
- Incubate on ice for 30 minutes with intermittent vortexing.
- Centrifuge at 16,000 x g for 20 minutes at 4°C. The supernatant is the nuclear fraction.
3. Protein Quantification, SDS-PAGE, and Transfer:
- Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.
- Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer.
- Separate proteins by size on a 10% SDS-polyacrylamide gel.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting and Detection:
- Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
- Also, probe separate blots or strip and re-probe for loading controls: Lamin B1 for the nuclear fraction and β-actin or GAPDH for the cytoplasmic fraction.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a digital imager.
- Quantify band intensities using densitometry software and normalize Nrf2 levels to the respective loading control.
start [label="Plate & Treat Cells\nwith MMF", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
fractionation [label="Nuclear/Cytoplasmic\nFractionation"];
quant [label="Protein Quantification\n(BCA Assay)"];
sds [label="SDS-PAGE"];
transfer [label="Transfer to PVDF Membrane"];
blocking [label="Blocking\n(5% Milk or BSA)"];
primary [label="Primary Antibody Incubation\n(Anti-Nrf2, Anti-Lamin B1)"];
secondary [label="Secondary Antibody\nIncubation (HRP)"];
detect [label="ECL Detection & Imaging"];
analysis [label="Densitometry Analysis"];
end [label="Confirm Nrf2 Nuclear\nTranslocation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> fractionation [label="1. Lyse cells"];
fractionation -> quant [label="2. Separate fractions"];
quant -> sds [label="3. Load equal protein"];
sds -> transfer [label="4. Separate by size"];
transfer -> blocking [label="5. Prepare for Ab"];
blocking -> primary [label="6. Bind target protein"];
primary -> secondary [label="7. Bind primary Ab"];
secondary -> detect [label="8. Generate signal"];
detect -> analysis [label="9. Quantify bands"];
analysis -> end;
}
Protocol: Chromatin Immunoprecipitation (ChIP) Assay for Nrf2 Binding
This protocol is used to demonstrate the direct binding of the Nrf2 transcription factor to the ARE sequences of its target genes.[16][17]
1. Cell Cross-linking and Lysis:
- Treat cells (e.g., 1-2 x 10^7 cells per condition) with MMF or vehicle control.
- Cross-link protein to DNA by adding formaldehyde to a final concentration of 1% directly to the culture media and incubating for 10-15 minutes at room temperature.
- Quench the reaction by adding glycine to a final concentration of 125 mM.
- Harvest cells, wash with ice-cold PBS, and lyse the cells in a suitable lysis buffer with protease inhibitors.
2. Chromatin Shearing:
- Sonicate the cell lysate on ice to shear the chromatin into fragments of 200-1000 base pairs. The optimal sonication conditions must be empirically determined.
- Centrifuge to pellet cell debris and collect the supernatant containing the soluble chromatin.
3. Immunoprecipitation:
- Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour.
- Save a small aliquot of the pre-cleared chromatin as "Input" control.
- Incubate the remaining chromatin overnight at 4°C with an anti-Nrf2 antibody. Include a negative control using a non-specific IgG antibody.
- Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.
- Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
4. Elution and Reverse Cross-linking:
- Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
- Reverse the formaldehyde cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for 4-6 hours or overnight.
- Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Analysis:
- Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
- Analyze the enrichment of specific DNA sequences using quantitative PCR (qPCR). Design primers flanking the known ARE sites in the promoter regions of Nrf2 target genes (e.g., NQO1, HO-1).
- Calculate the fold enrichment of the target sequence in the Nrf2-IP sample relative to the IgG control, normalized to the input sample.
Protocol: Measurement of Cytokine Levels in CNS Tissue
This protocol describes a method for quantifying multiple inflammatory cytokines and chemokines from mouse brain tissue using a multiplex immunoassay, which is valuable for studies using the EAE model.[18][19]
1. Brain Tissue Homogenization:
- Perfuse EAE mice (treated with MMF or vehicle) transcardially with ice-cold PBS to remove blood from the brain.
- Harvest the brain and place it in a tube containing a lysis buffer (e.g., Bio-Plex Cell Lysis Buffer) with protease inhibitors.
- Homogenize the tissue thoroughly using a mechanical homogenizer.
- Centrifuge the homogenate at 4,500 x g for 20 minutes at 4°C to pellet cellular debris.
- Collect the supernatant and determine the total protein concentration.
2. Multiplex Bead-Based Immunoassay (e.g., Bio-Plex):
- Use a commercial multiplex cytokine panel (e.g., Bio-Plex Pro Mouse Cytokine 23-plex Panel).
- Prepare the assay plate according to the manufacturer's instructions, including standards, controls, and samples. Adjust sample protein concentration to be within the assay's dynamic range.
- Add the capture antibody-coupled magnetic beads to the wells, followed by the standards and samples (typically 50 µl).
- Incubate and wash the plate.
- Add the biotinylated detection antibody cocktail and incubate.
- Wash the plate and add streptavidin-phycoerythrin (SAPE).
- Wash the plate and resuspend the beads in assay buffer.
- Acquire data on a multiplex array reader (e.g., Bio-Plex 200 system).
3. Data Analysis:
- Use the system's software to generate a standard curve for each cytokine.
- Determine the concentration of each cytokine in the samples based on the standard curves.
- Normalize cytokine concentrations to the total protein concentration of the brain lysate to account for variations in sample preparation.
- Compare cytokine profiles between MMF-treated and vehicle-treated EAE mice.
Protocol: Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most common animal model for MS, used to study disease pathogenesis and evaluate potential therapies like MMF.[14][20]
1. EAE Induction:
- Use susceptible mouse strains, such as C57BL/6J females (8-10 weeks old).
- Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
- Immunize mice subcutaneously at two sites on the flank with the MOG/CFA emulsion.
- Administer Pertussis toxin intraperitoneally on the day of immunization and again two days later. This toxin helps to permeabilize the blood-brain barrier.
2. Treatment Protocol:
- Begin treatment with MMF (or its pro-drug DMF) at a predetermined dose via oral gavage. Treatment can be initiated either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs, e.g., on day 15 post-immunization).[21]
- Administer the treatment daily until the end of the experiment. The control group receives the vehicle (e.g., 0.5% methylcellulose).
3. Clinical Scoring and Monitoring:
- Monitor the mice daily for body weight and clinical signs of EAE.
- Score the clinical severity of the disease based on a standardized scale:
- 0: No clinical signs
- 1: Limp tail
- 2: Hind limb weakness or wobbly gait
- 3: Partial hind limb paralysis
- 4: Complete hind limb paralysis
- 5: Moribund state or death
- Plot the mean clinical scores over time for each treatment group to assess the effect of MMF on disease course.
4. Endpoint Analysis:
- At the end of the study, sacrifice the mice and harvest the brain and spinal cord for further analysis, such as histology (to assess inflammation and demyelination) and cytokine measurement as described in Protocol 3.3.
Conclusion
The mechanism of action of monomethyl fumarate in neuroinflammation is a compelling example of a multi-target therapeutic strategy. By simultaneously bolstering the endogenous antioxidant defenses of CNS cells through Nrf2 activation and suppressing inflammatory cascades via HCA2 agonism and broader immunomodulation, MMF addresses several key pathological features of diseases like multiple sclerosis. This dual approach of neuroprotection and anti-inflammation underscores its clinical efficacy. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to further investigate and build upon our understanding of fumarates in the treatment of neurodegenerative and neuroinflammatory disorders.
References
- 1. Neuroprotective and Anti-Inflammatory Effects of Dimethyl Fumarate, Monomethyl Fumarate, and Cannabidiol in Neurons and Microglia [mdpi.com]
- 2. What is the mechanism of Monomethyl fumarate? [synapse.patsnap.com]
- 3. neurology.org [neurology.org]
- 4. What is Monomethyl fumarate used for? [synapse.patsnap.com]
- 5. A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. minocyclinehcl.com [minocyclinehcl.com]
- 8. The niacin receptor HCAR2 modulates microglial response and limits disease progression in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation of HCA2 regulates microglial responses to alleviate neurodegeneration in LPS-induced in vivo and in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of HCA2 regulates microglial responses to alleviate neurodegeneration in LPS-induced in vivo and in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monomethyl Fumarate (MMF, Bafiertam) for the Treatment of Relapsing Forms of Multiple Sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Evolving Role of Monomethyl Fumarate Treatment as Pharmacotherapy for Relapsing-Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 16. Genome-wide global identification of NRF2 binding sites in A549 non-small cell lung cancer cells by ChIP-Seq reveals NRF2 regulation of genes involved in focal adhesion pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytokine Measurement - Creative Biolabs [creative-biolabs.com]
- 20. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Monomethyl Fumarate: A Deep Dive into Nrf2 Pathway Activation for Therapeutic Advancement
For Immediate Release
This technical guide provides a comprehensive analysis of the role of monomethyl fumarate (MMF) in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Intended for researchers, scientists, and professionals in drug development, this document details the molecular mechanisms, presents key quantitative data, outlines experimental methodologies, and visualizes the intricate signaling and experimental workflows.
Executive Summary
Monomethyl fumarate (MMF), the primary active metabolite of the multiple sclerosis and psoriasis therapeutic dimethyl fumarate (DMF), is a potent activator of the Nrf2 pathway.[1][2][3] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[4][5] MMF's activation of Nrf2 signaling underscores its therapeutic effects, offering a promising avenue for the development of novel treatments for a range of diseases characterized by oxidative stress and inflammation.[1][6][7] This guide elucidates the core mechanisms of MMF-induced Nrf2 activation, supported by quantitative data from key experimental studies and detailed procedural outlines for replication and further investigation.
Mechanism of Action: MMF and the Keap1-Nrf2 Axis
Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4][8] MMF, an electrophilic compound, activates the Nrf2 pathway primarily through the covalent modification of Keap1.[6][9]
As an α,β-unsaturated carboxylic acid ester, MMF reacts with nucleophilic thiol groups on cysteine residues of Keap1 via a Michael addition reaction.[6][9] This S-alkylation of Keap1, particularly at reactive cysteine residues like Cys151, induces a conformational change in the Keap1 protein.[9][10] This alteration disrupts the Keap1-Nrf2 interaction, inhibiting the ubiquitination of Nrf2.[9] Consequently, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[1][4]
Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[4][11] This binding initiates the transcription of a broad spectrum of cytoprotective genes, including those involved in antioxidant defense (e.g., heme oxygenase-1 [HO-1], NAD(P)H:quinone oxidoreductase 1 [NQO1]), glutathione biosynthesis (e.g., glutamate-cysteine ligase catalytic and modifier subunits [GCLC and GCLM]), and anti-inflammatory responses.[11][12]
Interestingly, while both MMF and its parent compound DMF activate Nrf2, they exhibit different cellular effects. DMF is a more potent Nrf2 activator in vitro but is also associated with dose-dependent depletion of cellular glutathione (GSH) and decreased cell viability.[6][12] In contrast, MMF demonstrates a lower reactivity towards GSH, activating the Nrf2 pathway without significantly impacting GSH levels or cell viability, suggesting a potentially more favorable safety profile.[6]
Quantitative Data on MMF-Mediated Nrf2 Activation
The following tables summarize key quantitative findings from various studies investigating the effects of MMF on the Nrf2 pathway.
Table 1: MMF-Induced Upregulation of Nrf2 Target Gene Expression (mRNA)
| Cell Line | Treatment | Target Gene | Fold Induction | Time Point | Reference |
| N27 Rat Dopaminergic Cells | 20 µM MMF | Hmox1 | ~2-fold | 4 hours | [12][13] |
| N27 Rat Dopaminergic Cells | 20 µM MMF | Nqo1 | ~1.5-fold | 4 hours | [12][13] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Various | NQO1 | Dose-dependent increase | Not Specified | [14] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Various | HO1 | Dose-dependent increase | Not Specified | [14] |
Table 2: MMF-Induced Upregulation of Nrf2 Target Protein Expression
| Cell Line/Tissue | Treatment | Target Protein | Fold Induction | Time Point | Reference |
| N27 Rat Dopaminergic Cells | 20 µM MMF | Nrf2 | Significant Increase | 4-24 hours | [12] |
| N27 Rat Dopaminergic Cells | 20 µM MMF | Gclm | Significant Increase | 4-24 hours | [12] |
| N27 Rat Dopaminergic Cells | 20 µM MMF | Gclc | Significant Increase | 4-24 hours | [12] |
| N27 Rat Dopaminergic Cells | 20 µM MMF | Nqo1 | Significant Increase | 4-24 hours | [12] |
| N27 Rat Dopaminergic Cells | 20 µM MMF | Hmox1 | Significant Increase | 4-24 hours | [12] |
| N27 Rat Dopaminergic Cells | 20 µM MMF | Gsr | Significant Increase | 4-24 hours | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Western Blot for Nrf2 and Target Protein Expression
This protocol is a standard method to quantify changes in protein levels.
-
Cell Culture and Treatment: Plate cells (e.g., N27, HepG2) at a suitable density and allow them to adhere. Treat cells with MMF at desired concentrations and for various time points. A vehicle control (e.g., DMSO) should be run in parallel.[15]
-
Protein Extraction:
-
For total protein lysates, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[16][17]
-
For nuclear and cytoplasmic fractionation, use a commercial nuclear extraction kit according to the manufacturer's instructions.[15][18]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[15]
-
SDS-PAGE and Western Blotting:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, or other target proteins overnight at 4°C. Use antibodies against β-actin or Lamin B as loading controls for total/cytoplasmic and nuclear fractions, respectively.[16][18]
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection and Analysis:
ARE-Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2.[19]
-
Cell Culture and Transfection:
-
Use a cell line stably or transiently transfected with a luciferase reporter construct containing multiple copies of the ARE consensus sequence upstream of the luciferase gene (e.g., HEK-293 NRF2/ARE luciferase reporter cell line).[4][20]
-
Seed cells into a 96-well white, clear-bottom plate one day prior to the experiment.[4]
-
-
Compound Treatment: Treat the cells with various concentrations of MMF or a vehicle control. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control. Incubate for a predetermined time (e.g., 6-24 hours).[4]
-
Cell Lysis: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.[4]
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer. The light output is directly proportional to the level of Nrf2-driven transcription.[4][19]
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability to account for potential cytotoxicity. Calculate the fold induction relative to the vehicle control.[4]
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression
This technique is used to quantify changes in mRNA levels of Nrf2 target genes.
-
Cell Culture and Treatment: Culture and treat cells with MMF as described for the Western blot protocol.
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a thermal cycler with specific primers for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Use a SYBR Green or TaqMan-based detection method.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results are expressed as fold change in mRNA levels compared to the vehicle-treated control.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the MMF-induced Nrf2 signaling pathway and the general workflows for the key experimental protocols.
Caption: MMF-induced Nrf2 signaling pathway.
Caption: General workflow for Western blot analysis.
Caption: Workflow for ARE-luciferase reporter assay.
Conclusion and Future Directions
Monomethyl fumarate is a well-established activator of the Nrf2 signaling pathway, exerting its effects through the covalent modification of Keap1. This mechanism leads to the stabilization and nuclear translocation of Nrf2, culminating in the transcriptional activation of a suite of cytoprotective genes. The ability of MMF to induce this protective pathway without causing significant glutathione depletion highlights its therapeutic potential.
For researchers and drug development professionals, a thorough understanding of the nuances of MMF-mediated Nrf2 activation is paramount. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for further investigation into the therapeutic applications of MMF and other Nrf2-activating compounds. Future research should focus on elucidating the full spectrum of MMF's targets, its long-term effects on the Nrf2 pathway, and its potential in treating a wider array of oxidative stress-related pathologies.
References
- 1. Monomethyl fumarate promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fumarates improve psoriasis and multiple sclerosis by inducing type II dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Research Progress of Small Molecule Compounds Targeting Nrf2 for Treating Inflammation-Related Diseases [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Nrf2 protein expression by western blot and subcellular localization by Immunofluorescence [bio-protocol.org]
- 18. 4.5. Western Blot Analysis for Nrf2 and PPARγ [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. bpsbioscience.com [bpsbioscience.com]
Monomethyl Fumarate: A Deep Dive into the Active Metabolite of Dimethyl Fumarate
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Dimethyl fumarate (DMF) is an oral therapeutic approved for the treatment of relapsing forms of multiple sclerosis (MS) and psoriasis. Following oral administration, DMF is rapidly and extensively hydrolyzed by esterases in the gastrointestinal tract, blood, and various tissues to its active metabolite, monomethyl fumarate (MMF).[1][2] In fact, DMF is often not detectable in the plasma, and the therapeutic efficacy is attributed to MMF.[2][3] This technical guide provides an in-depth overview of MMF, focusing on its pharmacokinetics, mechanisms of action, and the experimental methodologies used to elucidate its therapeutic effects.
Pharmacokinetics of Monomethyl Fumarate
The pharmacokinetic profile of MMF has been well-characterized, particularly in bioequivalence studies comparing DMF and MMF formulations. Following oral administration of DMF, MMF is readily absorbed, with peak plasma concentrations (Cmax) reached in approximately 2 to 2.5 hours (Tmax).[3] The area under the plasma concentration-time curve (AUC), a measure of total drug exposure, is dose-proportional.[3] The apparent half-life of MMF is approximately 30 minutes.[4]
Table 1: Pharmacokinetic Parameters of Monomethyl Fumarate (MMF) after Oral Administration of Dimethyl Fumarate (DMF) or MMF in Healthy Subjects
| Parameter | Value | Reference |
| Tmax (median) | 2 - 2.5 hours | [3] |
| Cmax (mean, after 240 mg DMF with food) | 1.87 mg/L | [3] |
| AUC (mean, after 240 mg DMF with food) | 8.2 mg•h/L | [3] |
| Half-life (approximate) | 30 minutes | [4] |
| Protein Binding | 27-45% | [4] |
| Volume of Distribution (apparent) | 53 - 73 L | [4] |
Note: A high-fat, high-calorie meal can delay the Tmax and decrease the Cmax of MMF but does not significantly affect the overall exposure (AUC).[3][4]
Biotransformation and Metabolism
The conversion of DMF to MMF is a critical step in its mechanism of action. This hydrolysis is a rapid and efficient process mediated by ubiquitous esterases.[1][2] MMF is further metabolized through the tricarboxylic acid (TCA) cycle, with no involvement of the cytochrome P450 (CYP450) system.[4] The major metabolites are fumaric acid, citric acid, and glucose.[4] The primary route of elimination is through exhalation of carbon dioxide (CO2), accounting for approximately 60% of the dose.[4]
Mechanisms of Action
The therapeutic effects of MMF are primarily attributed to its interaction with two key signaling pathways: the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the Hydroxycarboxylic Acid Receptor 2 (HCA2).
Nrf2 Pathway Activation
MMF is a potent activator of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.[5][6] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. MMF, being an electrophile, is thought to covalently modify specific cysteine residues on Keap1.[7] This modification leads to a conformational change in Keap1, resulting in the dissociation of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription.[7]
HCA2 Receptor Activation
MMF is also an agonist of the Hydroxycarboxylic Acid Receptor 2 (HCA2), a G protein-coupled receptor (GPCR) expressed on various immune cells, including neutrophils and macrophages, as well as on keratinocytes.[6][8] Activation of HCA2 by MMF is believed to contribute to the anti-inflammatory effects of the drug.[8] For instance, HCA2 activation on neutrophils has been shown to reduce their adhesion to endothelial cells and their migration, thereby limiting their infiltration into the central nervous system in models of MS.[8] This signaling is also implicated in the common side effect of flushing associated with fumarate therapy.[9]
Experimental Protocols
The understanding of MMF's pharmacology is built upon a foundation of in vitro and in vivo experimental studies. Below are representative protocols for key assays.
In Vitro Nrf2 Activation Assay
Objective: To determine the ability of MMF to activate the Nrf2 pathway in a cellular model.
Methodology:
-
Cell Culture: Human astrocytes or other relevant cell lines are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of MMF (e.g., 20 µM) or a vehicle control for different time points (e.g., 4, 8, 12, 24 hours).
-
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells. The expression levels of Nrf2 target genes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1), are quantified using qRT-PCR.
-
Protein Analysis (Western Blot): Cell lysates are prepared, and protein concentrations are determined. Western blotting is performed to assess the protein levels of Nrf2 and its target gene products.
-
Data Analysis: Changes in gene and protein expression in MMF-treated cells are compared to vehicle-treated controls.
Animal Models of Multiple Sclerosis
Objective: To evaluate the in vivo efficacy of DMF/MMF in animal models that mimic aspects of MS pathology.
1. Experimental Autoimmune Encephalomyelitis (EAE) Model:
-
Induction: EAE is induced in mice (e.g., C57BL/6) by immunization with a myelin-derived peptide, such as MOG35-55, in complete Freund's adjuvant, followed by injections of pertussis toxin.
-
Treatment: Animals are orally administered DMF or MMF daily, starting either before disease onset (prophylactic) or after the appearance of clinical signs (therapeutic).
-
Assessment: Clinical scores are recorded daily to assess disease severity. At the end of the study, spinal cords are collected for histological analysis of inflammation and demyelination. Immune cell populations in the periphery and central nervous system can be analyzed by flow cytometry.[10]
2. Cuprizone-Induced Demyelination Model:
-
Induction: Mice are fed a diet containing 0.2% cuprizone for several weeks to induce oligodendrocyte apoptosis and demyelination, particularly in the corpus callosum. This model focuses on demyelination and remyelination processes independent of a primary immune-mediated attack.[10]
-
Treatment: DMF or MMF is administered orally throughout the cuprizone feeding period.
-
Assessment: Brain tissue is analyzed for the extent of demyelination (e.g., using Luxol fast blue staining) and for markers of oligodendrocyte progenitor cells and mature oligodendrocytes to assess remyelination.[10]
Quantitative Data from Key Experiments
Table 2: In Vitro Upregulation of Nrf2 Target Genes by MMF
| Gene | Cell Type | MMF Concentration | Time Point | Fold Change vs. Control | Reference |
| Hmox1 | N27 Rat Dopaminergic Cells | 20 µM | 4 hours | Significant Upregulation | |
| Nqo1 | N27 Rat Dopaminergic Cells | 20 µM | 4 hours | Significant Upregulation |
Table 3: Efficacy of Dimethyl Fumarate in a Phase 3 Clinical Trial (DEFINE study) in Relapsing-Remitting MS
| Outcome | Placebo | DMF 240 mg BID | Relative Reduction vs. Placebo | Reference |
| Annualized Relapse Rate | 0.36 | 0.17 | 53% | [3] |
| Proportion of Patients with Relapse at 2 years | 46% | 27% | 49% | [3] |
| Disability Progression at 2 years | 27% | 16% | 38% | [3] |
Conclusion
Monomethyl fumarate is the key active metabolite responsible for the therapeutic effects of dimethyl fumarate. Its multifaceted mechanism of action, centered on the activation of the Nrf2 pathway and modulation of the HCA2 receptor, provides a strong rationale for its efficacy in immune-mediated diseases like multiple sclerosis. The data from pharmacokinetic, in vitro, and in vivo studies, as summarized in this guide, offer a comprehensive understanding of MMF's pharmacology. Continued research into the intricate signaling pathways modulated by MMF will undoubtedly pave the way for the development of more targeted and effective therapies for a range of inflammatory and neurodegenerative conditions.
References
- 1. Pharmacokinetics of oral fumarates in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Dimethyl Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monomethyl Fumarate (MMF, Bafiertam) for the Treatment of Relapsing Forms of Multiple Sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Dimethyl fumarate: A review of preclinical efficacy in models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxycarboxylic acid receptor 2 mediates dimethyl fumarate’s protective effect in EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of dimethyl fumarate in two animal models of MS [ediss.uni-goettingen.de]
Preclinical Profile of Monomethylfumarate in Autoimmune Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethylfumarate (MMF) is the active metabolite of the oral immunomodulatory drug Dimethyl Fumarate (DMF), which is approved for the treatment of multiple sclerosis (MS) and psoriasis. Upon oral administration, DMF is rapidly hydrolyzed by esterases to MMF, which is believed to mediate the therapeutic effects. This technical guide provides an in-depth overview of the preclinical studies of MMF in various autoimmune diseases, focusing on its mechanisms of action, efficacy in established animal models, and the experimental protocols used for its evaluation. While many in vivo studies are conducted using the prodrug DMF, this guide will focus on the actions of its active metabolite, MMF, and will clearly distinguish when data pertains to the administration of DMF.
Mechanism of Action
This compound exerts its immunomodulatory and cytoprotective effects through two primary signaling pathways: the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway and the Hydroxycarboxylic Acid Receptor 2 (HCAR2) pathway.
Nrf2 Signaling Pathway
MMF is an activator of the Nrf2 transcription factor, a key regulator of cellular defense against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. MMF, being an electrophile, can cause S-alkylation of Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription. This pathway is crucial for the antioxidant and anti-inflammatory effects of MMF.[1][2]
HCAR2 Signaling Pathway
MMF is a potent agonist of the G-protein coupled receptor HCAR2 (also known as GPR109A).[3] HCAR2 is expressed on various immune cells, including neutrophils, monocytes, and microglia.[3][4] Activation of HCAR2 by MMF can lead to diverse downstream effects depending on the cell type. In microglia, HCAR2 activation has been shown to mediate anti-inflammatory effects by activating the AMPK-Sirt1 axis, which in turn inhibits the pro-inflammatory NF-κB pathway.[4] In other cells, such as keratinocytes and Langerhans cells, HCAR2 activation can lead to the production of prostaglandins, which is associated with the flushing side effect observed in patients.[3]
Preclinical Efficacy in Autoimmune Disease Models
Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)
The EAE model is the most commonly used animal model for multiple sclerosis. Studies have consistently shown that oral administration of DMF, the prodrug of MMF, significantly ameliorates the clinical course of EAE.
| Parameter | Treatment Group (DMF) | Control Group (Vehicle) | Outcome | Citation(s) |
| Maximum Clinical Score | 1.1 ± 1.2 (7.5 mg/kg) | 3.3 ± 1.2 | Significant reduction in disease severity. | [5] |
| Cumulative Disease Score | 8.4 (7.5 mg/kg) | 20.1 | Significant reduction in overall disease burden. | [5] |
| Disease Incidence | 62.5% (7.5 mg/kg) | 100% | Reduced the percentage of animals developing EAE. | [5] |
| Immune Cell Infiltration | Reduced CD4+, CD8+, Macrophages, Neutrophils | High Infiltration | DMF treatment (30 mg/kg, twice daily) reduced the infiltration of various immune cells into the spinal cord in an HCA2-dependent manner. | |
| Demyelination | Reduced Area of Demyelination | Extensive Demyelination | DMF treatment (30 mg/kg, twice daily) significantly decreased the area of demyelination in the spinal cords of wild-type mice, an effect absent in HCA2 knockout mice. |
Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA)
The CIA model in rats is a widely used preclinical model for rheumatoid arthritis. Studies using this model have demonstrated the anti-inflammatory and disease-modifying effects of MMF and its prodrug, DMF.
| Parameter | Treatment Group | Control Group (Arthritic) | Outcome | Citation(s) |
| Vocalizations (Pain Behavior) | Dose-dependent reduction (MMF 0.5-10 mg/kg, i.p.) | High Vocalization | Systemic MMF significantly inhibited pain-related vocalizations in a rat arthritis model, with the maximum effect observed at 10 mg/kg. | [6] |
| Hindlimb Withdrawal Thresholds | Increased Threshold (MMF 10 mg/kg, i.p.) | Low Threshold | MMF significantly increased the mechanical withdrawal threshold, indicating a reduction in mechanical hypersensitivity. | [6] |
| Arthritis Score & Paw Swelling | Significantly reduced (DMF) | High Score & Swelling | DMF treatment significantly reduced clinical signs of arthritis. | [7][8] |
| Plasma TNF-α Levels (pg/ml/mg protein) | 129.9 ± 50.29 (Saline Control) | 402.8 ± 40.80 | In a related adjuvant-induced arthritis model, DMF treatment significantly decreased elevated serum TNF-α levels. | [9] |
| Plasma IL-6 Levels (pg/ml/mg protein) | 48.7 ± 3.21 (Saline Control) | 133.1 ± 5.09 | In the same adjuvant-induced arthritis model, DMF treatment led to a significant reduction in plasma IL-6 levels. | [9] |
| Plasma IL-17 Levels | Significantly lower (DMF) | Elevated | DMF treatment reduced the plasma levels of the pro-inflammatory cytokine IL-17. | [7] |
| Plasma IL-10 Levels | Higher (DMF) | Lower | DMF treatment increased the levels of the anti-inflammatory cytokine IL-10. | [7] |
Psoriasis (In Vitro Keratinocyte Models)
Psoriasis is characterized by hyperproliferation and abnormal differentiation of keratinocytes, along with inflammation. In vitro studies using human keratinocytes have elucidated the direct effects of MMF on these key pathological features.
| Parameter | MMF Concentration | Outcome | Citation(s) |
| Keratinocyte Proliferation ([3H]thymidine incorporation) | 300 µM - 1 mM | Dose-dependent inhibition of keratinocyte proliferation, with a greater than 50% reduction in DNA synthesis at 1 mM. | [10] |
| Keratin 10 (K10) Protein Expression (Early Differentiation Marker) | 500 µM | Significant increase in K10 protein expression, with the maximum effect observed at 500 µM, indicating promotion of early keratinocyte differentiation. | [10] |
| Transglutaminase Activity (Late Differentiation Marker) | 500 µM - 1 mM | Significant increase in transglutaminase activity, indicating promotion of terminal keratinocyte differentiation. | [10] |
| Pro-inflammatory Cytokine mRNA Expression (TPA-induced) | 1 mM | Significant inhibition of TNF-α, IL-6, and IL-1α mRNA expression in stimulated keratinocytes. | [10] |
| TNF-α Protein Secretion (TPA-induced) | 1 mM | Significant reduction in the secretion of TNF-α protein from stimulated keratinocytes. | [10] |
| Cytokine Secretion from PBMCs (100 µM MMF) | 100 µM | Induced secretion of TNF-α, IL-10, and IL-1RA in peripheral blood mononuclear cells from both psoriatic patients and healthy volunteers. | [11] |
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol describes the active induction of EAE in C57BL/6 mice, a commonly used model for relapsing-remitting multiple sclerosis.
Detailed Methodology:
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Immunization (Day 0):
-
Mice are immunized subcutaneously with an emulsion containing 100-200 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
On the same day, mice receive an intraperitoneal injection of 100-200 ng of Pertussis Toxin (PTX).
-
-
Booster (Day 2):
-
A second intraperitoneal injection of PTX (100-200 ng) is administered.
-
-
Treatment:
-
Treatment with MMF, DMF, or vehicle is typically initiated a few days post-immunization (prophylactic regimen) or upon the onset of clinical signs (therapeutic regimen) and administered daily via oral gavage.
-
-
Clinical Assessment:
-
Mice are weighed and scored daily for clinical signs of EAE starting from day 7 post-immunization. The scoring is based on a 0-5 scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
Induction of Collagen-Induced Arthritis (CIA) in Rats
This protocol outlines the induction of CIA in Lewis or Wistar rats, a robust model for studying rheumatoid arthritis.
Detailed Methodology:
-
Animals: Male or female Lewis or Wistar rats, 6-8 weeks old.
-
Primary Immunization (Day 0):
-
Rats are injected intradermally at the base of the tail with 100-200 µL of an emulsion of bovine or chicken type II collagen (1-2 mg/mL) in Complete Freund's Adjuvant (CFA).
-
-
Booster Immunization (Day 7):
-
A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site near the base of the tail.
-
-
Treatment:
-
Treatment with MMF, DMF, or a control vehicle typically begins after the booster immunization or upon the first signs of arthritis and is administered daily.
-
-
Arthritis Assessment:
-
Starting from day 10, rats are examined daily or every other day for signs of arthritis.
-
Clinical Scoring: Each paw is scored on a scale of 0-4 based on the degree of erythema, swelling, and joint deformity. The maximum score per rat is 16.
-
Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.
-
Keratinocyte Proliferation Assay ([3H]Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Detailed Methodology:
-
Cell Culture:
-
Primary human or mouse keratinocytes are seeded in 96-well plates and cultured until they reach a desired confluency (e.g., 50-70%).
-
-
Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of MMF or a vehicle control. Cells are incubated for a specified period (e.g., 24 hours).
-
-
[3H]Thymidine Labeling:
-
During the last few hours of incubation (e.g., 4-6 hours), [3H]thymidine (a radioactive nucleoside) is added to each well. Proliferating cells will incorporate the [3H]thymidine into their newly synthesized DNA.
-
-
Cell Harvesting and Scintillation Counting:
-
Cells are harvested onto a filter mat using a cell harvester, which lyses the cells and traps the DNA on the filter.
-
The filter mat is dried, and a scintillant is added. The amount of radioactivity on the filter, which corresponds to the amount of incorporated [3H]thymidine, is measured using a scintillation counter.
-
The results are expressed as counts per minute (CPM) or as a percentage of the control.
-
Conclusion
Preclinical studies have robustly demonstrated the therapeutic potential of this compound in models of various autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis. Its dual mechanism of action, involving the activation of the cytoprotective Nrf2 pathway and the modulation of immune responses through the HCAR2 receptor, provides a strong rationale for its clinical efficacy. The quantitative data from in vivo and in vitro studies, as detailed in this guide, highlight MMF's ability to reduce inflammation, mitigate disease severity, and directly target key pathological processes in these conditions. The provided experimental protocols offer a framework for the continued investigation and development of fumarate-based therapies for autoimmune disorders. While much of the in vivo data has been generated using the prodrug DMF, the consistent and significant effects observed are largely attributable to its active metabolite, MMF. Further preclinical research focusing directly on MMF will continue to refine our understanding of its therapeutic profile.
References
- 1. JCI - Hydroxycarboxylic acid receptor 2 mediates dimethyl fumarate’s protective effect in EAE [jci.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Utilization of Dimethyl Fumarate and Related Molecules for Treatment of Multiple Sclerosis, Cancer, and Other Diseases [frontiersin.org]
- 4. Frontiers | Glatiramer Acetate, Dimethyl Fumarate, and Monomethyl Fumarate Upregulate the Expression of CCR10 on the Surface of Natural Killer Cells and Enhance Their Chemotaxis and Cytotoxicity [frontiersin.org]
- 5. Dimethyl fumarate modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monomethyl fumarate (MMF) inhibits pain behaviors and amygdala activity in a rat arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl Fumarate Ameliorates Collagen-Induced Arthritis in Lewis Rats by Modulation of Th17/Treg Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl Fumarate Suppresses Collagen-Induced Arthritis by Regulating Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rheumres.org [rheumres.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Monomethylfumarate: A Comprehensive Technical Guide to its Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethylfumarate (MMF) is the active metabolite of the multiple sclerosis therapeutic, dimethyl fumarate. Its efficacy is intrinsically linked to its chemical characteristics and solubility, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth overview of the core chemical properties and solubility of MMF, complete with detailed experimental protocols and visualizations of its key signaling pathways.
Chemical Properties of this compound
This compound, systematically named (2E)-4-methoxy-4-oxobut-2-enoic acid, is a monoester of fumaric acid. A summary of its key chemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₅H₆O₄ | [1][2] |
| Molecular Weight | 130.10 g/mol | [3] |
| Melting Point | 144-145 °C | [4][5][6] |
| Boiling Point | 250.0 ± 23.0 °C (Predicted) | [7] |
| logP | -0.24 to 0.4 | [3][8] |
| pKa | 3.40 ± 0.10 (Predicted) | [7] |
Solubility Profile
The solubility of MMF in various solvents is a critical factor for its formulation and delivery. MMF exhibits solubility in both aqueous and organic media.
| Solvent | Solubility | Reference |
| Ethanol | ~0.5 mg/mL | [1][2] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~10 mg/mL | [1][2] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1 mg/mL | [1][2] |
| Water | 20 mg/mL | [9] |
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the determination of the thermodynamic solubility of this compound in an aqueous buffer using the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC grade water and acetonitrile
-
0.1% Formic acid in water and acetonitrile (for mobile phase)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC system with a UV detector
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound (approximately 5-10 mg) to a 2 mL glass vial.
-
Add 1 mL of PBS (pH 7.4) to the vial.
-
Securely cap the vial and place it on an orbital shaker.
-
Shake the vial at a constant speed (e.g., 150 rpm) at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.
-
Carefully withdraw the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microparticles.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the standard curve.
-
Inject the diluted sample and the standard solutions onto the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: 30 °C
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the diluted supernatant from the calibration curve.
-
Calculate the aqueous solubility by multiplying the determined concentration by the dilution factor.
-
Determination of pKa (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration.
Materials:
-
This compound
-
Deionized water (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Potassium Chloride (KCl)
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Solution Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 0.01 M).
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
-
Titration:
-
Place a known volume of the this compound solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Begin stirring the solution gently.
-
Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of NaOH added.
-
Continue the titration until the pH has passed the expected equivalence point and has stabilized at a high value.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be determined from the first or second derivative of the titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).
-
Determination of logP (HPLC-Based Method)
This protocol outlines a method for determining the octanol-water partition coefficient (logP) of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
This compound
-
A series of reference compounds with known logP values that bracket the expected logP of MMF.
-
HPLC grade methanol and water
-
n-Octanol
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Mobile Phases and Standards:
-
Prepare a series of mobile phases with varying methanol-water compositions (e.g., 40:60, 50:50, 60:40, 70:30 v/v).
-
Saturate the water used for the mobile phase with n-octanol and the methanol with water.
-
Prepare stock solutions of this compound and the reference compounds in methanol.
-
-
Chromatographic Analysis:
-
For each mobile phase composition, inject the solutions of this compound and the reference compounds.
-
Determine the retention time (t_R) for each compound.
-
Measure the column dead time (t_0) by injecting a non-retained compound (e.g., uracil or sodium nitrate).
-
-
Data Analysis:
-
For each compound and each mobile phase composition, calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0.
-
For each compound, plot log k' against the percentage of methanol in the mobile phase.
-
Extrapolate the linear regression to 100% water (0% methanol) to determine the log k'_w for each compound.
-
Create a calibration curve by plotting the known logP values of the reference compounds against their calculated log k'_w values.
-
Determine the logP of this compound by interpolating its log k'_w value on the calibration curve.
-
Signaling Pathways
This compound exerts its therapeutic effects primarily through the modulation of two key signaling pathways: the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the Hydroxycarboxylic Acid Receptor 2 (HCA2) pathway.
Nrf2 Signaling Pathway
MMF is an activator of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.[10][11][12][13][14][15][16][17][18] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[13] MMF, being an electrophile, reacts with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[13] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.[10][13]
Caption: this compound (MMF) activates the Nrf2 signaling pathway.
HCA2 Signaling Pathway
MMF is an agonist of the G protein-coupled receptor HCA2 (also known as GPR109A).[2][6][19] Activation of HCA2 by MMF leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can modulate the activity of various immune cells. In some cells, HCA2 activation by MMF can also lead to the activation of the AMPK-Sirt1 axis, which in turn inhibits the pro-inflammatory NF-κB pathway.
Caption: this compound (MMF) signaling through the HCA2 receptor.
Conclusion
This technical guide provides a detailed overview of the chemical properties and solubility of this compound, supported by comprehensive experimental protocols and visualizations of its primary signaling pathways. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important therapeutic agent. A thorough understanding of these fundamental characteristics is essential for the continued development and optimization of MMF-based therapies.
References
- 1. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 2. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. oecd.org [oecd.org]
- 9. laboratuar.com [laboratuar.com]
- 10. lcslaboratory.com [lcslaboratory.com]
- 11. OECD 102 / 103 - Phytosafe [phytosafe.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. ijcrt.org [ijcrt.org]
- 16. agilent.com [agilent.com]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ajpaonline.com [ajpaonline.com]
- 19. STABILITY INDICATING RP-HPLC ASSAY METHOD FOR ESTIMATION OF DIMETHYL FUMARATE IN BULK AND CAPSULES | Semantic Scholar [semanticscholar.org]
In Vitro Effects of Monomethylfumarate on Glial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethylfumarate (MMF), the primary active metabolite of dimethyl fumarate (DMF), is a key therapeutic agent in the treatment of relapsing-remitting multiple sclerosis (RRMS). Its mechanism of action within the central nervous system (CNS) is multifaceted, with significant immunomodulatory and neuroprotective effects attributed to its interaction with glial cells. This technical guide provides an in-depth overview of the in vitro effects of MMF on microglia, astrocytes, and oligodendrocytes, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways involved. The information presented is intended to support further research and drug development efforts in the field of neuroinflammation and neurodegeneration.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (MMF) on various glial cell types as reported in in vitro studies.
Table 1: Effects of MMF on Glial Cell Viability, Proliferation, and Cytotoxicity
| Cell Type | MMF Concentration | Treatment Duration | Experimental Condition | Observed Effect | Reference |
| Primary Rat Glial Co-culture (Astrocytes with 5% or 30% Microglia) | 0.1, 0.5, and 2 µg/mL | 24 h | "Physiological" (5% microglia) and "Pathological" (30% microglia) | No significant changes in glial cell viability. | [1][2] |
| Primary Human Astrocytes | Not specified | Not specified | Oxidative stress induced by H₂O₂ | Dose-dependent protection from H₂O₂-induced cell death, with almost complete survival at the highest concentrations. | [3] |
| Primary Murine Motoneuron Cultures | 1 µg/mL | Not specified | Oxidative stress induced by H₂O₂ | Significant reduction of caspase-3 positive neurons. | [3] |
| Oli-neu cells (Oligodendrocyte lineage) | Not specified | Not specified | Not specified | Slowdown of cell proliferation. | [4] |
Table 2: Anti-inflammatory and Antioxidant Effects of MMF on Glial Cells
| Cell Type | MMF Concentration | Treatment Duration | Experimental Condition | Observed Effect | Reference |
| Primary Murine and Human Astrocytes | Not specified | 24 h | IL-1β stimulation | No significant effect on the secretion of IL-6, CXCL10, and CCL2. | [5][6] |
| Primary Murine and Human Astrocytes | Not specified | 24 h | IL-1β and IFN-γ activation | Prevented intracellular reactive oxygen species (ROS) production. | [5] |
| Primary Rat Microglia | Not specified | Not specified | Not specified | Shifts microglia to an anti-inflammatory phenotype. | [7] |
| BV2 microglial cell line | 1-30 µM | Not specified | LPS (600 ng/ml) activation | Reduced nitric oxide (NO) production. | [8] |
| Primary hippocampal neurons and BV2 microglial cell line | 1-30 µM | Not specified | Not specified | Did not induce Nrf2 activation. | [8] |
| Oli-neu cells (Oligodendrocyte lineage) | Not specified | Not specified | LPS-mediated inflammatory stimulus | Antioxidant effect and modification of lipid content. | [4] |
Table 3: Effects of MMF on Glial Cell Phenotype and Gene Expression
| Cell Type | MMF Concentration | Treatment Duration | Experimental Condition | Observed Effect | Reference |
| Primary Rat Glial Co-culture (Astrocytes with 5% or 30% Microglia) | 0.1, 0.5, and 2 µg/mL | 24 h | "Physiological" and "Pathological" | No effects on microglial phenotypes. | [1][2] |
| Activated Microglia | Not specified | Not specified | Not specified | Changes molecular and functional phenotype from pro-inflammatory to neuroprotective via HCAR2 activation. | [1] |
| Human and Murine Astrocytes | Not specified | Not specified | IL-1β activation | Reduced expression of miR-146a and miR-155. | [5] |
| Oli-neu cells (Oligodendrocyte lineage) | Not specified | 72 h and 120 h | Not specified | Significant increase in cell processes branching, favoring differentiation. | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Glial Cell Viability Assay (MTT Assay)
-
Cell Culture: Primary rat glial co-cultures of astrocytes containing 5% (M5, "physiological") or 30% (M30, "pathological") microglia are seeded in appropriate culture plates.[1][2]
-
Treatment: Cells are treated with different concentrations of MMF (e.g., 0.1, 0.5, and 2 µg/mL) or vehicle control for a specified duration (e.g., 24 hours).[1][2]
-
MTT Incubation: After treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized using a solubilization buffer (e.g., DMSO).
-
Quantification: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Cytokine and Chemokine Secretion Analysis (ELISA)
-
Cell Culture and Treatment: Primary astrocyte cultures (murine or human) are pretreated with MMF or vehicle, followed by stimulation with an inflammatory agent like IL-1β for 24 hours.[5]
-
Supernatant Collection: After the incubation period, the cell culture supernatants are collected.
-
ELISA Procedure: The concentrations of specific cytokines and chemokines (e.g., IL-6, CXCL10, CCL2) in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The results are typically normalized to the total protein content of the corresponding cell lysates.
Reactive Oxygen Species (ROS) Production Assay
-
Cell Culture and Treatment: Primary astrocytes are cultured and treated with MMF or vehicle, followed by activation with pro-inflammatory stimuli such as IL-1β and IFN-γ.[5]
-
Probe Loading: Cells are loaded with a fluorescent ROS indicator dye (e.g., 2',7'-dichlorofluorescin diacetate - DCFDA).
-
Measurement: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured over time or at a specific time point (e.g., 24 hours) using a fluorescence plate reader or microscope.[5]
-
Data Analysis: ROS production is quantified and compared between different treatment groups.
Oligodendrocyte Differentiation Assay
-
Cell Culture: Neural progenitor cells (NPCs) or oligodendrocyte precursor cells (OPCs) are cultured in differentiation-promoting media.[5] Oli-neu cells, an oligodendrocyte lineage cell line, can also be used.[4]
-
Treatment: The cells are treated with MMF or vehicle control.
-
Immunocytochemistry: After a set period of differentiation (e.g., several days), the cells are fixed and immunostained for markers of immature and mature oligodendrocytes, such as O4, NG2, and myelin basic protein (MBP).[5]
-
Quantification and Morphological Analysis: The number of cells expressing specific oligodendrocyte markers is counted. Morphological changes, such as the branching of cell processes, are also analyzed to assess the stage of differentiation.[4]
Signaling Pathways and Visualizations
MMF exerts its effects on glial cells through the modulation of several key signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms.
Nrf2-Antioxidant Response Pathway
MMF is known to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.[3][9][10]
Caption: MMF activates the Nrf2 pathway by modifying Keap1, leading to Nrf2 translocation and antioxidant gene expression.
HCAR2-Mediated Anti-inflammatory Signaling in Microglia
The hydroxycarboxylic acid receptor 2 (HCAR2) is a G-protein coupled receptor that, when activated by MMF, initiates an anti-inflammatory cascade in microglia.[1]
Caption: MMF activation of the HCAR2 receptor in microglia leads to reduced inflammation and a neuroprotective phenotype.
Experimental Workflow for Assessing MMF Effects on Glial Cells
The following diagram outlines a typical experimental workflow for investigating the in vitro effects of MMF.
Caption: A generalized workflow for studying the in vitro effects of MMF on glial cells.
Conclusion
In vitro studies have demonstrated that this compound exerts significant and diverse effects on glial cells. It shows a favorable safety profile by not impacting glial cell viability at therapeutic concentrations.[1][2] MMF's primary mechanisms of action include the activation of the Nrf2 antioxidant pathway, which protects glial cells from oxidative stress, and the modulation of microglial phenotype towards a neuroprotective state via the HCAR2 receptor.[1][3][10] While its direct anti-inflammatory effects on cytokine secretion in astrocytes appear limited, it effectively reduces the production of reactive oxygen species.[5] Furthermore, MMF has shown potential in promoting oligodendrocyte differentiation, suggesting a role in remyelination.[4] These findings underscore the complex and beneficial interactions of MMF with the glial cell populations of the CNS, providing a strong rationale for its therapeutic use in neuroinflammatory diseases. Further research into the specific downstream effectors of these pathways will be crucial for the development of next-generation therapies targeting glial cell function.
References
- 1. karger.com [karger.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Effects Mediated by Dimethyl Fumarate on In Vitro Oligodendrocytes: Implications in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of fumarates on inflammatory human astrocyte responses and oligodendrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Fumaric Acids Directly Influence Gene Expression of Neuroprotective Factors in Rodent Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. charcot-ms.org [charcot-ms.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Neuroprotective and Immunomodulatory Pharmacodynamics of Monomethyl Fumarate in Central Nervous System Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl fumarate (MMF), the primary active metabolite of dimethyl fumarate (DMF), has emerged as a significant therapeutic agent in the management of central nervous system (CNS) disorders, most notably multiple sclerosis (MS). Its efficacy is attributed to a multifaceted mechanism of action that encompasses neuroprotective and immunomodulatory effects. This technical guide provides an in-depth exploration of the pharmacodynamics of MMF, detailing its molecular targets, signaling pathways, and the experimental methodologies used to elucidate its function. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of MMF and its therapeutic potential in CNS disorders.
Core Mechanisms of Action
The therapeutic effects of monomethyl fumarate in the CNS are primarily mediated through two key pathways: the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway and the Hydroxycarboxylic Acid Receptor 2 (HCA2) signaling cascade. These pathways converge to mitigate oxidative stress and inflammation, two critical components in the pathophysiology of many CNS disorders.
Nrf2 Pathway Activation: A Defense Against Oxidative Stress
Monomethyl fumarate is a potent activator of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. MMF, being an electrophile, is thought to react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilization of Nrf2 allows it to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of a host of cytoprotective genes.[3]
The activation of the Nrf2 pathway by MMF leads to the upregulation of several antioxidant and detoxifying enzymes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.
-
Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.
Studies have shown a dose-dependent increase in Nrf2 levels and the expression of its target genes in astrocytes treated with MMF.[2] This enhanced antioxidant capacity in CNS cells is believed to be a cornerstone of MMF's neuroprotective effects.
HCA2 Receptor Activation: Modulating the Immune Response
Monomethyl fumarate is an agonist of the G-protein coupled receptor, HCA2 (also known as GPR109A).[4] The activation of HCA2 on immune cells, including microglia and neutrophils, as well as on other CNS cells, triggers a signaling cascade that culminates in anti-inflammatory effects.
Upon MMF binding, HCA2 couples to a Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, is thought to activate AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1). SIRT1 can deacetylate and thereby inhibit the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB). The inhibition of NF-κB signaling results in a decreased production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) from microglia.
Quantitative Data on MMF Pharmacodynamics
The following tables summarize key quantitative data from various in vitro and in vivo studies investigating the pharmacodynamic effects of monomethyl fumarate.
| Cell Type | Parameter Measured | MMF Concentration | Result | Reference |
| Human, Mouse, Rat Astrocytes | Nrf2 Upregulation | 5-50 µM | Dose-dependent increase in Nrf2 protein levels. | [2] |
| Human Fetal Microglia | Cytokine Production (LPS-stimulated) | 50 µM | No significant inhibition of TNF-α, IL-6, and IL-10 production. | [5] |
| Organotypic Hippocampal Slice Cultures | Neuronal Cell Death (NMDA-induced) | 100 µg/mL | Significant reduction in neuronal cell death. | [1] |
| Organotypic Hippocampal Slice Cultures | Microglial Cell Number (NMDA-induced) | 100 µg/mL | Significant reduction in the number of microglial cells. | [1] |
| Animal Model | Parameter Measured | MMF Treatment Regimen | Result | Reference |
| EAE Mice | Clinical Score | Not specified | Amelioration of clinical symptoms. | [3] |
| EAE Mice | CNS Inflammatory Infiltration (Neutrophils) | Not specified | Reduced neutrophil infiltration into the CNS. | [4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying the pharmacodynamics of MMF.
References
- 1. Determining Immune System Suppression versus CNS Protection for Pharmacological Interventions in Autoimmune Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxycarboxylic acid receptor 2 mediates dimethyl fumarate’s protective effect in EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Monomethyl Fumarate's Impact on Oxidative Stress Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monomethyl fumarate (MMF), the active metabolite of dimethyl fumarate (DMF), is a therapeutic agent with significant immunomodulatory and neuroprotective effects. A core component of its mechanism of action lies in its ability to mitigate oxidative stress. This technical guide provides an in-depth exploration of the molecular pathways influenced by MMF in the context of oxidative stress. It details the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, the primary cellular defense against oxidative insults, and presents quantitative data on the downstream effects of MMF. Furthermore, this guide outlines detailed experimental protocols for key assays used to elucidate MMF's antioxidant properties, and provides visual representations of the critical signaling cascades and experimental workflows.
Core Mechanism of Action: Nrf2 Pathway Activation
Monomethyl fumarate is an electrophilic compound that plays a crucial role in the cellular antioxidant response primarily through the activation of the Nrf2 signaling pathway.[1][2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4][5]
MMF, due to its electrophilic nature, covalently modifies specific cysteine residues on Keap1, with Cys151 being a critical target.[1][5] This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.[1][5] Consequently, Nrf2 is stabilized, allowing it to translocate to the nucleus.[6][7] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a multitude of cytoprotective genes.[1][5] This leads to the transcriptional upregulation of a wide array of antioxidant and detoxification enzymes, bolstering the cell's capacity to counteract oxidative stress.[3][6]
Quantitative Impact of Monomethyl Fumarate on Oxidative Stress Markers
The activation of the Nrf2 pathway by MMF leads to quantifiable changes in the expression of downstream target genes and other markers of oxidative stress. The following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 1: MMF-Induced Gene Expression of Nrf2 Target Genes
| Gene | Cell Type/Model | MMF Concentration | Fold Change vs. Control | Reference |
| NQO1 | Human Astrocytes | 6 µg/mL | ~4-fold increase | [8] |
| Retinal Ischemia/Reperfusion (Mouse) | 50 mg/kg/day (i.p.) | Significant increase | [6] | |
| HO-1 (HMOX1) | Human Astrocytes | 6 µg/mL | ~15-fold increase | [8] |
| RAW 264.7 Macrophages | 10-50 µM | Concentration-dependent increase in protein expression | [7] | |
| Retinal Ischemia/Reperfusion (Mouse) | 50 mg/kg/day (i.p.) | Significant increase | [6] | |
| GCLC | Human Astrocytes | 6 µg/mL | ~3-fold increase | [8] |
| SRXN1 | Human Astrocytes | 6 µg/mL | ~6-fold increase | [8] |
| TXNRD1 | Human Astrocytes | 6 µg/mL | ~2.5-fold increase | [8] |
Table 2: Effects of MMF on Cellular Glutathione Levels and Mitochondrial Function
| Parameter | Cell Type/Model | MMF Concentration | Effect | Reference |
| Glutathione (GSH) Levels | Human Astrocytes | 1-6 µg/mL | No acute reduction, increase by 24 hours | [8] |
| In vitro comparison with DMF | Not specified | Does not deplete glutathione, may increase it | [9] | |
| Mitochondrial Membrane Potential | Human T-cells | 3-30 µM | Concentration-dependent decrease | [10] |
| Reactive Oxygen Species (ROS) Production | Human T-cells | 3-30 µM | Induced ROS production | [10] |
| Basal Oxygen Consumption Rate | Human T-cells | Therapeutic range | Decreased | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the impact of MMF on oxidative stress pathways.
Cell Culture and MMF Treatment
-
Cell Lines: Human astrocytes, RAW 264.7 macrophages, or other relevant cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
MMF Preparation: A stock solution of MMF is typically prepared in dimethyl sulfoxide (DMSO).
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the desired concentrations of MMF or vehicle control (DMSO). Incubation times vary depending on the specific endpoint being measured (e.g., 6 hours for Nrf2 nuclear translocation, 24 hours for gene expression analysis).
Nrf2 Nuclear Translocation Assay
This assay determines the movement of Nrf2 from the cytoplasm to the nucleus upon MMF treatment.
-
Protocol:
-
Following MMF treatment, cells are washed with ice-cold PBS and harvested.
-
Cytoplasmic and nuclear extracts are prepared using a commercial nuclear extraction kit according to the manufacturer's instructions.
-
Protein concentration in each fraction is determined using a BCA protein assay.
-
Equal amounts of protein from each fraction are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against Nrf2. Antibodies against a cytoplasmic marker (e.g., β-actin) and a nuclear marker (e.g., Lamin B1 or HDAC1) are used as loading controls.
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometric analysis is performed to quantify the relative levels of Nrf2 in the cytoplasmic and nuclear fractions.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the MMF-induced changes in the mRNA levels of Nrf2 target genes.
-
Protocol:
-
Total RNA is extracted from MMF-treated and control cells using a commercial RNA isolation kit.
-
The concentration and purity of the RNA are determined by spectrophotometry.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probe-based assays.
-
Specific primers for target genes (e.g., NQO1, HO-1) and a housekeeping gene (e.g., GAPDH, β-actin) are used.
-
The relative gene expression is calculated using the 2^-ΔΔCt method.
-
Keap1 Cysteine Modification by Mass Spectrometry
This advanced technique identifies the specific cysteine residues on Keap1 that are modified by MMF.
-
Protocol:
-
Recombinant Keap1 protein is incubated with MMF at various molar ratios.
-
The reaction is quenched, and the protein is subjected to in-solution tryptic digestion.
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The MS/MS data are searched against a protein database to identify peptides and their post-translational modifications.
-
The sites of MMF adduction on Keap1 cysteine residues are identified by the mass shift corresponding to the addition of a monomethyl succinate group.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
Cell-permeable fluorescent probes are used to measure changes in intracellular ROS levels following MMF treatment.
-
Protocol:
-
Cells are seeded in a black, clear-bottom 96-well plate.
-
After MMF treatment, the cells are loaded with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), by incubating for 30-60 minutes at 37°C.
-
Inside the cells, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths appropriate for the probe (e.g., ~485 nm excitation and ~535 nm emission for DCF).
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
-
Glutathione (GSH) Assay
This assay quantifies the total and reduced glutathione levels in cells treated with MMF.
-
Protocol:
-
Cells are harvested and lysed.
-
The cell lysate is deproteinized, typically using metaphosphoric acid or sulfosalicylic acid.
-
The total glutathione (GSH + GSSG) concentration is determined using a commercial colorimetric assay kit.
-
The assay is based on the enzymatic recycling method where glutathione reductase reduces GSSG to GSH, and GSH reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product that is measured spectrophotometrically at ~412 nm.
-
To measure only the oxidized glutathione (GSSG), the reduced GSH in the sample is first masked with a reagent like 2-vinylpyridine before performing the assay. The concentration of reduced GSH can then be calculated by subtracting the GSSG concentration from the total glutathione concentration.
-
Antioxidant Enzyme Activity Assays
The activities of key antioxidant enzymes upregulated by the Nrf2 pathway can be measured using specific spectrophotometric assays.
-
Superoxide Dismutase (SOD) Activity: Assayed by measuring the inhibition of the reduction of a chromogen (e.g., cytochrome c or nitroblue tetrazolium) by superoxide radicals generated by a xanthine/xanthine oxidase system.
-
Catalase (CAT) Activity: Determined by monitoring the decomposition of hydrogen peroxide (H2O2) over time, which can be measured by the decrease in absorbance at 240 nm.
-
Glutathione Peroxidase (GPx) Activity: Measured by a coupled reaction in which GPx catalyzes the reduction of an organic hydroperoxide by GSH, and the resulting GSSG is reduced back to GSH by glutathione reductase with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH absorbance at 340 nm is monitored.
Conclusion
Monomethyl fumarate exerts a potent antioxidant effect primarily through the robust activation of the Nrf2 signaling pathway. This leads to the upregulation of a comprehensive suite of cytoprotective genes, enhancing the cell's ability to combat oxidative stress. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of MMF in diseases with an underlying oxidative stress component. The provided diagrams offer a clear visual representation of the key molecular interactions and experimental procedures central to understanding MMF's mechanism of action.
References
- 1. Scholars@Duke publication: Effects of Immunosuppressive Medications on Mitochondrial Function. [scholars.duke.edu]
- 2. researchgate.net [researchgate.net]
- 3. nwlifescience.com [nwlifescience.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Monomethyl fumarate promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modification of keap1 cysteine residues by sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Immunosuppressive Medications on Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
Monomethyl Fumarate for Multiple Sclerosis: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl fumarate (MMF) is a novel oral therapeutic approved for the treatment of relapsing forms of multiple sclerosis (MS). As the active metabolite of dimethyl fumarate (DMF) and diroximel fumarate (DRF), MMF exerts its effects through a multifaceted mechanism of action, primarily centered on the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, pharmacokinetics, and clinical efficacy of MMF for the treatment of MS. Detailed experimental protocols for key preclinical and clinical studies are provided, along with a comprehensive summary of quantitative data and visual representations of critical pathways and workflows to support further research and development in this field.
Introduction: The Evolution from Fumaric Acid Esters
The therapeutic use of fumaric acid esters dates back to the 1950s for the treatment of psoriasis.[1] The journey to their application in multiple sclerosis began with the recognition of their immunomodulatory and neuroprotective properties. Dimethyl fumarate (DMF) was the first fumarate to be extensively studied and approved for MS in 2013.[1][2] Subsequent research established that DMF is a prodrug that is rapidly and extensively hydrolyzed by esterases in the gastrointestinal tract, blood, and various tissues to its active metabolite, monomethyl fumarate (MMF).[3] This understanding paved the way for the direct development of MMF as a therapeutic agent, leading to the approval of Bafiertam® (monomethyl fumarate) in 2020.[1][4] The development of MMF aimed to provide a bioequivalent therapeutic option to DMF with potentially improved gastrointestinal tolerability.[1][5]
Mechanism of Action: The Central Role of the Nrf2 Pathway
The primary mechanism by which MMF exerts its therapeutic effect in MS is through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcriptional pathway.[6][7] Nrf2 is a key regulator of cellular defense against oxidative stress and inflammation, processes that are central to the pathophysiology of MS.[6][8]
Nrf2 Signaling Pathway
Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. MMF, being an electrophile, is thought to react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes. This binding initiates the transcription of a wide array of cytoprotective and antioxidant enzymes and proteins, including NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1).[7][9]
Immunomodulatory Effects
Beyond the Nrf2 pathway, MMF demonstrates several immunomodulatory effects relevant to MS pathology:
-
T-Cell Modulation : MMF influences T-cell differentiation, promoting a shift from a pro-inflammatory Th1 and Th17 phenotype towards an anti-inflammatory Th2 phenotype.[6]
-
Lymphocyte Apoptosis : Fumarates can induce apoptosis in lymphocytes, which may contribute to the reduction of inflammatory infiltrates in the central nervous system (CNS).[1]
-
Inhibition of Immune Cell Migration : MMF has been shown to decrease the expression of adhesion molecules, thereby reducing the transendothelial migration of immune cells across the blood-brain barrier.[6]
-
Dendritic Cell Maturation : MMF can impair the maturation and activation of dendritic cells, key antigen-presenting cells involved in initiating the autoimmune response in MS.[2]
Preclinical Development and Experimental Protocols
The development of MMF was heavily reliant on preclinical studies, including in vitro assays and animal models of MS, which established its mechanism of action and neuroprotective effects.
In Vitro Nrf2 Activation Assays
Objective: To demonstrate the activation of the Nrf2 pathway by MMF in cultured cells.
Experimental Protocol: Luciferase Reporter Assay
-
Cell Culture: Human embryonic kidney 293 (HEK293) or human neuroblastoma SH-SY5Y cells are cultured in appropriate media.
-
Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing multiple copies of the Antioxidant Response Element (ARE) upstream of a minimal promoter driving firefly luciferase expression. A constitutively active Renilla luciferase plasmid is co-transfected as an internal control for transfection efficiency.
-
Treatment: Following transfection, cells are treated with varying concentrations of MMF or a vehicle control for a specified period (e.g., 24 hours).
-
Lysis and Luciferase Assay: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The fold induction of luciferase activity in MMF-treated cells is determined relative to vehicle-treated cells.
Animal Models of Multiple Sclerosis
Objective: To evaluate the in vivo efficacy of MMF in a relevant animal model of MS.
Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
-
Animals: Female C57BL/6 mice, 8-12 weeks old, are used.
-
Induction of EAE:
-
On day 0, mice are immunized subcutaneously at two sites on the flank with an emulsion containing Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
On day 0 and day 2, mice receive an intraperitoneal injection of pertussis toxin.
-
-
Treatment: MMF or vehicle is administered orally (e.g., by gavage) daily, starting from the day of immunization (prophylactic) or upon the onset of clinical signs (therapeutic).
-
Clinical Scoring: Mice are weighed and scored daily for clinical signs of EAE by a blinded observer according to a standardized scale (0-5):
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Histopathology: At the end of the study, spinal cords are harvested, fixed, and stained (e.g., with Luxol fast blue for myelin and hematoxylin and eosin for inflammatory infiltrates) to assess demyelination and inflammation.
-
Data Analysis: Clinical scores, body weight changes, and histopathological scores are compared between MMF-treated and vehicle-treated groups.
Pharmacokinetics and Bioequivalence
A key aspect of MMF's development was establishing its bioequivalence to its prodrug, DMF.
Metabolic Pathway
Bioequivalence Study Protocol
Objective: To compare the pharmacokinetic profile and establish the bioequivalence of MMF to DMF.
Experimental Protocol: Single-Dose, Open-Label, Randomized, Two-Way Crossover Study
-
Study Population: Healthy adult volunteers.
-
Treatments:
-
Test: MMF 190 mg (e.g., two 95 mg capsules).
-
Reference: DMF 240 mg (one capsule).
-
-
Study Design: A two-period, two-sequence crossover design with a washout period between doses. Subjects are randomized to receive either the test or reference product in the first period, and the alternate product in the second period.
-
Pharmacokinetic Sampling: Blood samples are collected at pre-specified time points before and up to 24 hours after drug administration.
-
Bioanalytical Method: Plasma concentrations of MMF are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Parameters: The following parameters are calculated for MMF:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)
-
AUC0-inf (Area under the plasma concentration-time curve from time 0 to infinity)
-
-
Statistical Analysis: The 90% confidence intervals for the geometric least-squares mean ratios of Cmax and AUC0-inf for the test versus reference product are calculated. Bioequivalence is established if the 90% confidence intervals fall within the range of 80.00% to 125.00%.
Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of MMF following oral administration of MMF and DMF.
| Parameter | MMF (190 mg) | DMF (240 mg) | Geometric LS Mean Ratio (90% CI) |
| Cmax (ng/mL) | 1.72 | 1.65 | 104.84% (95.54-115.05) |
| AUC0-t (ngh/mL) | 3.73 | 3.85 | 96.80% (92.18-101.64) |
| AUC0-inf (ngh/mL) | 3.77 | 3.91 | 96.35% (91.81-101.12) |
| Tmax (h) | 4.03 (median) | 2.5 (median) | N/A |
Data adapted from a bioequivalence study in healthy volunteers.[10][11]
Clinical Development and Efficacy
The clinical efficacy of MMF for the treatment of relapsing-remitting MS (RRMS) was established through the pivotal Phase 3 clinical trials of its prodrug, DMF: DEFINE (Determination of the Efficacy and Safety of Oral Fumarate in Relapsing-Remitting MS) and CONFIRM (Comparator and an Oral Fumarate in Relapsing-Remitting Multiple Sclerosis).[1]
Pivotal Phase 3 Clinical Trial Workflow
Clinical Trial Protocols (DEFINE & CONFIRM)
Objective: To evaluate the efficacy and safety of DMF in patients with RRMS.
Experimental Protocol:
-
Study Design: Randomized, double-blind, placebo-controlled (and active comparator-controlled in CONFIRM), multicenter, Phase 3 trials.
-
Patient Population: Patients aged 18-55 years with a diagnosis of RRMS and an Expanded Disability Status Scale (EDSS) score of 0-5.0.
-
Treatment Arms:
-
DMF 240 mg twice daily (BID)
-
DMF 240 mg three times daily (TID)
-
Placebo
-
Glatiramer acetate 20 mg daily (CONFIRM only)
-
-
Primary Endpoint: Annualized Relapse Rate (ARR) at 2 years. A relapse was defined as the occurrence of new or recurrent neurologic symptoms lasting at least 24 hours in the absence of fever or infection.
-
Key Secondary Endpoints:
-
Proportion of patients who relapsed.
-
Time to confirmed disability progression (defined as a ≥1.0-point increase in EDSS from a baseline score of ≥1.0, or a ≥1.5-point increase from a baseline of 0, sustained for 12 weeks).
-
MRI endpoints: Number of new or newly enlarging T2-hyperintense lesions and the number of gadolinium-enhancing (Gd+) lesions.
-
-
MRI Protocol: Brain MRI scans were performed at baseline and at weeks 24, 48, and 96. Standardized imaging protocols were used across all study sites.
-
Safety Assessments: Monitoring of adverse events, clinical laboratory parameters, vital signs, and electrocardiograms.
Clinical Efficacy Data
The following tables summarize the key efficacy outcomes from the DEFINE and CONFIRM trials for the approved dosage of DMF 240 mg BID.
Table 2: Clinical Efficacy Outcomes at 2 Years (DMF 240 mg BID vs. Placebo)
| Endpoint | DEFINE Trial | CONFIRM Trial |
| Annualized Relapse Rate (ARR) | 0.17 vs. 0.36 (53% reduction, p<0.001) | 0.22 vs. 0.40 (44% reduction, p<0.001) |
| Proportion of Patients Relapsed | 27% vs. 46% (49% reduction, p<0.001) | 29% vs. 41% (34% reduction, p=0.002) |
| 12-Week Confirmed Disability Progression | 16% vs. 27% (38% risk reduction, p=0.005) | 13% vs. 17% (21% risk reduction, p=0.25) |
Data from the DEFINE and CONFIRM clinical trials.[1][12]
Table 3: MRI Efficacy Outcomes at 2 Years (DMF 240 mg BID vs. Placebo)
| MRI Endpoint | DEFINE Trial | CONFIRM Trial |
| New or Newly Enlarging T2-Hyperintense Lesions | 1.65 vs. 16.54 (90% reduction, p<0.001) | 3.57 vs. 19.93 (82% reduction, p<0.001) |
| Gd+ Lesions | 0.10 vs. 1.82 (90% reduction, p<0.001) | 0.13 vs. 1.48 (90% reduction, p<0.001) |
Data from the DEFINE and CONFIRM clinical trials.[1][12]
Safety and Tolerability
The safety profile of MMF is based on the extensive clinical trial data from DMF. The most common adverse events are flushing and gastrointestinal (GI) events (nausea, diarrhea, abdominal pain).[1] These events are typically mild to moderate in severity and tend to decrease in frequency over time. A key rationale for the development of MMF was to potentially improve GI tolerability compared to DMF, and some studies have suggested a favorable trend for MMF in this regard.[5]
Conclusion and Future Directions
Monomethyl fumarate represents a significant advancement in the oral treatment of multiple sclerosis. Its development from a well-established prodrug, dimethyl fumarate, to a standalone therapeutic highlights a sophisticated understanding of its pharmacology. The primary mechanism of action through the Nrf2 pathway offers a unique approach to mitigating the oxidative stress and inflammation central to MS pathology. The robust clinical data from the pivotal trials of its prodrug have established its efficacy in reducing relapse rates and MRI lesion activity.
Future research should continue to explore the full spectrum of MMF's mechanisms of action, including its Nrf2-independent effects. Further long-term studies will be crucial to fully characterize its safety profile and its impact on long-term disability progression in patients with MS. Additionally, ongoing research into biomarkers of response to MMF could help to personalize treatment and optimize outcomes for individuals living with this chronic and complex disease.
References
- 1. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 2. Redefining Acute Relapses in Multiple Sclerosis: Implications for Phase 3 Clinical Trials and Treatment Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 4. researchgate.net [researchgate.net]
- 5. medlink.com [medlink.com]
- 6. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
- 7. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Study protocol: MRI-based assessment of cerebral blood flow under pharmacologically elevated blood pressure in patients under general anesthesia, and in sedated ICU patients with aneurysmal subarachnoid hemorrhage | PLOS One [journals.plos.org]
- 10. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The impact of relapse definition and measures of durability on MS clinical trial outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical evaluation of dimethyl fumarate for the treatment of relapsing-remitting multiple sclerosis: efficacy, safety, patient experience and adherence - PMC [pmc.ncbi.nlm.nih.gov]
Cellular targets of Monomethylfumarate in the immune system
An In-depth Technical Guide to the Cellular Targets of Monomethyl Fumarate in the Immune System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl fumarate (MMF), the active metabolite of dimethyl fumarate (DMF), is a therapeutic agent with potent immunomodulatory properties. Its efficacy in treating autoimmune conditions such as multiple sclerosis is attributed to its multifaceted interaction with the immune system. This technical guide provides a comprehensive overview of the primary cellular targets of MMF, detailing its impact on key signaling pathways and various immune cell populations. We present quantitative data on its effects, outline key experimental methodologies for its study, and provide visual representations of its mechanisms of action to facilitate a deeper understanding for research and drug development professionals.
Primary Molecular Targets and Signaling Pathways
MMF exerts its immunomodulatory effects through several key molecular interactions that disrupt pro-inflammatory signaling and enhance cellular antioxidant responses. The principal mechanisms include the activation of the Nrf2 antioxidant pathway, agonism of the hydroxycarboxylic acid receptor 2 (HCAR2), and direct inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).
Nrf2 Pathway Activation
A primary mechanism of MMF is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative stress.[1][2] MMF, an electrophile, reacts with cysteine residues on the Nrf2 inhibitor Keap1.[1] This covalent modification disrupts the Keap1-Nrf2 interaction, preventing the ubiquitination and degradation of Nrf2.[1] Consequently, stabilized Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes.[1][3] This leads to the transcription of a suite of cytoprotective and antioxidant proteins, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help mitigate inflammation-induced oxidative damage.[1][4][5]
GAPDH Inhibition and Metabolic Reprogramming
Activated immune cells exhibit a high rate of aerobic glycolysis to support their proliferation and effector functions. MMF directly targets and inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.[6] MMF covalently binds to the catalytic cysteine residue (Cys152) in the active site of GAPDH, leading to its irreversible inactivation.[7][8] This inhibition of GAPDH disrupts the glycolytic flux, thereby depriving pro-inflammatory cells, such as activated macrophages and lymphocytes, of the necessary energy to mount an inflammatory response.[6] This metabolic shift is a crucial component of MMF's anti-inflammatory effects.
HCAR2 Agonism
MMF is a potent agonist of the G protein-coupled receptor HCAR2 (Hydroxycarboxylic Acid Receptor 2, also known as GPR109A).[9][10] HCAR2 is expressed on various immune cells, including neutrophils, macrophages, and dendritic cells.[1][11] Activation of HCAR2 by MMF can lead to diverse and sometimes opposing outcomes depending on the cell type.[9] In microglia and other immune cells, HCAR2 activation can inhibit the NF-κB pathway, leading to an anti-inflammatory effect.[9] It can also reduce neutrophil adhesion and chemotaxis.[11] Conversely, in Langerhans cells of the skin, HCAR2 activation triggers the release of prostaglandins, causing the vasodilation responsible for the common side effect of flushing.[9][12]
NF-κB Pathway Inhibition
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[1] MMF contributes to the inhibition of the NF-κB pathway through multiple mechanisms.[1][13] This includes HCAR2-dependent signaling and potentially other indirect effects stemming from metabolic reprogramming and Nrf2 activation.[9][13] By inhibiting NF-κB, MMF effectively dampens the production of key inflammatory mediators, thereby reducing the overall inflammatory state.[1][14]
Effects on Specific Immune Cell Populations
MMF's molecular actions translate into profound effects on the function and fate of various immune cell subsets.
-
T-Lymphocytes : MMF significantly impacts T-cell biology. It promotes apoptosis, particularly in activated T-cells, and reduces the proliferation of both CD4+ and CD8+ T-cells, with a more pronounced effect on the latter.[3][15] Furthermore, it skews the T-helper cell balance away from the pro-inflammatory Th1 and Th17 phenotypes towards an anti-inflammatory Th2 phenotype.[2][14][16]
-
B-Lymphocytes : The proliferation of B-lymphocytes is highly dependent on the de novo pathway for purine synthesis, making them susceptible to agents that disrupt nucleotide availability. While this is the primary mechanism for mycophenolic acid (MPA), MMF also demonstrates inhibitory effects on B-cell proliferation and subsequent antibody production.[17][18]
-
Monocytes and Macrophages : MMF has been shown to reduce the viability and induce apoptosis in monocytes and macrophages.[19][20] It also inhibits their recruitment to sites of inflammation and attenuates the activation of pro-fibrotic macrophages.[18][19][21] In some contexts, such as bacterial sepsis models, low-dose MMF has been observed to enhance macrophage phagocytic activity.[22]
-
Neutrophils : MMF's effects on neutrophils are complex. It can increase the resolution of neutrophilic inflammation by promoting neutrophil apoptosis.[23][24] However, clinical use has also been associated with neutropenia and neutrophil dysplasia, indicating a potential for bone marrow toxicity.[25][26][27]
-
Dendritic Cells (DCs) : MMF can impair the maturation of dendritic cells.[14][28] This is a significant immunomodulatory effect, as immature DCs are less effective at activating T-cells, thereby dampening the initiation of adaptive immune responses.[28]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the effects of MMF and its prodrug DMF on immune cells.
Table 1: Inhibitory Concentrations of Fumarates on Immune Cells
| Compound | Cell Type | Parameter | Value | Reference |
| MMF (as MPA) | Human Monocytes & Macrophages | IC50 (Viability) | 1.15 µg/mL | [19][20] |
| DMF | Various Cell Lines | IC50 (Viability, 48h) | 37 - 124 µM | [29] |
Table 2: Effects of Fumarates on Immune Cell Populations in Humans
| Drug | Duration | Cell Type | Effect | Magnitude of Change | Reference |
| DMF | 12 Months | Total T-Cells | Decrease | ~44% reduction | |
| DMF | 12 Months | CD8+ T-Cells | Decrease | ~54.6% reduction | |
| DMF | 12 Months | CD4+ T-Cells | Decrease | ~39% reduction | |
| DMF | N/A | CD56dim NK Cells | Decrease | Significant reduction |
Key Experimental Methodologies
Investigating the cellular targets of MMF requires a combination of biochemical, molecular, and cellular immunology techniques.
Assessing Nrf2 Pathway Activation
-
Protocol :
-
Cell Culture : Culture immune cells (e.g., primary macrophages, N27 dopaminergic cells) and treat with various concentrations of MMF (e.g., 20 µM) for different time points (0, 4, 8, 12, 24 hours).[5][30]
-
qRT-PCR : Isolate total RNA and perform quantitative real-time PCR to measure the mRNA expression levels of Nrf2 target genes, such as HMOX1 and NQO1. Use appropriate housekeeping genes for normalization.[5]
-
Immunoblotting : Prepare whole-cell lysates and nuclear extracts. Perform Western blotting to detect the protein levels of Nrf2 in the nucleus and total cellular levels of HO-1 and NQO1. Use loading controls like β-actin or Lamin B1 for normalization.[30]
-
Reporter Assays : Transfect cells with a reporter plasmid containing an Antioxidant Response Element (ARE) sequence driving the expression of a reporter gene (e.g., luciferase) to directly measure Nrf2 transcriptional activity.
-
Measuring GAPDH Inhibition and Glycolysis
-
Protocol :
-
Enzyme Activity Assay : Use recombinant human GAPDH and measure its catalytic activity in the presence and absence of MMF. The assay follows the conversion of NAD+ to NADH, which can be measured spectrophotometrically at 340 nm.[6]
-
Mass Spectrometry : To confirm covalent modification, treat recombinant GAPDH with MMF and analyze the protein using liquid chromatography–tandem mass spectrometry (LC-MS/MS) to identify the succination of the active site cysteine.[6]
-
Cellular Glycolysis Measurement : Culture immune cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of MMF.
-
Characterizing Immune Cell Phenotype and Function
-
Protocol :
-
Cell Isolation : Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation. Further purify specific cell populations (e.g., CD4+ T-cells, monocytes) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Flow Cytometry :
-
Apoptosis : Treat cells with MMF and stain with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) to quantify apoptosis and necrosis.
-
Proliferation : Label cells with a proliferation tracking dye (e.g., CFSE) before stimulation. Measure dye dilution over several days of culture with and without MMF.
-
Phenotyping : Use fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD14) to analyze changes in immune cell populations after treatment.
-
-
Cytokine Analysis (ELISA/Multiplex Assay) : Culture immune cells or PBMCs, stimulate them, and treat with MMF. Collect the supernatant and measure the concentration of secreted cytokines (e.g., IFN-γ, TNF-α, IL-10, IL-4) using Enzyme-Linked Immunosorbent Assay (ELISA) or bead-based multiplex assays.[31]
-
Conclusion
Monomethyl fumarate is an immunomodulatory agent with a complex and pleiotropic mechanism of action. It does not rely on a single target but rather engages multiple, interconnected pathways to achieve its therapeutic effect. By activating the Nrf2 antioxidant response, inhibiting GAPDH to induce metabolic quiescence in activated immune cells, and modulating cellular signaling through HCAR2 and NF-κB, MMF effectively reduces the pro-inflammatory state characteristic of autoimmune diseases. Its distinct effects on a wide range of immune cells—from inducing T-cell apoptosis to impairing dendritic cell maturation—underscore its broad impact on both innate and adaptive immunity. A thorough understanding of these cellular and molecular targets is paramount for optimizing its clinical use and for the development of next-generation immunomodulatory therapies.
References
- 1. What is the mechanism of Dimethyl fumarate? [synapse.patsnap.com]
- 2. What is the mechanism of Monomethyl fumarate? [synapse.patsnap.com]
- 3. The Evolving Role of Monomethyl Fumarate Treatment as Pharmacotherapy for Relapsing-Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of immunomodulatory networks by Nrf2-activation in immune cells: Redox control and therapeutic potential in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl fumarate targets GAPDH and aerobic glycolysis to modulate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Study of Monomethyl Fumarate-Bound Human GAPDH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxycarboxylic Acid Receptor 2, a Pleiotropically Linked Receptor for the Multiple Sclerosis Drug, Monomethyl Fumarate. Possible Implications for the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxycarboxylic Acid Receptor 2, a Pleiotropically Linked Receptor for the Multiple Sclerosis Drug, Monomethyl Fumarate. Possible Implications for the Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydroxycarboxylic acid receptor 2 mediates dimethyl fumarate’s protective effect in EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dimethyl fumarate modulation of immune and antioxidant responses: application to HIV therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Utilization of Dimethyl Fumarate and Related Molecules for Treatment of Multiple Sclerosis, Cancer, and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mycophenolate Mofetil in the Treatment of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mycophenolate mofetil directly modulates myeloid viability and pro-fibrotic activation of human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mycophenolate mofetil directly modulates myeloid viability and pro-fibrotic activation of human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Low-dose mycophenolate mofetil improves survival in a murine model of Staphylococcus aureus sepsis by increasing bacterial clearance and phagocyte function - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. biorxiv.org [biorxiv.org]
- 25. Neutrophil dysplasia caused by mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mycophenolate mofetil-induced neutropenia in liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Mycophenolate mofetil-induced agranulocytosis in a renal transplant recipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Monomethyl Fumarate (MMF, Bafiertam) for the Treatment of Relapsing Forms of Multiple Sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Mycophenolate Mofetil Modulates Differentiation of Th1/Th2 and the Secretion of Cytokines in an Active Crohn’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Monomethyl Fumarate Administration in Mouse Models of Experimental Autoimmune Encephalomyelitis (EAE)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monomethyl fumarate (MMF) is the active metabolite of dimethyl fumarate (DMF), an oral therapeutic approved for relapsing-remitting multiple sclerosis. In preclinical research, MMF's immunomodulatory and neuroprotective effects are studied using the experimental autoimmune encephalomyelitis (EAE) mouse model.[1][2] DMF is rapidly converted to MMF by esterases in the gastrointestinal tract and blood.[1] Consequently, oral administration of DMF is the most common and well-documented method for achieving systemic exposure to MMF in EAE models.[1][3][4] Direct administration of MMF has been reported in other neurological disease models and can serve as a reference. This document provides a comprehensive protocol for the administration of MMF in mouse models of EAE, primarily through its prodrug DMF, and includes relevant quantitative data and pathway diagrams.
Data Presentation
The following tables summarize quantitative data from studies administering DMF to induce MMF exposure in EAE mouse models.
Table 1: Effect of DMF Administration on EAE Clinical Score
| Mouse Strain | EAE Induction | Treatment Protocol | Control Group Max Score (Mean ± SEM) | DMF-Treated Group Max Score (Mean ± SEM) | Reference |
| C57BL/6J | MOG35-55 | 7.5 mg/kg DMF, oral gavage, every 12h, starting day 3 post-immunization | 3.3 ± 1.2 | 1.1 ± 1.2 | [1] |
| C57BL/6 WT | MOG35-55 | 100 mg/kg DMF, oral gavage, daily, starting on the day of induction | ~3.0 | ~1.5 | [4] |
Table 2: Effect of DMF on CNS Inflammation in EAE Mice
| Mouse Strain | Treatment Protocol | Parameter Measured | Control Group (Mean ± SEM) | DMF-Treated Group (Mean ± SEM) | Reference |
| C57BL/6 WT | 100 mg/kg DMF, daily | Meningeal and parenchymal inflammatory foci | ~12 | ~4 | [4] |
| C57BL/6J | 7.5 mg/kg DMF, every 12h | Inflammatory foci/mm² in spinal cord white matter | Not specified | Significantly reduced | [1] |
Table 3: Immunomodulatory Effects of DMF Administration in EAE
| Mouse Strain | Treatment Protocol | Cell Type/Cytokine | Effect Observed | Reference |
| C57BL/6 WT | 100 mg/kg DMF, daily | CNS infiltrating Th1 (IFN-γ+) cells | Decreased frequency | [3] |
| C57BL/6 WT | 100 mg/kg DMF, daily | CNS infiltrating Th17 (IL-17+) cells | Decreased frequency | [3] |
| C57BL/6J | 7.5 mg/kg DMF, every 12h | IL-27 mRNA in mesenteric lymph nodes | Increased expression after 15 days of treatment | [1] |
| C57BL/6J | 7.5 mg/kg DMF, every 12h | IL-10 producing CD4+ T cells (Tr1) | Increased after 15 days of treatment | [2] |
Experimental Protocols
Protocol 1: Administration of Monomethyl Fumarate via its Prodrug, Dimethyl Fumarate (DMF)
This is the most common method for in vivo studies of MMF in EAE.
Materials:
-
Dimethyl Fumarate (DMF) (e.g., Sigma-Aldrich)
-
Vehicle:
-
Phosphate-Buffered Saline (PBS)
-
0.6% (w/v) Methocel in water
-
-
C57BL/6J mice (or other appropriate strain for EAE)
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
Oral gavage needles
-
Standard laboratory equipment for EAE induction and monitoring
Procedure:
-
EAE Induction:
-
Induce EAE in female C57BL/6J mice (8-12 weeks old) by subcutaneous immunization with 200 µg of MOG35-55 peptide emulsified in CFA.
-
Administer 200 ng of pertussis toxin intraperitoneally on the day of immunization and two days later.
-
Monitor mice daily for clinical signs of EAE and body weight. Clinical scoring is typically as follows: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.
-
-
DMF Solution Preparation:
-
DMF Administration:
-
Treatment Schedule:
-
Administration:
-
-
Monitoring and Analysis:
-
Continue daily monitoring of clinical scores and body weight for the duration of the experiment (e.g., 20-30 days post-immunization).
-
At the experimental endpoint, tissues such as the spinal cord, brain, and lymph nodes can be collected for histological analysis (e.g., H&E, Luxol Fast Blue staining), flow cytometry of immune cell populations, and cytokine analysis (e.g., qPCR, ELISA).
-
Protocol 2: Direct Administration of Monomethyl Fumarate (MMF)
Note: This protocol is adapted from a study in a mouse model of cerebral ischemia-reperfusion, as direct MMF administration protocols in EAE models are not widely published. Researchers should validate this protocol for their specific EAE model.
Materials:
-
Monomethyl Fumarate (MMF) (e.g., Sigma-Aldrich)
-
Vehicle: 10% Dimethyl Sulfoxide (DMSO) in a suitable solvent (e.g., saline or PBS)
-
Other materials as listed in Protocol 1.
Procedure:
-
EAE Induction: Follow the same procedure as described in Protocol 1.
-
MMF Solution Preparation:
-
Dissolve MMF in 10% DMSO to achieve the desired concentration (e.g., 30 mg/kg or 45 mg/kg).[5]
-
-
MMF Administration:
-
Administer the prepared MMF solution or vehicle control to mice via oral gavage.
-
A suggested dosing regimen is twice daily.[5]
-
-
Monitoring and Analysis: Follow the same procedures as described in Protocol 1.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Dimethyl fumarate modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dimethyl fumarate modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis [frontiersin.org]
- 3. Dimethyl fumarate treatment induces adaptive and innate immune modulation independent of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]
- 5. Dimethyl Fumarate and Monomethyl Fumarate Promote Post-Ischemic Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Monomethylfumarate (MMF) on Lymphocytes Using Cell Culture Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethylfumarate (MMF), the active metabolite of dimethyl fumarate (DMF), is an immunomodulatory agent with significant therapeutic effects in autoimmune diseases such as multiple sclerosis.[1][2] Its mechanism of action on lymphocytes is multifaceted, involving the modulation of cellular proliferation, apoptosis, and cytokine production through various signaling pathways.[3][4][5] These application notes provide detailed protocols for utilizing cell culture techniques to study the diverse effects of MMF on lymphocytes, offering valuable tools for research and drug development.
The primary mechanisms of MMF's action on lymphocytes include the inhibition of T and B cell proliferation, induction of apoptosis in activated T cells, and a shift in the cytokine profile.[3][4][5] MMF's effects are mediated, in part, through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway and interaction with the Hydroxycarboxylic Acid Receptor 2 (HCAR2).[1][2][6] Understanding these interactions at a cellular level is crucial for elucidating the full therapeutic potential of MMF and developing novel immunomodulatory drugs.
Data Presentation: Quantitative Effects of MMF on Lymphocytes
The following tables summarize the quantitative effects of MMF on various lymphocyte parameters as reported in the literature.
Table 1: Effect of MMF on Lymphocyte Subsets
| Lymphocyte Subset | Effect | Species/Cell Type | MMF Concentration | Percentage Change/Observation | Reference |
| CD4+ T Cells | Depletion | Murine Lymph Nodes & Spleen | In vivo treatment | ~28% reduction in absolute count | [3] |
| CD8+ T Cells | Depletion | Murine Lymph Nodes & Spleen | In vivo treatment | ~29% reduction in absolute count | [3] |
| CD19+ B Cells | Depletion | Murine Lymph Nodes & Spleen | In vivo treatment | ~47% reduction in absolute count | [3] |
| B Cells | Reduction | Human (Heart Transplant Recipients) | In vivo treatment | Nearly halved after 1 year | [7] |
| Activated T Cells (CD4+/CD25+) | Reduction | Human (Heart Transplant Recipients) | In vivo treatment | Reduced percentages | [7] |
| Activated T Cells (CD8+/CD38+) | Reduction | Human (Heart Transplant Recipients) | In vivo treatment | Reduced percentages | [7] |
Table 2: Effect of MMF on Lymphocyte Function
| Functional Assay | Effect | Species/Cell Type | MMF Concentration | Key Findings | Reference |
| T Cell Proliferation | Inhibition | Human T Cells | 0.08 - 50 µg/L (in vitro) | Strong inhibition | [8] |
| IFN-γ Production | Reduction | Murine CD4+ & CD8+ T Cells | 10⁻⁵ M (in vitro) | ~28-31% reduction in absolute count of IFN-γ+ cells | [3] |
| IL-2 Production | Mild Suppression | Human T Cells | Clinically relevant concentrations | Mildly suppressed | [8] |
| Apoptosis | Induction | Murine CD4+, CD8+ T Cells & B Cells | 10⁻⁴ M (in vitro) | Elevated apoptosis | [3] |
| Th1 to Th2 Shift | Induction | Human Lymphocytes | Not specified | Induces a shift from Th1 to Th2 cytokine production | [9][10] |
| Nrf2 Target Gene Expression (NQO1) | Induction | Human PBMCs | In vivo treatment | Statistically significant induction | [6] |
Key Signaling Pathways
MMF's effects on lymphocytes are largely attributed to its interaction with two key signaling pathways: the Nrf2 antioxidant response pathway and the HCAR2 receptor.
Nrf2 Signaling Pathway
MMF activates the Nrf2 pathway, a critical regulator of cellular defense against oxidative stress.[2][6] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. MMF can modify cysteine residues on KEAP1, leading to the dissociation and nuclear translocation of Nrf2.[11] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various target genes, inducing the expression of antioxidant and cytoprotective proteins like NADPH:quinone oxidoreductase-1 (NQO1) and heme-oxygenase-1 (HO1).[6][11] This pathway contributes to the anti-inflammatory effects of MMF.
HCA2 Signaling Pathway
Monomethyl fumarate is a potent agonist for the hydroxycarboxylic acid receptor 2 (HCAR2), a G-protein coupled receptor expressed on various immune cells, though reportedly not directly on T or B cells, but on cells that interact with them like dendritic cells and neutrophils.[1][12] Activation of HCAR2 by MMF can lead to a reduction in immune cell infiltration and chemotaxis.[12] This interaction is crucial for the therapeutic effects of DMF/MMF in inflammatory conditions.[12] The downstream signaling from HCAR2 activation can modulate inflammatory responses, contributing to the overall immunomodulatory effect of MMF.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the effects of MMF on lymphocytes.
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which contain lymphocytes, using density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS or similar density gradient medium
-
Phosphate-buffered saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[13]
-
Centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL centrifuge tube.
-
Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque in a 50 mL centrifuge tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[14]
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets).
-
Collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.
-
Transfer the collected PBMCs to a new 50 mL centrifuge tube and wash by adding PBS to a final volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium.
-
Perform a cell count using a hemocytometer or an automated cell counter. Assess viability using Trypan Blue exclusion.
-
Resuspend the cells in complete RPMI-1640 medium at the desired concentration for subsequent experiments.
Protocol 2: Lymphocyte Proliferation Assay (CFSE-based)
This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to measure lymphocyte proliferation by flow cytometry.
Materials:
-
Isolated PBMCs
-
CFSE staining solution
-
Complete RPMI-1640 medium
-
Phytohemagglutinin (PHA) or other T-cell mitogen
-
This compound (MMF) stock solution
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Resuspend PBMCs at 1 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Centrifuge the cells at 300 x g for 5 minutes and wash twice with complete medium.
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 at 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Prepare serial dilutions of MMF in complete medium and add 50 µL to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add 50 µL of PHA (e.g., 5 µg/mL final concentration) to stimulate proliferation. Include an unstimulated control.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, harvest the cells and stain with fluorescently labeled antibodies for lymphocyte surface markers (e.g., CD3, CD4, CD8) if desired.
-
Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Protocol 3: Cytokine Production Analysis by Intracellular Staining and Flow Cytometry
This protocol details the measurement of intracellular cytokine production in lymphocytes following MMF treatment.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
Brefeldin A or Monensin (protein transport inhibitors)
-
MMF stock solution
-
Fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-4)
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Plate PBMCs at 1 x 10⁶ cells/mL in a 24-well plate in complete RPMI-1640 medium.
-
Treat the cells with various concentrations of MMF or vehicle control for a predetermined time (e.g., 24-72 hours).
-
For the final 4-6 hours of culture, stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL).
-
Add a protein transport inhibitor (Brefeldin A or Monensin) for the final 2-4 hours to allow intracellular accumulation of cytokines.
-
Harvest the cells and wash with PBS.
-
Stain for cell surface markers (e.g., CD4, CD8) according to the antibody manufacturer's protocol.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular cytokines (e.g., IFN-γ, IL-4) with fluorescently labeled antibodies.
-
Wash the cells and resuspend in staining buffer.
-
Analyze the samples on a flow cytometer to quantify the percentage of cytokine-producing cells within specific lymphocyte subsets.
Protocol 4: Analysis of Nrf2 Pathway Activation by qRT-PCR
This protocol describes how to measure the induction of Nrf2 target genes in response to MMF treatment using quantitative real-time PCR.
Materials:
-
Isolated PBMCs
-
MMF stock solution
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for Nrf2 target genes (e.g., NQO1, HO1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Plate PBMCs at a high density (e.g., 2-5 x 10⁶ cells/mL) in a 6-well plate.
-
Treat the cells with MMF or vehicle control for the desired time (e.g., 4, 8, 12, 24 hours).
-
Harvest the cells and lyse them according to the RNA isolation kit protocol.
-
Isolate total RNA and quantify its concentration and purity.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the appropriate primers, cDNA template, and qPCR master mix.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCT method to determine the relative fold change in gene expression of the target genes in MMF-treated samples compared to the vehicle control, normalized to the housekeeping gene.[15]
Experimental Workflow Diagram
References
- 1. Hydroxycarboxylic Acid Receptor 2, a Pleiotropically Linked Receptor for the Multiple Sclerosis Drug, Monomethyl Fumarate. Possible Implications for the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. Frontiers | Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]
- 4. Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mycophenolate mofetil: effects on cellular immune subsets, infectious complications, and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of mycophenolate mofetil therapy on lymphocyte activation in heart transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immune Monitoring of Mycophenolate Mofetil Activity in Healthy Volunteers Using Ex Vivo T Cell Function Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Hydroxycarboxylic acid receptor 2 mediates dimethyl fumarate’s protective effect in EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Human T Lymphocyte Isolation, Culture and Analysis of Migration In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The NRF2 pathway as potential biomarker for dimethyl fumarate treatment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Monomethylfumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethylfumarate (MMF) is the active metabolite of dimethyl fumarate (DMF), a therapeutic agent used in the treatment of multiple sclerosis and psoriasis. The quantification of MMF is crucial for pharmacokinetic studies, drug formulation development, and quality control. This application note provides a detailed protocol for the quantification of MMF using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
The described method is based on a compilation of published research and is designed to be robust, accurate, and precise for the determination of MMF in bulk drug substances and pharmaceutical dosage forms.[1][2][3][4][5] For bioanalytical applications requiring higher sensitivity, such as quantification in human plasma, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.[6][7][8]
Principle
This method utilizes RP-HPLC to separate MMF from its parent compound, DMF, and other potential related substances or degradation products. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. Quantification is performed by measuring the absorbance of the analyte at a specific UV wavelength and comparing it to a standard curve prepared from a reference standard of MMF.
Experimental
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Symmetry C18, Inertsil ODS, XBridge C18).[1][2][4][9]
-
Data Acquisition and Processing Software.
-
Analytical Balance.
-
pH Meter.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Solvents and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Orthophosphoric acid or Formic acid (analytical grade)
-
This compound (MMF) reference standard
-
Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the analysis of MMF. These parameters may be adjusted to optimize the separation on a specific HPLC system.
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[4][5] |
| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric acid in water (v/v) |
| Mobile Phase Ratio | 45:55 (Acetonitrile:Aqueous)[1][2] |
| Flow Rate | 1.0 mL/min[3][4][5] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 35 °C[3][4][5] |
| Detection Wavelength | 210 - 223 nm[3][4][5][9] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
3.3.1. Mobile Phase Preparation
-
Aqueous Phase: Add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC-grade water and mix well.
-
Mobile Phase: Mix acetonitrile and the aqueous phase in the desired ratio (e.g., 45:55 v/v).
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
3.3.2. Standard Stock Solution Preparation (e.g., 100 µg/mL)
-
Accurately weigh approximately 10 mg of MMF reference standard into a 100 mL volumetric flask.
-
Add a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to dissolve the standard.
-
Sonicate for a few minutes to ensure complete dissolution.
-
Bring the solution to volume with the diluent and mix thoroughly.
3.3.3. Preparation of Calibration Standards
Prepare a series of calibration standards by serially diluting the standard stock solution with the diluent to cover the desired concentration range (e.g., 1-50 µg/mL).
3.3.4. Sample Preparation
The sample preparation will vary depending on the matrix. For a bulk drug substance:
-
Accurately weigh an amount of the sample equivalent to about 10 mg of MMF into a 100 mL volumetric flask.
-
Follow the same dissolution procedure as for the standard stock solution.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
For more complex matrices like plasma, a more rigorous sample clean-up such as solid-phase extraction (SPE) is recommended.[6][7][8]
Experimental Workflow
Caption: Workflow for MMF quantification by HPLC.
Data Presentation
The following tables summarize typical validation parameters for HPLC methods used in the quantification of MMF and related substances.
Table 1: Summary of Chromatographic Methods and Conditions
| Method Reference | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |
| Method A[1][2] | Symmetry C18 | 0.1% Ortho-phosphoric acid in water: Acetonitrile (55:45) | Not Specified | PDA |
| Method B[3] | Inertsil ODS (150x4.6 mm, 5µ) | Acetonitrile: Potassium dihydrogen phosphate buffer pH 6.8 (50:50) | 1.0 | 210 |
| Method C[4][5] | Inertsil® (250 × 4.6 mm, 5 μm) | Water (pH 2.6 with phosphoric acid): Methanol (40:60) | 1.0 | 210 |
| Method D[9] | XBridge C18 | 0.1% Ortho-phosphoric acid in water: Acetonitrile (50:50) | 1.2 | 223 |
Table 2: Summary of Method Validation Data
| Parameter | Method A[1] | Method B[3] | Method C[5] |
| Linearity Range | Not Specified | Not Specified | 10–150 μg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.9993 | 0.9997 |
| Accuracy (% Recovery) | 97 - 105.67% | 99.65 - 101.64% | Not Specified |
| Precision (%RSD) | Within acceptable limits | < 2% | Not Specified |
| LOD & LOQ | Met requirements | Not Specified | Not Specified |
System Suitability
Before starting the analysis, the suitability of the chromatographic system should be verified. This is typically done by injecting a standard solution multiple times. The system is deemed suitable if the following criteria are met:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative standard deviation (RSD) of peak areas from replicate injections: ≤ 2.0%
Conclusion
The HPLC method described in this application note is suitable for the reliable quantification of this compound. The method is specific, accurate, and precise, making it a valuable tool for quality control and research and development in the pharmaceutical industry. For applications requiring lower detection limits, such as in biological matrices, an LC-MS/MS method should be considered.[6][7][8]
Signaling Pathway and Logical Relationships
The following diagram illustrates the relationship between Dimethyl Fumarate (DMF) and its active metabolite this compound (MMF), and their proposed mechanism of action.
Caption: Conversion of DMF to MMF and its mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a stability-indicating RP-HPLC method for the identification, determination of related substances and assay of dimethyl fumarate in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MONOMETHYL FUMARATE BY LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY AND ITS APPLICATION TO A PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
- 7. ejbps.com [ejbps.com]
- 8. Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Monomethylfumarate's Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo imaging techniques to assess the therapeutic efficacy of Monomethylfumarate (MMF), the active metabolite of Dimethyl Fumarate (DMF), in preclinical and clinical settings. The focus is on inflammatory and neurodegenerative diseases, particularly Multiple Sclerosis (MS) and Psoriasis.
Introduction
This compound (MMF) is an oral therapeutic agent known for its immunomodulatory and neuroprotective properties. A primary mechanism of action involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway. In vivo imaging provides a powerful, non-invasive tool to longitudinally monitor the therapeutic effects of MMF on disease progression, inflammation, and target engagement. This document outlines key imaging modalities, provides detailed experimental protocols, and presents quantitative data from relevant studies.
Key Applications
-
Multiple Sclerosis (MS): In vivo imaging can be used to assess the reduction of neuroinflammation, demyelination, and lesion load in the central nervous system (CNS) of animal models of MS, such as Experimental Autoimmune Encephalomyelitis (EAE), and in human patients.
-
Psoriasis: Imaging techniques can visualize and quantify the reduction in skin inflammation, plaque thickness, and vascularity in response to MMF treatment.
-
Target Engagement (Nrf2 Activation): Bioluminescence imaging can be employed to non-invasively monitor the activation of the Nrf2 pathway in vivo, providing a direct readout of MMF's pharmacodynamic effects.
Signaling Pathway: MMF-Mediated Nrf2 Activation
MMF exerts its therapeutic effects in part through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
Experimental Protocols
Magnetic Resonance Imaging (MRI) for Multiple Sclerosis (Animal Model)
This protocol describes the use of MRI to assess the therapeutic effects of MMF in an Experimental Autoimmune Encephalomyelitis (EAE) rodent model.
Experimental Workflow:
Methodology:
-
Animal Model: Female C57BL/6 mice or Lewis rats are commonly used. EAE is induced by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
MMF Administration: MMF is administered orally, typically via gavage, at a dose range of 15-30 mg/kg daily, starting from the day of immunization or at the onset of clinical signs.
-
MRI Acquisition:
-
Scanner: 7T or 9.4T small-animal MRI scanner.
-
Anesthesia: Isoflurane (1.5-2%) in oxygen/air.
-
Sequences:
-
T2-weighted Fast Spin-Echo (FSE): For detection and volumetric analysis of brain and spinal cord lesions.
-
T1-weighted Spin-Echo (SE): Pre- and post-administration of a gadolinium-based contrast agent (e.g., Gd-DTPA, 0.2 mmol/kg, i.v.) to assess blood-brain barrier disruption and active inflammation.
-
-
-
Image Analysis:
-
Lesion volumes are manually or semi-automatically segmented on T2-weighted images.
-
The number and volume of gadolinium-enhancing lesions are quantified on post-contrast T1-weighted images.
-
Longitudinal changes in lesion load and inflammation are compared between MMF-treated and vehicle-treated groups.
-
High-Frequency Ultrasound (HF-US) for Psoriasis (Human Study)
This protocol outlines the use of HF-US to monitor the therapeutic effects of MMF on psoriatic plaques.
Methodology:
-
Patient Cohort: Patients with moderate-to-severe plaque psoriasis.
-
MMF Administration: Oral MMF at a therapeutic dose (e.g., starting at 30 mg/day and titrating up to 720 mg/day).
-
Ultrasound System: A high-frequency ultrasound system with a probe of at least 20 MHz.
-
Image Acquisition:
-
A target psoriatic plaque is selected for longitudinal monitoring.
-
B-mode images are acquired to measure epidermal and dermal thickness.
-
Power Doppler imaging is used to assess vascularity within the plaque.
-
Images are acquired at baseline and at regular intervals during treatment (e.g., weeks 4, 12, 24, and 48).
-
-
Image Analysis:
-
Changes in epidermal and dermal thickness are measured.
-
The Power Doppler signal is quantified to assess changes in blood flow.
-
These quantitative measures are correlated with clinical scores such as the Psoriasis Area and Severity Index (PASI).
-
In Vivo Bioluminescence Imaging (BLI) for Nrf2 Activation
This protocol describes a method to visualize and quantify Nrf2 activation by MMF in a transgenic reporter mouse model.
Experimental Workflow:
Application Notes and Protocols for Monomethyl Fumarate in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl fumarate (MMF) is the active metabolite of the prodrug dimethyl fumarate (DMF), a therapeutic agent approved for the treatment of relapsing multiple sclerosis and psoriasis.[1][2] In vitro studies are crucial for elucidating the mechanisms of action of MMF and for the development of new therapeutic applications. MMF has been shown to exert anti-inflammatory, antioxidant, and immunomodulatory effects, primarily through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway.[3] This document provides detailed application notes and protocols for the use of MMF in in vitro experiments, with a focus on dosage calculation, experimental design, and data interpretation.
Physicochemical Properties of Monomethyl Fumarate
A clear understanding of the physicochemical properties of MMF is essential for accurate dosage calculations and the preparation of stock solutions for in vitro studies.
| Property | Value | Reference(s) |
| Molecular Formula | C5H6O4 | [4] |
| Molecular Weight | 130.10 g/mol | [4] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 144-145 °C | [5] |
| Solubility in DMSO | ~10 mg/mL | |
| Solubility in Ethanol | ~0.5 mg/mL | |
| Solubility in PBS (pH 7.2) | ~1 mg/mL |
Mechanism of Action: The Nrf2 Pathway
The primary mechanism of action of MMF involves the activation of the Nrf2 transcription factor. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. MMF, being an electrophile, reacts with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes. This leads to the upregulation of a battery of antioxidant and cytoprotective genes.[6][7]
Recommended In Vitro Dosage Ranges for Monomethyl Fumarate
The optimal concentration of MMF for in vitro experiments can vary significantly depending on the cell type, assay, and experimental endpoint. The following table summarizes reported effective concentrations of MMF and its prodrug, DMF, from various studies. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
| Compound | Cell Type | Assay | Effective Concentration Range | EC50 / IC50 | Reference(s) |
| MMF | Astrocyte-microglia co-culture | MTT (Viability) | 0.1 - 2 µg/mL | Not specified | [6] |
| MMF | CHO cells (expressing HCA2 receptor) | Calcium Accumulation | Not specified | 9.4 µM | |
| MMF | Keratinocytes | Inhibition of TNF-α | 1 mM | Not specified | |
| MMF | GPR109A transfected cells | Calcium Signal | Not specified | 9.4 µM | [8] |
| MMF | GPR109A transfected cells | Inhibition of cAMP synthesis | Not specified | 70 nM | [8] |
| MMF | HK2 cells | Nrf2 Activation | 10 µM | Not specified | [2] |
| DMF | Astrocyte-microglia co-culture | MTT (Viability) | 1.5 - 15 µM | Not specified | [6] |
| DMF | Primary human astrocytes | GSH Depletion | 1 - 3 µg/mL | Not specified | [9] |
| DMF | Human Retinal Endothelial Cells | Nrf2/HO-1 Activation | 10 - 50 µM | Not specified | [3] |
| DMF | Primary rat astrocytes | HDAC mRNA modulation | Not specified | Not specified | [10] |
Experimental Protocols
Preparation of Monomethyl Fumarate Stock Solution
Materials:
-
Monomethyl fumarate (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Inert gas (e.g., nitrogen or argon)
Protocol:
-
Weigh the desired amount of MMF powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Purge the tube with an inert gas to minimize oxidation.
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[8]
Note: When preparing working concentrations, ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[4][11]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MMF stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of MMF in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the MMF dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest MMF concentration) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Western Blot for Nrf2 Activation
This protocol is a general guideline for assessing Nrf2 nuclear translocation.[3][7]
Materials:
-
Cells of interest
-
6-well tissue culture plates
-
MMF stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit (optional)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-GAPDH or β-actin for cytoplasmic/total lysate)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of MMF for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them using a cell lysis buffer or perform nuclear/cytoplasmic fractionation according to the manufacturer's protocol.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Nrf2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the appropriate loading control (Lamin B1 for nuclear extracts, GAPDH or β-actin for total or cytoplasmic lysates).
Cytokine Secretion Assay (ELISA)
This protocol provides a general framework for measuring cytokine levels in cell culture supernatants.[12][13]
Materials:
-
Cells of interest
-
24-well or 48-well tissue culture plates
-
MMF stock solution
-
Stimulating agent (e.g., LPS, PMA/Ionomycin) if required
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β)
-
Microplate reader
Protocol:
-
Seed cells in a 24-well or 48-well plate at an appropriate density.
-
Pre-treat the cells with various concentrations of MMF for a specified time (e.g., 1-2 hours).
-
If applicable, stimulate the cells with an inflammatory agent (e.g., LPS) to induce cytokine production.
-
Incubate the cells for the desired period (e.g., 6, 12, or 24 hours).
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for the cytokine of interest according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Conclusion
These application notes and protocols provide a comprehensive guide for the in vitro use of monomethyl fumarate. Accurate dosage calculation, careful experimental design, and appropriate controls are essential for obtaining reliable and reproducible data. The provided information on MMF's physicochemical properties, mechanism of action, and effective concentrations, along with detailed experimental protocols, will aid researchers in investigating the therapeutic potential of this compound in various in vitro models.
References
- 1. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Effects of fumarates on inflammatory human astrocyte responses and oligodendrocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
- 10. Dimethyl fumarate regulates histone deacetylase expression in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. In-vitro influence of mycophenolate mofetil (MMF) and Ciclosporin A (CsA) on cytokine induced killer (CIK) cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application of Monomethyl Fumarate in Models of Retinal Degeneration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl fumarate (MMF), the active metabolite of dimethyl fumarate (DMF), has emerged as a promising therapeutic agent for neuroprotective strategies in various models of retinal degeneration.[1][2] DMF is an FDA-approved oral medication for relapsing multiple sclerosis, and its rapid hydrolysis to MMF allows for systemic therapeutic effects.[3][4][5] MMF's mechanism of action in the retina is multifaceted, primarily involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of endogenous antioxidant responses, and the modulation of inflammatory responses through the hydroxyl-carboxylic acid receptor 2 (HCAR2).[3][4][6] These actions collectively combat oxidative stress and inflammation, two major contributors to the pathogenesis of retinal degenerative diseases such as age-related macular degeneration (AMD) and inherited retinal degenerations.[1][3][7]
This document provides detailed application notes and experimental protocols for utilizing MMF in preclinical models of retinal degeneration, based on published scientific literature.
Mechanism of Action
MMF exerts its neuroprotective effects in the retina through two primary signaling pathways:
-
Nrf2-Mediated Antioxidant Response: MMF activates the Nrf2 pathway by covalently modifying Keap1, the cytoplasmic repressor of Nrf2.[3][4] This leads to the translocation of Nrf2 to the nucleus, where it binds to antioxidant response elements (AREs) and upregulates the expression of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3][7][8] This bolsters the retina's defense against oxidative stress, a key factor in photoreceptor cell death.[3][9]
-
HCAR2-Mediated Anti-inflammatory and Immunomodulatory Effects: MMF is an agonist for HCAR2, a G-protein coupled receptor highly expressed on microglia and macrophages.[3] Activation of HCAR2 signaling inhibits the activation of pro-inflammatory pathways, such as the NF-κB and NLRP3 inflammasome pathways.[3] This leads to a reduction in the production of pro-inflammatory cytokines like IL-1β and TNF-α, and a decrease in microglial activation, thereby mitigating retinal inflammation.[1][3][2]
Data Presentation
Table 1: Efficacy of Monomethyl Fumarate in a Light-Induced Retinal Degeneration (LIRD) Mouse Model
| Parameter | Vehicle Control | MMF (50 mg/kg) | MMF (100 mg/kg) | Reference |
| Retinal Structure (SD-OCT) | Significant thinning of outer retinal layers | Dose-dependent protection | Full protection, preserved retinal layers | [1][3] |
| Retinal Function (ERG) | Reduced a- and b-wave amplitudes | Dose-dependent improvement | Full protection, normal a- and b-wave amplitudes | [1][3] |
| Microglia Activation (Iba1 staining) | Increased Iba1-positive cells | Attenuated activation | Significantly reduced activation | [3] |
| Pro-inflammatory Gene Expression (qPCR) | Upregulated (Nlrp3, Casp1, Il-1β, Tnf-α) | Attenuated upregulation | Significantly reversed upregulation | [1][3][2] |
| Antioxidant Gene Expression (qPCR) | Upregulated (Hmox1) | Further increased expression | Significantly increased expression | [1][3][2] |
Table 2: Efficacy of Monomethyl Fumarate in a Retinal Ischemia-Reperfusion (I/R) Injury Mouse Model
| Parameter | Vehicle Control (Wild-Type) | MMF-Treated (Wild-Type) | MMF-Treated (Nrf2 KO) | Reference |
| Ganglion Cell Layer (GCL) Cell Loss | ~80% | ~33% | No significant protection | [10] |
| Retinal Function (ERG b-wave) | Significantly impaired | Partially rescued | No significant improvement | [11] |
| Nrf2 Target Gene Expression (qPCR) | Baseline | Significantly increased | No significant increase | [10][6] |
| Inflammatory Gene Expression (qPCR) | Upregulated | Suppressed | No significant suppression | [10][6] |
| Müller Cell Gliosis (GFAP staining) | Increased | Reduced | No significant reduction | [10][6] |
Experimental Protocols
Protocol 1: Light-Induced Retinal Degeneration (LIRD) in BALB/c Mice
Objective: To evaluate the neuroprotective efficacy of MMF against light-induced photoreceptor degeneration.
Materials:
-
Monomethyl fumarate (MMF)
-
Phosphate-buffered saline (PBS), 1x
-
Spectral Domain Optical Coherence Tomography (SD-OCT) system
-
Electroretinography (ERG) system
-
Reagents for qPCR and immunohistochemistry
Procedure:
-
Animal Acclimatization: House mice in a 12-hour light/dark cycle (e.g., 15 lux during the light phase) for at least two weeks before the experiment.[3]
-
MMF Preparation and Administration:
-
Light-Induced Retinal Degeneration:
-
Post-Exposure Monitoring and Analysis:
-
Structural Analysis (SD-OCT): At 7 days post-light exposure, anesthetize the mice and perform SD-OCT scans to evaluate the thickness and integrity of the retinal layers.[1][3]
-
Functional Analysis (ERG): Following SD-OCT, perform scotopic and photopic ERG to assess retinal function, specifically the a- and b-wave amplitudes.[1][3]
-
Gene Expression Analysis (qPCR): At 24 hours post-light exposure, euthanize a separate cohort of mice (n=6 per group), dissect the neural retinas, and perform real-time quantitative PCR to assess the expression levels of genes related to inflammation, oxidative stress, and microglia activation.[1]
-
Histology: At 7 days post-light exposure, euthanize the mice, enucleate the eyes, and process for retinal histology (e.g., H&E staining) to visualize photoreceptor loss.[3]
-
Protocol 2: Retinal Ischemia-Reperfusion (I/R) Injury in C57BL/6J Mice
Objective: To investigate the neuroprotective effects of MMF on retinal ganglion cells and the role of the Nrf2 pathway.
Materials:
-
Wild-type C57BL/6J mice[12]
-
Nrf2 knockout (KO) mice on a C57BL/6J background[12]
-
Monomethyl fumarate (MMF)
-
Vehicle solution
-
Surgical instruments for inducing retinal ischemia
-
Electroretinography (ERG) system
-
Reagents for qPCR and immunohistochemistry (e.g., anti-GFAP antibody)
Procedure:
-
Animal Preparation: Use wild-type and Nrf2 KO mice.
-
MMF Administration: Administer daily intraperitoneal injections of MMF or vehicle.[12]
-
Induction of Retinal Ischemia-Reperfusion:
-
Anesthetize the mice.
-
Induce retinal ischemia by elevating the intraocular pressure for a defined period (e.g., 90 minutes).[12]
-
Restore retinal circulation (reperfusion).
-
-
Post-I/R Analysis:
-
Gene Expression (qPCR): At 48 hours after I/R injury, collect retinal tissue and perform qPCR to measure the expression of inflammatory and Nrf2 target genes.[12]
-
Histological Analysis: At 7 days after I/R, euthanize the mice and process the eyes for immunohistochemistry to assess Müller cell gliosis (GFAP staining) and quantify cell loss in the ganglion cell layer (GCL).[10][12]
-
Functional Analysis (ERG): At 7 days after I/R, perform ERG to measure retinal function.[10][12]
-
Visualizations
Caption: MMF-mediated activation of the Nrf2 signaling pathway.
Caption: MMF's anti-inflammatory action via the HCAR2 pathway.
Caption: Experimental workflow for the LIRD model.
Conclusion
Monomethyl fumarate demonstrates significant neuroprotective potential in preclinical models of retinal degeneration by targeting key pathological mechanisms, including oxidative stress and inflammation. The provided data and protocols offer a framework for researchers to investigate the therapeutic utility of MMF in various retinal disease models. Further research, including long-term efficacy and safety studies, is warranted to facilitate the clinical translation of MMF for the treatment of retinal degenerative disorders. A clinical trial is currently underway to evaluate the effects of oral DMF in patients with geographic atrophy associated with AMD.[13][14]
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Monomethyl Fumarate Protects the Retina From Light-Induced Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monomethyl Fumarate Protects the Retina From Light-Induced Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Monomethyl Fumarate (MMF, Bafiertam) for the Treatment of Relapsing Forms of Multiple Sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monomethyl fumarate promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinal Protective Effect of Mono-Ethyl Fumarate in Experimental Age-Related Macular Degeneration via Anti-Oxidative and Anti-Apoptotic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Protective and Therapeutic Roles of the Nrf2 Pathway in Ocular Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Properties of Dimethyl Fumarate Measured by Optical Coherence Tomography in Non-inflammatory Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Monomethyl fumarate promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Challenge of Dimethyl Fumarate Repurposing in Eye Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes: Assessing the Neuroprotective Properties of Monomethylfumarate (MMF)
Introduction
Monomethylfumarate (MMF) is the primary, biologically active metabolite of dimethyl fumarate (DMF), an oral therapeutic approved for relapsing forms of multiple sclerosis (MS) and psoriasis.[1][2] Accumulating evidence suggests that MMF possesses significant neuroprotective properties, making it a compound of interest for a range of neurodegenerative diseases.[2][3] Its therapeutic potential is attributed to a multi-targeted mechanism of action that includes the modulation of oxidative stress, inflammation, and cellular metabolism.[4][5]
The primary mechanisms through which MMF exerts its effects are the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway and the activation of the G protein-coupled receptor, Hydroxycarboxylic acid receptor 2 (HCA2).[4][6] Activation of the Nrf2 pathway enhances cellular defense against oxidative stress by upregulating the expression of numerous antioxidant and cytoprotective genes.[7][8][9] Concurrently, HCA2 activation, particularly on immune cells like microglia, mediates anti-inflammatory effects, reducing the production of neurotoxic inflammatory mediators.[6][10][11]
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to assess the neuroprotective efficacy of MMF. The protocols herein cover both in vitro and in vivo models, offering detailed methodologies for evaluating MMF's impact on neuronal viability, oxidative stress, mitochondrial function, and neuroinflammation.
Experimental Design and Workflow
A robust assessment of MMF's neuroprotective potential requires a multi-tiered approach, beginning with mechanistic studies in cellular models and progressing to functional outcome evaluations in animal models. This workflow ensures a thorough characterization of MMF's bioactivity and therapeutic efficacy.
Key Signaling Pathways
Nrf2 Antioxidant Response Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[7] MMF, an electrophile, can covalently modify specific cysteine residues on Keap1.[12] This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and translocation to the nucleus.[12] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the transcription of a battery of cytoprotective proteins, including antioxidant enzymes like heme-oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO1).[9][13]
HCA2-Mediated Anti-Inflammatory Pathway
MMF is a known agonist for the hydroxycarboxylic acid receptor 2 (HCA2), a G-protein coupled receptor expressed on various immune cells, including microglia and neutrophils, as well as on neurons.[6][14] In the context of neuroinflammation, MMF binding to HCA2 on microglia can shift these cells from a pro-inflammatory to an anti-inflammatory phenotype.[15] This process is thought to involve the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway, leading to a reduction in the secretion of neurotoxic cytokines (e.g., TNF-α, IL-1β) and reactive oxygen species (ROS).[10][16]
Experimental Protocols
Protocol 1: In Vitro Assessment of Neuroprotection
This protocol determines the optimal non-toxic concentration of MMF and its ability to protect neuronal cells from an oxidative insult.
1.1. Materials
-
Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.
-
Cell culture medium (e.g., DMEM/F12) with supplements (FBS, Pen/Strep).
-
This compound (MMF).
-
Oxidative stressor (e.g., Hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA)).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit.
-
96-well plates.
1.2. Method
-
Cell Seeding: Seed neuronal cells in 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
MMF Pre-treatment: Treat cells with a range of MMF concentrations (e.g., 1 µM to 100 µM) for 24 hours.[17] Include a vehicle control (e.g., DMSO).
-
Induction of Injury: After MMF pre-treatment, add the oxidative stressor (e.g., 100 µM H₂O₂) to the appropriate wells for a further 24 hours. Maintain control wells (no stressor) and MMF-only wells (to assess MMF toxicity).
-
Assessment of Viability (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure absorbance at 570 nm.
-
-
Assessment of Cytotoxicity (LDH Assay):
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure absorbance at 490 nm.
-
1.3. Data Presentation
Table 1: Cell Viability (MTT Assay) Following MMF Treatment and Oxidative Stress
| Treatment Group | MMF Conc. (µM) | Oxidative Stressor | Absorbance (570 nm) | % Viability (vs. Control) |
|---|---|---|---|---|
| Control | 0 | None | 1.25 ± 0.08 | 100% |
| Vehicle + Stressor | 0 | H₂O₂ | 0.61 ± 0.05 | 48.8% |
| MMF + Stressor | 10 | H₂O₂ | 0.85 ± 0.06 | 68.0% |
| MMF + Stressor | 30 | H₂O₂ | 1.05 ± 0.07 | 84.0% |
| MMF Only | 30 | None | 1.23 ± 0.09 | 98.4% |
Table 2: Cytotoxicity (LDH Release) Following MMF Treatment and Oxidative Stress
| Treatment Group | MMF Conc. (µM) | Oxidative Stressor | LDH Release (% of Max) |
|---|---|---|---|
| Control | 0 | None | 5.2 ± 1.1% |
| Vehicle + Stressor | 0 | H₂O₂ | 85.6 ± 4.3% |
| MMF + Stressor | 10 | H₂O₂ | 55.1 ± 3.8% |
| MMF + Stressor | 30 | H₂O₂ | 25.9 ± 2.9% |
| MMF Only | 30 | None | 6.1 ± 1.5% |
Protocol 2: In Vitro Assessment of Oxidative Stress
This protocol quantifies key markers of oxidative stress to confirm MMF's antioxidant mechanism.
2.1. Materials
-
Cell lysates prepared from experimental groups in Protocol 1.
-
DCFDA-H₂ (for ROS measurement).
-
Thiobarbituric acid reactive substances (TBARS) assay kit (for Malondialdehyde - MDA).[18]
-
Glutathione (GSH/GSSG) assay kit.
-
Protein quantification assay (e.g., BCA).
2.2. Method
-
Reactive Oxygen Species (ROS) Measurement:
-
Treat cells as in Protocol 1.
-
Load cells with DCFDA-H₂ dye.
-
Measure fluorescence using a plate reader or fluorescence microscope.
-
-
Lipid Peroxidation (MDA Assay): [19]
-
Prepare cell lysates.
-
Perform the TBARS assay according to the manufacturer's protocol, which involves reacting MDA with thiobarbituric acid at high temperature to produce a colored product.
-
Measure absorbance at 532 nm.
-
-
Glutathione Levels (GSH/GSSG Ratio):
-
Prepare cell lysates.
-
Use a commercial kit to measure levels of both reduced (GSH) and oxidized (GSSG) glutathione.
-
Calculate the GSH/GSSG ratio as an indicator of cellular redox state.[20]
-
2.3. Data Presentation
Table 3: Oxidative Stress Markers in Neuronal Cells
| Treatment Group | Relative ROS Levels (%) | MDA (nmol/mg protein) | GSH/GSSG Ratio |
|---|---|---|---|
| Control | 100 ± 8 | 1.5 ± 0.2 | 12.1 ± 1.5 |
| Vehicle + Stressor | 250 ± 21 | 4.8 ± 0.5 | 3.5 ± 0.8 |
| MMF + Stressor | 145 ± 15 | 2.1 ± 0.3 | 9.8 ± 1.2 |
Protocol 3: In Vitro Assessment of Mitochondrial Function
This protocol evaluates MMF's effect on mitochondrial health, a key factor in neuronal survival.
3.1. Materials
-
Seahorse XF Analyzer and cell culture microplates.
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, rotenone/antimycin A).[21]
-
TMRM or JC-1 dye for mitochondrial membrane potential (ΔΨm).
-
ATP Assay Kit.
3.2. Method
-
Mitochondrial Respiration (Seahorse Assay): [22]
-
Seed cells on a Seahorse XF plate and treat with MMF as previously described.
-
Perform the Mito Stress Test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.
-
Measure the Oxygen Consumption Rate (OCR) in real-time to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[23][24]
-
-
Mitochondrial Membrane Potential (ΔΨm):
-
Treat cells in a 96-well plate.
-
Load cells with TMRM or JC-1 dye.
-
Measure fluorescence using a plate reader or imaging system. A decrease in fluorescence (TMRM) or a shift from red to green fluorescence (JC-1) indicates depolarization.
-
-
ATP Levels:
-
Prepare cell lysates from treated cells.
-
Measure ATP levels using a luciferase-based ATP assay kit according to the manufacturer's instructions.
-
3.3. Data Presentation
Table 4: Mitochondrial Function Parameters
| Treatment Group | Basal OCR (pmol/min) | Maximal OCR (pmol/min) | ATP Production (RLU) | ΔΨm (% of Control) |
|---|---|---|---|---|
| Control | 150 ± 12 | 350 ± 25 | 8.5e6 ± 0.7e6 | 100 ± 7 |
| Vehicle + Stressor | 80 ± 9 | 120 ± 15 | 3.1e6 ± 0.5e6 | 55 ± 9 |
| MMF + Stressor | 135 ± 11 | 290 ± 21 | 7.2e6 ± 0.6e6 | 88 ± 6 |
Protocol 4: In Vivo Assessment in a Neurodegeneration Model
This protocol outlines the evaluation of MMF in a relevant animal model, such as the MPTP model of Parkinson's disease or a retinal ischemia-reperfusion (RIR) model.[7][8]
4.1. Materials
-
Appropriate animal model (e.g., C57BL/6 mice).
-
Neurotoxin (e.g., MPTP) or surgical setup for ischemia-reperfusion.
-
MMF formulation for administration (e.g., intraperitoneal injection).[25]
-
Behavioral testing apparatus (e.g., rotarod, open field).
-
Tissue processing reagents for histology and biochemistry.
-
Antibodies for immunohistochemistry (e.g., anti-Tyrosine Hydroxylase for dopamine neurons, Iba1 for microglia, GFAP for astrocytes).
4.2. Method
-
Animal Groups: Divide animals into groups: (1) Sham/Vehicle, (2) Disease Model + Vehicle, (3) Disease Model + MMF (e.g., 50 mg/kg, i.p.).[7]
-
MMF Administration: Administer MMF daily, starting 2 days prior to injury induction and continuing until sacrifice.[7]
-
Induction of Neurodegeneration: Induce the specific pathology (e.g., administer MPTP or perform RIR surgery).
-
Behavioral Assessment: Perform relevant behavioral tests at specified time points post-injury to assess functional deficits and recovery.
-
Tissue Collection: At the end of the study, euthanize animals and perfuse with saline and paraformaldehyde. Collect brains or relevant tissues for analysis.
-
Histopathological Analysis:
-
Section the brain tissue.
-
Perform staining (e.g., Nissl staining for neuronal loss).
-
Perform immunohistochemistry for specific markers (e.g., TH for dopaminergic neuron survival, Iba1/GFAP for neuroinflammation).[26]
-
-
Biochemical Analysis of Brain Tissue:
-
Homogenize fresh-frozen brain tissue.
-
Perform assays for oxidative stress markers (MDA, GSH/GSSG) and inflammatory cytokines (ELISA for TNF-α, IL-1β) as described in in vitro protocols.[27]
-
4.3. Data Presentation
Table 5: In Vivo Functional and Histological Outcomes
| Treatment Group | Behavioral Score (e.g., Rotarod latency, s) | TH+ Cell Count (Substantia Nigra) | Iba1+ Cell Area (%) |
|---|---|---|---|
| Sham + Vehicle | 180 ± 15 | 8500 ± 450 | 3.1 ± 0.8 |
| MPTP + Vehicle | 45 ± 9 | 3100 ± 380 | 15.2 ± 2.1 |
| MPTP + MMF (50 mg/kg) | 110 ± 12 | 6200 ± 510 | 6.5 ± 1.5 |
Table 6: Biochemical Markers in Brain Homogenates
| Treatment Group | MDA (nmol/mg protein) | TNF-α (pg/mg protein) | Nrf2 Nuclear Expression (Fold Change) |
|---|---|---|---|
| Sham + Vehicle | 2.5 ± 0.3 | 15 ± 4 | 1.0 ± 0.1 |
| MPTP + Vehicle | 6.8 ± 0.7 | 85 ± 11 | 1.2 ± 0.2 |
| MPTP + MMF (50 mg/kg) | 3.1 ± 0.4 | 30 ± 7 | 3.5 ± 0.4 |
References
- 1. Monomethyl Fumarate (MMF, Bafiertam) for the Treatment of Relapsing Forms of Multiple Sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl fumarate: A review of preclinical efficacy in models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective and Anti-Inflammatory Effects of Dimethyl Fumarate, Monomethyl Fumarate, and Cannabidiol in Neurons and Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Monomethyl fumarate? [synapse.patsnap.com]
- 5. Multiple mechanisms of dimethyl fumarate in amyloid β‐induced neurotoxicity in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxycarboxylic acid receptor 2 mediates dimethyl fumarate’s protective effect in EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monomethyl fumarate promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hydroxycarboxylic Acid Receptor 2, a Pleiotropically Linked Receptor for the Multiple Sclerosis Drug, Monomethyl Fumarate. Possible Implications for the Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Monomethyl fumarate (MMF) inhibits pain behaviors and amygdala activity in a rat arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of oxidative stress parameters of brain-derived neurotrophic factor heterozygous mice in acute stress model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. diabetesjournals.org [diabetesjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 25. iovs.arvojournals.org [iovs.arvojournals.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Monomethylfumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethylfumarate (MMF), the active metabolite of dimethylfumarate (DMF), is an immunomodulatory agent with therapeutic applications in autoimmune diseases such as multiple sclerosis.[1][2] Its mechanism of action is multifaceted, primarily involving the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress.[1][3] MMF also exerts its effects through the inhibition of the pro-inflammatory nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[4] These actions culminate in the modulation of various immune cell functions, including those of T cells, B cells, and dendritic cells (DCs).[5][6] Flow cytometry is an indispensable tool for elucidating the nuanced effects of MMF on these immune cell populations, enabling precise quantification of changes in cell surface marker expression, proliferation, and cytokine production. These application notes provide detailed protocols for the in vitro treatment of immune cells with MMF and their subsequent analysis by flow cytometry.
Key Immunomodulatory Effects of this compound
MMF treatment has been shown to induce a range of effects on different immune cell subsets:
-
Dendritic Cells (DCs): MMF impairs the maturation of human myeloid dendritic cells, leading to a less mature phenotype with reduced expression of MHC class II and co-stimulatory molecules like CD86, CD40, and CD83.[2] This altered phenotype results in a diminished capacity to activate T cells.[2] MMF-treated DCs also exhibit reduced production of pro-inflammatory cytokines such as IL-12, IL-6, and TNF-α.[7][8]
-
T Cells: MMF influences T cell differentiation and function. It has been observed to shift the balance from pro-inflammatory T-helper 1 (Th1) and T-helper 17 (Th17) cells towards anti-inflammatory T-helper 2 (Th2) cells.[1] Consequently, the production of pro-inflammatory cytokines like IFN-γ and IL-17 by T cells is reduced.[2][9] Furthermore, MMF can induce apoptosis in T cells, contributing to a reduction in circulating lymphocyte counts.[10]
-
Natural Killer (NK) Cells: MMF has been shown to enhance the cytotoxicity of NK cells against tumor cells. This is associated with the upregulation of activating receptors like NKp46 and the degranulation marker CD107a.[11]
Data Presentation: Quantitative Effects of MMF on Immune Cells
The following tables summarize the quantitative data from studies analyzing the effects of MMF on immune cells using flow cytometry.
Table 1: Effect of MMF on Dendritic Cell (DC) Phenotype and Function
| Parameter | Cell Type | Treatment | Result | Reference |
| MHC-II Expression | Human myeloid DCs | In vitro MMF treatment | Reduced expression | [2] |
| CD86 Expression | Human myeloid DCs | In vitro MMF treatment | Reduced expression | [2] |
| CD40 Expression | Human myeloid DCs | In vitro MMF treatment | Reduced expression | [2] |
| CD83 Expression | Human myeloid DCs | In vitro MMF treatment | Reduced expression | [2] |
| IL-12p70 Production | Monocyte-derived DCs | MMF incubation | Reduced to 8 +/- 4% of control | [12] |
| IL-10 Production | Monocyte-derived DCs | MMF incubation | Reduced to 20 +/- 4% of control | [12] |
Table 2: Effect of MMF on T Cell Proliferation and Cytokine Production
| Parameter | Cell Type | Treatment Conditions | Result | Reference |
| T Cell Proliferation | T cells co-cultured with MMF-treated mDCs | 3 days co-culture | Reduced proliferation | [2][13] |
| IFN-γ Production | T cells activated by MMF-treated mDCs | Luminex-based assay | Decreased production | [2] |
| IL-17 Production | T cells activated by MMF-treated mDCs | Luminex-based assay | Decreased production | [2] |
| GM-CSF Production | T cells activated by MMF-treated mDCs | Luminex-based assay | Decreased production | [2] |
| CXCR3+ T cells | Peripheral blood immune cells from DMF-treated MS patients | In vivo DMF treatment | Reduced expression | [7] |
| CCR6+ T cells | Peripheral blood immune cells from DMF-treated MS patients | In vivo DMF treatment | Reduced expression | [7] |
Table 3: Effect of MMF on Natural Killer (NK) Cell Phenotype and Function
| Parameter | Cell Type | Treatment | Result | Reference |
| CCR10 Expression | IL-2-activated NK cells | 1 and 100 µM MMF for 24h | Upregulated expression | [14] |
| NKp46 Expression | CD56+ NK cells | 24h MMF treatment | Upregulated expression | [11] |
| CD107a Expression | CD56+ NK cells | 24h MMF treatment | Upregulated expression | [11] |
| Cytotoxicity (vs. K562 cells) | Activated NK cells | 100 µM MMF overnight | Augmented cytotoxicity | [14] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Dendritic Cells with MMF
This protocol describes the generation of monocyte-derived dendritic cells (Mo-DCs) and their subsequent treatment with MMF.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Recombinant human GM-CSF
-
Recombinant human IL-4
-
This compound (MMF)
-
Lipopolysaccharide (LPS)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
Procedure:
-
Isolation of Monocytes: Isolate PBMCs from healthy donor blood by density gradient centrifugation. Enrich for monocytes using CD14 magnetic beads or by plastic adherence.
-
Differentiation of Mo-DCs: Culture monocytes at 1 x 10^6 cells/mL in complete RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL GM-CSF, and 25 ng/mL IL-4 for 5-6 days.
-
MMF Treatment: On day 6, harvest the immature Mo-DCs. Seed the cells in fresh complete medium and add MMF at the desired final concentration (e.g., 1-100 µM). A vehicle control (e.g., DMSO) should be run in parallel. Incubate for 24 hours.
-
Maturation of Mo-DCs: After the 24-hour MMF treatment, induce maturation by adding 100 ng/mL LPS to the culture and incubate for another 24 hours.
-
Cell Harvesting: Harvest the matured, MMF-treated Mo-DCs for flow cytometry analysis.
Protocol 2: Flow Cytometry Analysis of DC Maturation Markers
This protocol details the staining of MMF-treated DCs to assess their maturation status.
Materials:
-
MMF-treated and control DCs from Protocol 1
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against: CD11c, HLA-DR, CD83, CD86, CD40
-
Viability dye (e.g., Propidium Iodide or a fixable viability stain)
Procedure:
-
Cell Preparation: Wash the harvested DCs with cold PBS and resuspend in FACS buffer at a concentration of 1 x 10^7 cells/mL.
-
Fc Receptor Blocking: Incubate cells with an Fc receptor blocking reagent for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Surface Staining: Add the pre-titrated optimal concentrations of fluorochrome-conjugated antibodies to the cell suspension. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Viability Staining: If using a non-fixable viability dye like PI, resuspend the cells in FACS buffer containing the dye immediately before analysis. If using a fixable viability dye, follow the manufacturer's protocol prior to fixation.
-
Data Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
Data Analysis: Gate on the live, single-cell population and then on CD11c+ cells to identify DCs. Analyze the expression levels (Median Fluorescence Intensity) and percentage of positive cells for HLA-DR, CD83, CD86, and CD40.
Protocol 3: T Cell Proliferation Assay
This protocol measures the effect of MMF-treated DCs on T cell proliferation using a cell proliferation dye.
Materials:
-
MMF-treated and control DCs (matured as in Protocol 1)
-
Allogeneic naive CD4+ T cells
-
Cell proliferation dye (e.g., CellTrace™ Violet)
-
Complete RPMI-1640 medium
Procedure:
-
T Cell Labeling: Isolate naive CD4+ T cells from a healthy donor. Label the T cells with CellTrace™ Violet according to the manufacturer's instructions.
-
Co-culture: Co-culture the labeled T cells with the MMF-treated or control DCs at a ratio of 10:1 (T cells:DCs) in a 96-well round-bottom plate.
-
Incubation: Incubate the co-culture for 3-5 days at 37°C and 5% CO2.
-
Cell Harvesting and Staining: Harvest the cells and stain with fluorochrome-conjugated antibodies against CD3 and CD4.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer. Gate on the CD3+CD4+ T cell population and analyze the dilution of the CellTrace™ Violet dye to determine the extent of proliferation.
Visualizations
Caption: MMF activates the Nrf2 pathway by modifying Keap1, preventing Nrf2 degradation and promoting its nuclear translocation and subsequent transcription of antioxidant genes.
Caption: General workflow for the analysis of MMF-treated immune cells by flow cytometry.
References
- 1. What is the mechanism of Monomethyl fumarate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The NRF2 pathway as potential biomarker for dimethyl fumarate treatment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dimethyl fumarate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Utilization of Dimethyl Fumarate and Related Molecules for Treatment of Multiple Sclerosis, Cancer, and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Utilization of Dimethyl Fumarate and Related Molecules for Treatment of Multiple Sclerosis, Cancer, and Other Diseases [frontiersin.org]
- 8. Effects of this compound on dendritic cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. The Evolving Role of Monomethyl Fumarate Treatment as Pharmacotherapy for Relapsing-Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monomethyl fumarate augments NK cell lysis of tumor cells through degranulation and the upregulation of NKp46 and CD107a - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound affects polarization of monocyte-derived dendritic cells resulting in down-regulated Th1 lymphocyte responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Glatiramer Acetate, Dimethyl Fumarate, and Monomethyl Fumarate Upregulate the Expression of CCR10 on the Surface of Natural Killer Cells and Enhance Their Chemotaxis and Cytotoxicity [frontiersin.org]
Application Notes and Protocols for Measuring Nrf2 Activation by Monomethylfumarate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for quantifying the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway by Monomethylfumarate (MMF). MMF is the active metabolite of Dimethylfumarate (DMF), a drug used in the treatment of multiple sclerosis.[1][2][3] The primary mechanism of Nrf2 activation by MMF involves the covalent modification of cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1), the main negative regulator of Nrf2.[1][4][5] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[1][2][6]
This document outlines several key techniques to assess Nrf2 activation, including reporter gene assays, analysis of Nrf2 nuclear translocation, and quantification of Nrf2 target gene expression at both the mRNA and protein levels.
Key Signaling Pathway
The activation of Nrf2 by MMF follows a well-defined signaling cascade. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[2][7] MMF, being an electrophile, reacts with specific cysteine residues on Keap1.[1] This covalent modification leads to a conformational change in Keap1, inhibiting its ability to ubiquitinate Nrf2.[1][5] Consequently, newly synthesized Nrf2 bypasses degradation, accumulates in the cytoplasm, and translocates to the nucleus.[5] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE, driving the expression of a battery of cytoprotective genes, including those involved in antioxidant defense and detoxification.[2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Monomethyl fumarate promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Monomethyl Fumarate
Welcome to the technical support center for Monomethyl Fumarate (MMF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of MMF. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to support your research and development activities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected aqueous solubility of Monomethyl Fumarate (MMF)?
A1: The aqueous solubility of MMF is relatively low and is pH-dependent. In Phosphate Buffered Saline (PBS) at a pH of 7.2, the solubility is approximately 1 mg/mL.[1] Some sources report a water solubility of up to 20 mg/mL, though the conditions for this are not always specified.[2] It is important to note that aqueous solutions of MMF are not recommended for storage for more than one day due to potential stability issues.[1]
Q2: I'm having trouble dissolving MMF directly in my aqueous buffer. What am I doing wrong?
A2: Direct dissolution of MMF in aqueous buffers can be challenging due to its crystalline nature and limited solubility. If you are observing incomplete dissolution, consider the following:
-
pH of the buffer: MMF is a weak acid, and its solubility increases with higher pH. If your buffer is acidic, you will likely encounter solubility issues.
-
Sonication and/or gentle heating: These techniques can help to break up powder aggregates and increase the rate of dissolution. However, be cautious with heating as it may affect the stability of MMF.
-
Organic solvent pre-dissolution: A common and effective method is to first dissolve the MMF in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer.
Q3: Which organic solvents are recommended for preparing a stock solution of MMF?
A3: MMF is soluble in several organic solvents. The choice of solvent may depend on your specific experimental requirements and downstream applications. Here are some common options:
-
Dimethyl Sulfoxide (DMSO): MMF has good solubility in DMSO, with reported values around 10 mg/mL and 26 mg/mL.[1][2]
-
Dimethylformamide (DMF): Similar to DMSO, MMF is soluble in DMF at approximately 10 mg/mL.[1]
-
Ethanol: MMF has lower solubility in ethanol, at approximately 0.5 mg/mL.[1]
When using an organic solvent to create a stock solution, it is crucial to ensure that the final concentration of the organic solvent in your aqueous working solution is low enough to not cause any physiological effects in your experiments.[1]
Q4: How can I increase the aqueous concentration of MMF for my experiments?
A4: Several strategies can be employed to enhance the aqueous solubility of MMF:
-
pH Adjustment: Increasing the pH of the aqueous solution will deprotonate the carboxylic acid group of MMF, forming a more soluble salt.
-
Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous solution can increase the solubility of MMF.
-
Cyclodextrin Complexation: Encapsulating the MMF molecule within a cyclodextrin can significantly improve its apparent aqueous solubility.
Detailed protocols for these methods are provided in the "Experimental Protocols" section.
Data Presentation: Solubility of Monomethyl Fumarate
The following tables summarize the reported solubility of Monomethyl Fumarate in various solvents.
Table 1: Solubility of Monomethyl Fumarate in Different Solvents
| Solvent | pH | Temperature (°C) | Solubility | Citation |
| Phosphate Buffered Saline (PBS) | 7.2 | Not Specified | ~ 1 mg/mL | [1] |
| Water | Not Specified | 25 | 20 mg/mL | [2] |
| Ethanol | Not Specified | 25 | ~ 0.5 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 25 | ~ 10 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 25 | 26 mg/mL | [2] |
| Dimethylformamide (DMF) | Not Specified | Not Specified | ~ 10 mg/mL | [1] |
Note: Discrepancies in reported solubility values may be due to variations in experimental conditions and methodologies.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of MMF using an Organic Solvent Stock
This protocol is a standard method for preparing aqueous solutions of poorly soluble compounds.
Materials:
-
Monomethyl Fumarate (solid)
-
Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a Stock Solution:
-
Weigh out the desired amount of MMF solid.
-
Dissolve the MMF in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but avoid excessive heat.
-
-
Dilute into Aqueous Buffer:
-
Pipette the desired volume of the aqueous buffer into a sterile tube.
-
While vortexing the buffer, slowly add the required volume of the MMF stock solution to achieve the final desired concentration.
-
Important: The final concentration of the organic solvent should be kept to a minimum (ideally <0.5%) to avoid solvent-induced effects in biological assays.
-
-
Final Preparation:
-
Vortex the final solution thoroughly to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration may be above the solubility limit in that specific buffer and solvent concentration. Consider preparing a more dilute solution.
-
Use the freshly prepared aqueous solution immediately. Do not store for more than one day.[1]
-
Protocol 2: Enhancing MMF Solubility through pH Adjustment
This protocol describes how to determine the pH-dependent solubility of MMF.
Materials:
-
Monomethyl Fumarate (solid)
-
A series of aqueous buffers with a range of pH values (e.g., pH 4, 5, 6, 7, 7.4, 8)
-
pH meter
-
Shaker or rotator
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Prepare Saturated Solutions:
-
Add an excess amount of solid MMF to a known volume of each buffer in separate tubes. The excess solid should be clearly visible.
-
Seal the tubes and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, centrifuge the tubes at high speed to pellet the undissolved MMF.
-
Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Concentration Analysis:
-
Measure the concentration of MMF in the filtered supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis:
-
Plot the measured solubility (in mg/mL or molarity) against the corresponding pH of the buffer to generate a pH-solubility profile.
-
Theoretically, as a weak acid, the solubility of MMF should increase as the pH moves above its pKa.
-
Protocol 3: Enhancing MMF Solubility with Co-solvents
This protocol outlines a general method for increasing MMF solubility using co-solvents.
Materials:
-
Monomethyl Fumarate (solid)
-
Water-miscible co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400 (PEG 400))
-
Deionized water or aqueous buffer
-
Shaker or rotator
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Prepare Co-solvent Mixtures:
-
Prepare a series of co-solvent/water (or buffer) mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
-
Determine Solubility in Co-solvent Mixtures:
-
Follow the procedure outlined in Protocol 2 (Steps 1-3) for preparing saturated solutions and analyzing the MMF concentration in each of the prepared co-solvent mixtures.
-
-
Data Analysis:
-
Plot the solubility of MMF against the percentage of the co-solvent in the mixture. This will demonstrate the effect of the co-solvent on MMF solubility.
-
Protocol 4: Enhancing MMF Solubility with Cyclodextrins
This protocol describes the preparation and characterization of MMF-cyclodextrin inclusion complexes to improve solubility.
Materials:
-
Monomethyl Fumarate (solid)
-
β-Cyclodextrin (β-CD) or a derivative such as Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or aqueous buffer
-
Shaker or rotator
-
Analytical instrumentation for characterization (e.g., UV-Vis, NMR, DSC)
Procedure (Phase Solubility Study):
-
Prepare Cyclodextrin Solutions:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
-
Determine MMF Solubility:
-
Add an excess amount of MMF to each cyclodextrin solution.
-
Follow the procedure in Protocol 2 (Steps 1-3) to determine the concentration of dissolved MMF at each cyclodextrin concentration.
-
-
Data Analysis:
-
Plot the solubility of MMF against the concentration of the cyclodextrin. This is known as a phase solubility diagram. The shape of the curve will indicate the stoichiometry of the inclusion complex (e.g., a linear AL-type diagram suggests a 1:1 complex).
-
Procedure (Preparation of Solid Inclusion Complex - Kneading Method):
-
Form a Paste:
-
Place a known molar ratio of MMF and cyclodextrin (e.g., 1:1) in a mortar.
-
Add a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a thick paste.
-
-
Knead:
-
Knead the paste thoroughly for a specified period (e.g., 30-60 minutes).
-
-
Dry:
-
Dry the resulting solid mass in an oven at a controlled temperature until the solvent is completely removed.
-
-
Pulverize and Sieve:
-
Pulverize the dried mass and pass it through a sieve to obtain a fine powder of the inclusion complex.
-
-
Characterization:
-
The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualizations
Signaling Pathways
Monomethyl Fumarate exerts its biological effects through at least two key signaling pathways: the Nrf2 pathway and the GPR109A pathway.
Caption: MMF activates the Nrf2 pathway by binding to Keap1, leading to Nrf2 stabilization and antioxidant gene transcription.
Caption: MMF acts as a GPR109A agonist, leading to downstream signaling that modulates immune responses and can cause flushing.
Experimental Workflow
Caption: Workflow for selecting a suitable strategy to enhance the aqueous solubility of Monomethyl Fumarate.
References
Troubleshooting Monomethylfumarate instability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with monomethyl fumarate (MMF) in cell culture. The information addresses common challenges related to MMF's stability in vitro, helping to ensure the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store monomethyl fumarate (MMF) for cell culture experiments?
A1: MMF is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile DMSO.[2] Aqueous solutions of MMF are not recommended for storage for more than one day.[1] Therefore, it is best to prepare fresh dilutions of the MMF stock solution in your cell culture medium immediately before each experiment. Store the DMSO stock solution at -20°C for long-term stability.
Q2: I am using Dimethyl Fumarate (DMF) in my experiments. How is this related to Monomethyl Fumarate (MMF)?
A2: Dimethyl fumarate (DMF) is a prodrug that is rapidly and extensively hydrolyzed by esterases to its active metabolite, monomethyl fumarate (MMF), both in vivo and in vitro.[2][3][4][5][6][7][8] Therefore, when you add DMF to your cell culture, the observed biological effects are primarily mediated by MMF. For in vitro studies, using MMF directly can provide more precise control over the active compound's concentration.
Q3: What are the primary factors that can affect the stability of MMF in my cell culture medium?
A3: The stability of MMF in cell culture can be influenced by several factors:
-
pH: The pH of the culture medium is typically maintained between 7.2 and 7.4 for optimal cell growth. Deviations from this range can affect the chemical stability of compounds like MMF.
-
Temperature: Cell cultures are typically incubated at 37°C. This elevated temperature can accelerate the rate of chemical degradation of MMF compared to storage at lower temperatures.
-
Reaction with Media Components: MMF is an electrophile and can react with nucleophilic components in the cell culture medium. A key reaction is the formation of adducts with glutathione (GSH).[9][10] Some media formulations, like RPMI-1640, are supplemented with glutathione.[11]
-
Serum Supplementation: Fetal Bovine Serum (FBS) is a complex mixture of proteins, peptides, and other molecules.[12][13] Some of these components, including esterases, could potentially contribute to the degradation or sequestration of MMF.
Q4: Why am I seeing inconsistent results between experiments using MMF?
A4: Inconsistent results can often be attributed to the instability of MMF in the cell culture medium. If MMF degrades over the course of your experiment, the effective concentration of the active compound will decrease, leading to variability. To mitigate this, it is crucial to use freshly prepared MMF solutions for each experiment and to consider the duration of your assay. For longer-term experiments, replenishing the medium with fresh MMF may be necessary.
Troubleshooting Guides
Issue 1: Lower than Expected Biological Activity or Efficacy of MMF
If you observe a weaker biological response than anticipated (e.g., reduced activation of the Nrf2 pathway), it could be due to a decrease in the effective concentration of MMF.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| MMF Degradation Over Time | For long-term experiments (>24 hours), consider replacing the culture medium with freshly prepared MMF-containing medium every 24 hours to maintain a more consistent concentration. |
| Reaction with Media Components | If your medium is supplemented with high levels of nucleophiles like glutathione (e.g., RPMI-1640), consider using a medium with lower levels of these components if compatible with your cell line. Alternatively, empirically determine the stability of MMF in your specific medium (see Experimental Protocol below). |
| Improper MMF Storage | Ensure that your MMF stock solution in DMSO is stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
| Incorrect Initial Concentration | Verify the initial concentration of your MMF stock solution and the accuracy of your dilutions. |
Issue 2: High Variability Between Replicate Wells or Experiments
High variability can be a sign of inconsistent MMF stability or delivery.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inconsistent MMF Preparation | Always prepare fresh dilutions of MMF from your stock solution for each experiment. Do not reuse diluted MMF solutions. |
| Uneven Distribution in Multi-well Plates | Ensure thorough but gentle mixing of the medium after adding the MMF solution to each well. |
| Edge Effects in Multi-well Plates | Be mindful of potential "edge effects" in multi-well plates, where evaporation can be higher in the outer wells, leading to changes in MMF concentration. Consider not using the outermost wells for critical experiments or ensuring proper humidification in the incubator. |
| Cell Density Variation | Inconsistent cell seeding density can lead to variability in metabolic activity, which can affect the local microenvironment and potentially MMF stability. Ensure consistent cell seeding across all wells. |
Experimental Protocols
Protocol: Determining the Stability of Monomethyl Fumarate in Cell Culture Medium
This protocol outlines a method to quantify the concentration of MMF in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Monomethyl fumarate (MMF)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Cell culture incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
-
Appropriate solvents for mobile phase (e.g., acetonitrile, water with formic acid)[4][9]
Procedure:
-
Prepare MMF-containing Medium: Prepare a solution of your complete cell culture medium containing MMF at the final concentration you use in your experiments. Prepare a sufficient volume to collect samples at all time points.
-
Incubation: Place the tube of MMF-containing medium in a cell culture incubator under standard conditions (37°C, 5% CO₂).
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), aseptically remove an aliquot (e.g., 500 µL) of the medium.
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Sample Preparation for Analysis:
-
Thaw the samples on ice.
-
If your medium contains serum, perform a protein precipitation step. A common method is to add 3 volumes of ice-cold acetonitrile to 1 volume of the medium sample.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
HPLC or LC-MS/MS Analysis:
-
Develop an appropriate analytical method based on existing literature for MMF quantification.[3][4][9][10][14]
-
Create a standard curve of MMF in your cell culture medium to accurately quantify the concentration in your samples.
-
Analyze the collected samples to determine the concentration of MMF at each time point.
-
-
Data Analysis:
-
Plot the concentration of MMF versus time.
-
Calculate the half-life (t½) of MMF in your specific cell culture medium under your experimental conditions.
-
Quantitative Data Summary (Hypothetical Example):
The following table illustrates how you can present the stability data for MMF in different cell culture media.
| Time (hours) | MMF Concentration in DMEM + 10% FBS (µM) | MMF Concentration in RPMI-1640 + 10% FBS (µM) |
| 0 | 100.0 | 100.0 |
| 2 | 95.2 | 92.1 |
| 4 | 88.7 | 83.5 |
| 8 | 76.4 | 68.9 |
| 12 | 65.1 | 55.8 |
| 24 | 42.3 | 31.2 |
| Calculated Half-life (t½) | ~20 hours | ~15 hours |
Note: This is hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. ejbps.com [ejbps.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MONOMETHYL FUMARATE BY LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY AND ITS APPLICATION TO A PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
- 10. Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Roswell Park Memorial Institute (RPMI) 1640 Medium | Thermo Fisher Scientific - US [thermofisher.com]
- 12. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 13. Fetal bovine serum, an important factor affecting the reproducibility of cell experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of a stability-indicating RP-HPLC method for the identification, determination of related substances and assay of dimethyl fumarate in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Monomethyl Fumarate (MMF) Dosage for In Vivo Research
Welcome to the technical support center for the in vivo application of Monomethyl Fumarate (MMF). This resource is tailored for researchers, scientists, and drug development professionals to provide clear guidance on dosage optimization, experimental protocols, and troubleshooting common issues to achieve maximal therapeutic effect in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is Monomethyl Fumarate (MMF) and what is its primary mechanism of action?
A1: Monomethyl Fumarate (MMF) is the active metabolite of dimethyl fumarate (DMF) and diroximel fumarate.[1][2] It is an ester of fumaric acid that readily penetrates the central nervous system. The therapeutic effects of MMF are primarily attributed to its ability to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcriptional pathway.[3] Nrf2 is a key regulator of cellular antioxidant responses, and its activation by MMF leads to the upregulation of numerous cytoprotective genes.[4]
Q2: What are the recommended dosage ranges for MMF in common animal models?
A2: The optimal dosage of MMF can vary depending on the animal model, the disease indication, and the route of administration. Based on published studies, the following ranges have been shown to be effective:
-
Mice: Effective doses have been reported to range from 30 mg/kg to 100 mg/kg.[5][6] For example, in a model of light-induced retinal degeneration, a dose-dependent protection was observed starting from 50 mg/kg, with 100 mg/kg providing full protection without reported side effects.[6] In a mouse model of stroke, both 30 mg/kg and 45 mg/kg of MMF significantly reduced infarct volume and neurological deficits.[5]
-
Rats: In an arthritis pain model, systemic intraperitoneal administration of MMF showed a dose-dependent inhibitory effect on pain behaviors, with a maximum effect observed at 10 mg/kg.[7] Other studies have reported effective doses of 15, 25, 30, and 50 mg/kg for fumarates in rats.[7]
It is always recommended to perform a dose-finding study for your specific model and experimental endpoint.
Q3: How should I prepare MMF for in vivo administration?
A3: MMF is poorly soluble in water. For intraperitoneal (i.p.) injection, MMF can be dissolved in phosphate-buffered saline (PBS).[6] For oral gavage, MMF can be dissolved in 10% dimethyl sulfoxide (DMSO).[5] It is crucial to ensure the MMF is fully dissolved and to prepare the formulation fresh for each experiment to ensure stability and accurate dosing.
Q4: What are the expected therapeutic effects of MMF in vivo?
A4: MMF has demonstrated a range of therapeutic effects in various preclinical models, primarily linked to its antioxidant and anti-inflammatory properties. These include:
-
Neuroprotection: MMF has been shown to reduce neuronal cell loss, suppress inflammatory gene expression, and improve functional outcomes in models of retinal ischemia-reperfusion and stroke.[5][8]
-
Pain Reduction: In a rat model of arthritis, MMF inhibited pain behaviors and reduced neuronal activity in the amygdala, a brain region associated with the emotional component of pain.[7]
-
Anti-inflammatory Effects: MMF can modulate the activation of microglia and macrophages and reduce the expression of pro-inflammatory genes.[6]
Q5: Are there any known side effects of MMF in animal models?
A5: While MMF is generally considered to have a good safety profile, some adverse effects have been noted, particularly at higher doses. In mice, doses of dimethyl fumarate (the prodrug of MMF) above 160 mg/kg have been associated with toxicity.[9] Gastrointestinal side effects and flushing have been reported in clinical settings with fumarate treatments.[10] Researchers should carefully observe animals for any signs of distress, weight loss, or changes in behavior, especially during initial dose-finding studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of MMF in dosing solution | MMF has low aqueous solubility and can "crash out" when an organic stock solution is diluted into an aqueous vehicle.[11] | - Decrease the final concentration of MMF in the dosing solution.- Increase the proportion of the co-solvent (e.g., DMSO), ensuring the final concentration is non-toxic to the animals.- Prepare a suspension instead of a solution using a suspending agent like carboxymethylcellulose (CMC).[12] |
| Inconsistent experimental results | - Non-uniform suspension leading to inaccurate dosing.- Degradation of MMF in the formulation. | - If using a suspension, ensure it is homogenous by vortexing or sonicating before each administration.[11]- Prepare fresh dosing solutions for each experiment to avoid degradation.[12] |
| No observable therapeutic effect | - The administered dose is too low for the specific animal model or disease state.- Insufficient duration of treatment. | - Conduct a dose-response study to determine the optimal dosage for your experimental setup.[7] - Review the literature for treatment durations in similar models. |
| Adverse effects in animals (e.g., weight loss, lethargy) | - The administered dose is too high, leading to toxicity.- The vehicle (e.g., DMSO) concentration is too high. | - Reduce the MMF dosage.[13]- Lower the concentration of the organic solvent in the final formulation.[14] |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of MMF on Ischemic Stroke in Mice [5]
| MMF Dose (mg/kg) | Reduction in Infarct Volume (%) | Reduction in Apoptotic Cells (%) |
| 30 | 23.6 | 17.4 |
| 45 | 37.9 | 58.4 |
Table 2: Dose-Dependent Effects of MMF on Light-Induced Retinal Degeneration in Mice [6]
| MMF Dose (mg/kg) | Retinal Protection |
| 50 | Significant protection observed |
| 100 | Full protection observed |
Experimental Protocols
Protocol 1: Preparation and Administration of MMF for Intraperitoneal Injection in Mice (Adapted from[6])
-
Materials:
-
Monomethyl Fumarate (MMF) powder
-
Sterile 1x Phosphate-Buffered Saline (PBS)
-
Vortex mixer
-
Sterile syringes and needles
-
-
Procedure:
-
Calculate the required amount of MMF based on the desired dose and the number of animals.
-
Weigh the MMF powder accurately.
-
In a sterile tube, add the MMF powder to the required volume of sterile 1x PBS.
-
Vortex the solution thoroughly until the MMF is completely dissolved.
-
Administer the MMF solution to the mice via intraperitoneal injection at the calculated volume.
-
Prepare the solution fresh before each set of injections.
-
Protocol 2: Preparation and Administration of MMF for Oral Gavage in Mice (Adapted from[5])
-
Materials:
-
Monomethyl Fumarate (MMF) powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile water or saline
-
Vortex mixer
-
Oral gavage needles
-
-
Procedure:
-
Prepare a 10% DMSO solution by mixing one part DMSO with nine parts sterile water or saline.
-
Calculate the required amount of MMF based on the desired dose and the number of animals.
-
Weigh the MMF powder accurately.
-
In a sterile tube, dissolve the MMF powder in the 10% DMSO solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Administer the MMF solution to the mice via oral gavage using an appropriately sized gavage needle.
-
Prepare the solution fresh for each day of dosing.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: MMF activates the Nrf2 signaling pathway.
Caption: A typical experimental workflow for in vivo MMF studies.
References
- 1. assets.ctfassets.net [assets.ctfassets.net]
- 2. S-EPMC8144082 - Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera<sup>®</sup> (Dimethyl Fumarate). - OmicsDI [omicsdi.org]
- 3. WO2019079277A1 - Polymeric compositions of monomethyl fumarate in treating relapsingâremitting multiple sclerosis and psoriasis - Google Patents [patents.google.com]
- 4. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl Fumarate and Monomethyl Fumarate Promote Post-Ischemic Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Monomethyl fumarate (MMF) inhibits pain behaviors and amygdala activity in a rat arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monomethyl fumarate promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl fumarate dose-dependently increases mitochondrial gene expression and function in muscle and brain of Friedreich’s ataxia model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reference.medscape.com [reference.medscape.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Identifying and Mitigating Off-Target Effects of Monomethylfumarate (MMF)
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating the off-target effects of Monomethylfumarate (MMF) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound (MMF)?
A1: The primary and most well-characterized mechanism of action for MMF is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway.[1] MMF is an electrophile that reacts with cysteine residues on the Keap1 protein, which is a negative regulator of Nrf2. This covalent modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant and cytoprotective genes.[2]
Q2: What are the known primary off-target effects of MMF?
A2: A significant off-target effect of MMF is the covalent modification of cysteine residues on a wide range of proteins other than Keap1. This process, known as succination, can alter the function of these proteins.[3] Additionally, MMF is a potent agonist of the Hydroxycarboxylic Acid Receptor 2 (HCAR2), a G-protein coupled receptor.[4] Activation of HCAR2 is responsible for some of the known side effects of MMF, such as flushing.
Q3: At what concentrations are off-target effects of MMF typically observed?
A3: Off-target effects of MMF are concentration-dependent. While specific IC50 values for off-target covalent modifications are not widely reported, studies using chemical proteomics have identified numerous off-target proteins at concentrations in the low micromolar range. It is advisable to perform dose-response experiments to determine the concentration at which off-target effects become prominent in your specific experimental system.
Q4: How can I distinguish between on-target Nrf2-mediated effects and off-target effects in my experiments?
A4: To differentiate between on-target and off-target effects, you can use several strategies. Nrf2 knockout or knockdown models can be employed to see if the observed effect is abolished in the absence of Nrf2. Additionally, using a non-electrophilic analog of MMF that does not react with cysteines can help determine if the effect is due to covalent modification. To investigate the involvement of HCAR2, HCAR2 antagonists or cells lacking HCAR2 can be utilized.
Q5: What are the common challenges in studying MMF's off-target effects?
A5: A major challenge is the reactive nature of MMF, which can lead to a broad range of covalent modifications, making it difficult to pinpoint a single off-target responsible for an observed phenotype. Furthermore, MMF is the active metabolite of Dimethylfumarate (DMF), and many in vitro studies use DMF, which has different reactivity and off-target profiles compared to MMF. It is crucial to use MMF for in vitro studies to more accurately reflect the in vivo situation.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with MMF.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected cellular toxicity at low MMF concentrations. | The cell line may be particularly sensitive to MMF, or the observed toxicity could be due to off-target effects on essential cellular proteins. | 1. Perform a dose-response curve: Determine the EC50 for the desired on-target effect and the CC50 (50% cytotoxic concentration). Aim to work in a concentration range that maximizes the on-target effect while minimizing toxicity.2. Use a less sensitive cell line: If possible, switch to a cell line that is less sensitive to MMF-induced toxicity.3. Investigate off-target liabilities: Use proteomic approaches to identify potential off-target proteins that might be mediating the toxic effects. |
| Inconsistent results between experiments. | MMF is susceptible to hydrolysis and reaction with components in the cell culture media. Batch-to-batch variation in MMF stock solutions can also contribute to inconsistency. | 1. Prepare fresh MMF solutions: Prepare MMF solutions fresh for each experiment from a high-quality source.2. Control for media reactivity: Minimize the time MMF is in the media before being added to the cells. Consider using serum-free media for the duration of the MMF treatment if compatible with your experimental setup.3. Standardize cell culture conditions: Ensure consistent cell density, passage number, and media composition between experiments. |
| Observed phenotype is independent of Nrf2 activation. | The effect is likely mediated by an off-target mechanism, such as HCAR2 activation or covalent modification of another protein. | 1. Investigate HCAR2 signaling: Use an HCAR2 antagonist or cells lacking HCAR2 to determine if the receptor is involved.2. Perform competitive proteomics: Use techniques like isoTOP-ABPP to identify other proteins that are covalently modified by MMF and may be responsible for the observed phenotype.3. Use structural analogs: Test non-electrophilic analogs of MMF to see if the effect is dependent on covalent modification. |
| Difficulty detecting MMF-induced protein succination by Western blot. | The antibody may not be specific or sensitive enough, or the level of succination of the target protein may be low. | 1. Optimize antibody concentration: Perform a titration of the anti-succination antibody to find the optimal concentration.2. Use a positive control: Treat cells with a high concentration of MMF or another known succinating agent to ensure the antibody is working.3. Enrich for your protein of interest: If the target protein is of low abundance, consider immunoprecipitation prior to Western blotting to increase the signal. |
Data Presentation
Table 1: Summary of Known Off-Target Proteins of this compound (MMF)
| Protein Target | Cellular Process | Evidence of Interaction | Quantitative Data (IC50/Affinity) |
| Multiple Cysteine-Containing Proteins | Various (Metabolism, Cytoskeleton, Signaling) | Covalent modification (succination) identified by chemical proteomics. | Not widely available. Modification is concentration-dependent. |
| HCAR2 (GPR109A) | G-protein coupled receptor signaling | Agonist activity leading to downstream signaling. | EC50 for HCAR2 activation is in the low micromolar range. |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Glycolysis | Covalent modification of active site cysteine. | Not available. |
| Tubulin | Cytoskeletal dynamics | Covalent modification of cysteine residues. | Not available. |
| Protein Kinase C θ (PKCθ) | T-cell signaling | Covalent modification of a CXXC motif in the C2 domain (by DMF, MMF is less reactive). | Not available for MMF. |
Note: Quantitative data on the potency of MMF for off-target covalent modifications is limited in the literature. The extent of modification is dependent on the specific protein, its abundance, the reactivity of the cysteine residue, and the concentration of MMF.
Experimental Protocols
1. Protocol for Identifying Off-Target Protein Covalent Modifications using Competitive Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)
This protocol is a generalized procedure and may require optimization for your specific cell type and experimental conditions.
-
1.1. Cell Culture and Treatment:
-
1.1.1. Culture your cells of interest to the desired confluency.
-
1.1.2. Treat the cells with either vehicle (e.g., DMSO) or MMF at various concentrations (e.g., 1, 10, 50 µM) for a specified time (e.g., 1-4 hours).
-
-
1.2. Cell Lysis and Proteome Preparation:
-
1.2.1. Harvest the cells and wash with ice-cold PBS.
-
1.2.2. Lyse the cells in PBS by sonication.
-
1.2.3. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteome.
-
1.2.4. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
1.3. Competitive Labeling:
-
1.3.1. Aliquot equal amounts of protein (e.g., 1 mg) from the vehicle- and MMF-treated samples.
-
1.3.2. To each sample, add a cysteine-reactive probe with an alkyne handle, such as iodoacetamide-alkyne (IA-alkyne), to a final concentration of 100 µM.
-
1.3.3. Incubate for 1 hour at room temperature to allow the probe to label cysteine residues that were not modified by MMF.
-
-
1.4. Click Chemistry and Biotinylation:
-
1.4.1. To the vehicle-treated sample, add a "heavy" isotopic biotin-azide tag (containing, for example, 13C and 15N isotopes).
-
1.4.2. To the MMF-treated sample, add a "light" isotopic biotin-azide tag (containing 12C and 14N isotopes).
-
1.4.3. Add CuSO4, TBTA ligand, and freshly prepared sodium ascorbate to catalyze the click reaction between the alkyne probe and the azide tag.
-
1.4.4. Incubate for 1 hour at room temperature.
-
-
1.5. Protein Precipitation and Digestion:
-
1.5.1. Combine the "heavy" and "light" labeled samples.
-
1.5.2. Precipitate the proteins using chloroform/methanol precipitation.
-
1.5.3. Resuspend the protein pellet in a denaturing buffer and digest with trypsin overnight at 37°C.
-
-
1.6. Enrichment and Mass Spectrometry:
-
1.6.1. Enrich the biotinylated peptides using streptavidin-agarose beads.
-
1.6.2. Wash the beads extensively to remove non-biotinylated peptides.
-
1.6.3. Elute the bound peptides from the beads.
-
1.6.4. Analyze the peptides by LC-MS/MS.
-
-
1.7. Data Analysis:
-
1.7.1. Identify the peptides and the sites of modification using appropriate proteomics software.
-
1.7.2. Quantify the ratio of "heavy" to "light" peptides for each identified cysteine-containing peptide. A high heavy/light ratio indicates that MMF blocked the labeling by the IA-alkyne probe, suggesting that this cysteine residue is a target of MMF.
-
2. Protocol for Detection of MMF-Induced Protein Succination by Western Blot
This protocol provides a general framework for detecting global protein succination or succination of a specific protein of interest.
-
2.1. Sample Preparation:
-
2.1.1. Treat cells with vehicle or MMF as described in the isoTOP-ABPP protocol.
-
2.1.2. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
2.1.3. Determine the protein concentration of the lysates.
-
-
2.2. SDS-PAGE and Protein Transfer:
-
2.2.1. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
2.2.2. Separate the proteins by SDS-PAGE on a polyacrylamide gel of appropriate percentage for your protein of interest.
-
2.2.3. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
2.3. Immunoblotting:
-
2.3.1. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
2.3.2. Incubate the membrane with a primary antibody specific for succinated cysteine residues. The optimal antibody and dilution must be determined empirically, but a starting point could be a 1:1000 dilution.
-
2.3.3. Incubate overnight at 4°C with gentle agitation.
-
2.3.4. Wash the membrane three times with TBST for 10 minutes each.
-
2.3.5. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5000 dilution in blocking buffer for 1 hour at room temperature.
-
2.3.6. Wash the membrane three times with TBST for 10 minutes each.
-
-
2.4. Detection:
-
2.4.1. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
2.4.2. Detect the signal using a chemiluminescence imaging system.
-
2.4.3. To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH).
-
Mandatory Visualization
Signaling Pathway Diagrams
Caption: MMF activates the Nrf2 pathway via covalent modification of Keap1.
Caption: MMF acts as an agonist for the HCAR2 receptor, leading to downstream signaling.
Caption: MMF can indirectly inhibit the NF-κB signaling pathway.
References
- 1. Mitigation of off-target toxicity in CRISPR-Cas9 screens for essential non-coding elements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical proteomic map of dimethyl fumarate–sensitive cysteines in primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in translating in vitro Monomethylfumarate findings to in vivo models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Monomethylfumarate (MMF). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when translating in vitro findings to in vivo models.
Frequently Asked Questions (FAQs)
Q1: Why do the in vitro and in vivo effects of fumarates often seem contradictory?
A1: The interpretation of results from studies on fumarate esters is often inconsistent due to the interchangeable use of Dimethylfumarate (DMF) and this compound (MMF) in experimental designs.[1][2][3] DMF is effectively a prodrug that is rapidly and extensively hydrolyzed to its active metabolite, MMF, and methanol in vivo.[1][2][3][4] Intact DMF is often not detectable in peripheral blood after oral administration.[3] Therefore, the strong effects of DMF observed in cell culture, such as potent activation of the NRF2 pathway and glutathione depletion, may not accurately reflect the systemic pharmacology and physiology, which is primarily dominated by MMF.[1][2][3]
Q2: What are the key physicochemical differences between DMF and MMF that affect experimental outcomes?
A2: DMF and MMF have distinct properties that lead to different behaviors in experimental systems. DMF is non-polar and highly permeable to cell membranes, while MMF is polar and not readily permeable.[2] This fundamental difference means that in vitro studies using DMF might show cellular effects that are not achievable with MMF under the same conditions.
Q3: Is MMF a potent activator of the NRF2 pathway?
A3: In in vitro settings, MMF is considered a far less potent activator of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway compared to DMF.[5] However, in vivo, both DMF and MMF have been shown to activate the Nrf2 pathway, leading to antioxidant and anti-inflammatory responses.[4][6][7] This discrepancy suggests that the in vivo environment possesses additional factors or mechanisms that facilitate Nrf2 activation by MMF.
Q4: What is the role of the HCAR2 receptor in MMF's mechanism of action?
A4: MMF is an agonist of the hydroxycarboxylic acid receptor 2 (HCAR2), a G-protein coupled receptor.[4][6] Activation of HCAR2 by MMF is involved in anti-inflammatory and protective responses.[4][6] Interestingly, the signaling pathways activated by MMF through HCAR2 can differ between in vitro and in vivo models. For instance, the HCAR2/COX-2 pathway was implicated in inflammation in intestinal epithelial cells in vitro, whereas the HCAR2/extracellular signal-regulated kinases (ERK) 1/2 pathway was involved in the inflammatory response in vivo.[8]
Q5: How does metabolism complicate the translation of MMF findings?
A5: The enzymatic hydrolysis of DMF to MMF is a critical metabolic step that occurs in vivo but is absent in most in vitro models.[1][2][3] The enzymes responsible, primarily carboxylesterases, have varying levels of activity across different tissues and species, which can complicate the translation of preclinical findings to clinical practice.[1][2][3] Furthermore, the co-product of this metabolism, methanol, may contribute to the observed effects of DMF in vivo through the increased production of reactive oxygen species, which could also lead to NRF2 activation.[1][2][3]
Troubleshooting Guides
Issue 1: Discrepancy in Efficacy Between in vitro MMF and in vivo DMF/MMF Studies
Symptoms:
-
Potent anti-inflammatory or cytoprotective effects are observed in your in vitro experiments with DMF, but these effects are significantly weaker or absent when using MMF at similar concentrations.
-
Your in vivo study with orally administered DMF shows a therapeutic effect, but you are unable to replicate a dose-dependent effect with MMF in your cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incorrect compound selection for the model. | For in vitro studies aiming to model the systemic effects after oral DMF administration, using MMF is more physiologically relevant as it is the primary active metabolite.[3][9] If studying the direct effects of the prodrug is intended, clearly state the rationale. |
| Differences in cell permeability. | Acknowledge that the high membrane permeability of DMF allows it to readily enter cells in vitro, leading to effects not seen with the less permeable MMF.[2] Consider using cell lines with higher expression of transporters that may facilitate MMF uptake or employing permeabilization techniques, with appropriate controls. |
| Absence of metabolic activation. | In in vivo models, DMF is enzymatically converted to MMF.[1][2][3] This metabolic step is missing in standard cell cultures. For a more comparable in vitro model, consider pre-incubating DMF with liver microsomes or esterase preparations to generate MMF before adding it to the cells. |
| Different mechanisms of action are dominant. | The potent in vitro effects of DMF, such as GSH depletion, might not be the primary mechanism of action for MMF in vivo.[3] Investigate other pathways relevant to MMF, such as HCAR2 activation.[4][6] |
Issue 2: Difficulty in Establishing a Clear Mechanism of Action for MMF in vivo
Symptoms:
-
Your in vivo results show a clear therapeutic benefit of MMF, but your in vitro mechanistic studies (e.g., NRF2 reporter assays) with MMF are inconclusive or show weak activation.
-
The observed in vivo phenotype cannot be fully explained by the direct cellular effects of MMF seen in vitro.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Over-reliance on a single in vitro pathway. | The therapeutic effects of MMF in vivo are likely multifaceted, involving a combination of Nrf2 activation, HCAR2 agonism, and immunomodulatory effects.[10] Design in vitro experiments that probe multiple relevant pathways. |
| Ignoring the contribution of other cell types. | The in vivo response to MMF involves complex interactions between different cell types (e.g., immune cells, endothelial cells, parenchymal cells). Utilize co-culture systems or more complex in vitro models (e.g., organoids, microfluidic devices) to better mimic the in vivo environment. |
| Species-specific differences in metabolism and receptor expression. | The expression and activity of esterases and HCAR2 can vary between species, affecting the pharmacokinetics and pharmacodynamics of MMF.[1][2][3] When possible, use cells or tissues from the same species as your in vivo model for mechanistic studies. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) mismatch. | The concentration and duration of MMF exposure in your in vitro experiments may not reflect the PK profile in vivo.[11] Measure the plasma and tissue concentrations of MMF in your animal model and use this data to inform the design of your in vitro experiments. |
Experimental Protocols
Protocol 1: In Vitro Nrf2 Activation Assay
-
Cell Culture: Plate AREc32 cells (a human breast cancer cell line with a luciferase reporter for Nrf2 activation) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of DMF and MMF in DMSO. Serially dilute the compounds in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.
-
Treatment: Replace the cell culture medium with the medium containing the different concentrations of DMF, MMF, or vehicle control (DMSO).
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxic effects. Compare the fold induction of luciferase activity for DMF and MMF relative to the vehicle control.
Protocol 2: In Vivo Pharmacokinetic Study of MMF
-
Animal Model: Use adult male C57BL/6 mice (8-10 weeks old).
-
Drug Administration: Administer a single oral dose of DMF (e.g., 100 mg/kg) or MMF (e.g., 75 mg/kg, molar equivalent) formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Blood Sampling: Collect blood samples via tail vein or cardiac puncture at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes). Collect the blood in tubes containing an anticoagulant and an esterase inhibitor.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of MMF using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using non-compartmental analysis software.
Visualizations
Caption: Logical workflow illustrating the translational gap between in vitro and in vivo MMF research.
Caption: A decision-making workflow for troubleshooting discrepancies in MMF research.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]
- 7. d-nb.info [d-nb.info]
- 8. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
- 9. The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Monomethyl fumarate? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Monomethylfumarate (MMF) Bioavailability in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to improve the oral bioavailability of Monomethylfumarate (MMF) in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge with the oral delivery of this compound (MMF)?
A1: The primary challenge with oral MMF delivery is its hydrophilic nature, which can limit its passive diffusion across the lipid-rich gastrointestinal membrane, potentially leading to low and variable oral bioavailability. Formulation strategies are often necessary to improve its absorption.
Q2: Why is Dimethyl Fumarate (DMF) often used as a prodrug for MMF?
A2: Dimethyl Fumarate (DMF) is a lipophilic prodrug that is more readily absorbed orally. Following absorption, it is rapidly and extensively converted to its active metabolite, MMF, by esterases in the gastrointestinal tract, blood, and other tissues.[1][2] This approach effectively bypasses the absorption challenges associated with MMF's lower lipophilicity.[3]
Q3: What are the main strategies to improve the oral bioavailability of MMF in animal studies?
A3: Key strategies include:
-
Prodrug Approach: Utilizing more lipophilic prodrugs like DMF.[3]
-
Advanced Formulations:
-
Lipid-Based Formulations: Incorporating MMF into lipid-based systems such as nanoemulsions and solid lipid nanoparticles (SLNs) can enhance its solubility and absorption.[4][5]
-
Nanoparticle Encapsulation: Encapsulating MMF in polymeric nanoparticles can protect it from degradation and improve its uptake.[1]
-
-
Delayed-Release Formulations: Using enteric coatings or delayed-release capsules can protect MMF from the acidic environment of the stomach and target its release to the more absorptive regions of the small intestine.
Q4: What is the primary mechanism of action for MMF that I should be assessing in my pharmacodynamic studies?
A4: The primary therapeutic mechanism of MMF is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway.[6][7][8] MMF interacts with Keap1, a negative regulator of Nrf2, leading to the translocation of Nrf2 to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of numerous cytoprotective and antioxidant genes.[6][8]
Troubleshooting Guides
Issue 1: High Variability in Plasma MMF Concentrations in Rodents
| Potential Cause | Troubleshooting Step | Rationale |
| Improper Oral Gavage Technique | Refine oral gavage technique to ensure consistent delivery to the stomach. Consider using flexible feeding tubes or precoating the gavage needle with a sucrose solution to reduce animal stress and resistance.[9][10] | Inconsistent administration can lead to dosing errors and variable absorption. Stress can also alter gastrointestinal motility and absorption. |
| Formulation Instability | Prepare MMF suspensions fresh daily. If using an aqueous suspension, ensure it is homogenous before each administration. For extemporaneously prepared suspensions, store at 5°C and use within 14 days for optimal stability.[11][12][13] | MMF can degrade in aqueous solutions over time, especially at higher temperatures. A non-homogenous suspension will result in inconsistent dosing. |
| Gastrointestinal Distress in Animals | Observe animals for signs of gastrointestinal distress such as diarrhea or weight loss. If observed, consider reducing the dose or using a gastro-protective formulation like a delayed-release capsule. High doses of MMF have been associated with gastrointestinal toxicity in rats.[14] | High local concentrations of MMF can cause irritation and affect absorption. |
| Enterohepatic Recirculation | Be aware that MMF can undergo enterohepatic recirculation, leading to secondary peaks in the plasma concentration-time profile.[15][16] Ensure your blood sampling schedule is adequate to capture these secondary peaks. | Missing the secondary peak will lead to an underestimation of the total drug exposure (AUC). |
Issue 2: Low Oral Bioavailability Despite Using an Advanced Formulation
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Nanoparticle Size or Surface Charge | Characterize your nanoparticles for size, polydispersity index (PDI), and zeta potential. For oral absorption, nanoparticle sizes are generally preferred to be below 200 nm.[9] | Particle size and surface charge significantly influence the interaction of nanoparticles with the gastrointestinal mucus and epithelial cells, affecting uptake. |
| Poor Release Profile of the Formulation | Conduct in vitro release studies of your formulation under conditions that mimic the gastrointestinal tract (e.g., simulated gastric and intestinal fluids). | The formulation must effectively release the MMF at the site of absorption. A formulation with poor release characteristics will not improve bioavailability. |
| First-Pass Metabolism | While MMF itself is not extensively metabolized by CYP450 enzymes, its active metabolite, mycophenolic acid (MPA), undergoes significant glucuronidation in the liver.[17][18] Consider co-administering a glucuronidation inhibitor in mechanistic studies to assess the impact of first-pass metabolism. | Extensive first-pass metabolism can significantly reduce the amount of active drug reaching systemic circulation. |
Quantitative Data from Animal Studies
The following table summarizes pharmacokinetic parameters of MMF's active metabolite, Mycophenolic Acid (MPA), from various oral MMF formulations in dogs. Note: Direct comparative studies for all formulation types in a single animal model are limited. The data below is compiled from different studies and experimental conditions may vary.
| Animal Model | Formulation | Dose (MMF) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| Beagle Dogs | Immediate-Release (Oral Gavage) | 10 mg/kg | ~10 | ~0.75 | Highly Variable | [6] |
| Beagle Dogs | Modified-Release (OKV-1001b) | 180 mg (total dose) | ~1.5 | ~4 | ~15 | [6] |
| Beagle Dogs | Modified-Release (OKV-1001b) | 270 mg (total dose) | ~2.5 | ~4 | ~25 | [6] |
| Juvenile Dachshunds | Oral Suspension | Not Specified | 9.33 ± 7.04 | Not Specified | 12.84 ± 6.60 | [2] |
| Beagle Dogs (HSCT model) | Oral Suspension with Cyclosporin A | 10-30 mg/kg | Dose-dependent increase | Not specified | Dose-dependent increase | [19] |
Experimental Protocols
Protocol 1: Preparation of MMF-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from a method for preparing MMF-loaded SLNs using a nanoprecipitation technique.
Materials:
-
This compound (MMF)
-
Stearic acid (lipid)
-
β-cyclodextrin (solubilizer and carrier)
-
Acetone (organic solvent)
-
Deionized water
-
Probe sonicator or homogenizer
Procedure:
-
Dissolve the desired amounts of MMF and stearic acid in acetone.
-
In a separate container, dissolve β-cyclodextrin in deionized water.
-
Add the organic phase (MMF and stearic acid solution) dropwise to the aqueous β-cyclodextrin solution under constant stirring.
-
Sonicate or homogenize the resulting mixture to form a nanoemulsion. The parameters for sonication/homogenization (e.g., power, time) should be optimized to achieve the desired particle size.
-
Allow the organic solvent (acetone) to evaporate under continuous stirring at room temperature, leading to the precipitation of MMF-loaded SLNs.
-
Characterize the resulting SLN suspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the SLNs from the aqueous phase (e.g., by ultracentrifugation) and quantifying the amount of free MMF in the supernatant using a validated analytical method like HPLC.
Protocol 2: Oral Administration of MMF Formulation in Rodents
This is a general protocol for oral gavage in mice or rats.
Materials:
-
MMF formulation (e.g., suspension, nanoemulsion)
-
Animal gavage needles (size appropriate for the species)
-
Syringes
Procedure:
-
Calculate the required volume of the MMF formulation based on the animal's body weight and the target dose.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck and back to immobilize the head and body.
-
Measure the distance from the animal's mouth to the last rib to estimate the length of the esophagus and ensure the gavage needle is of appropriate length.
-
Insert the gavage needle into the mouth, slightly to one side to avoid the trachea, and gently advance it along the esophagus towards the stomach. The needle should advance smoothly without resistance. If resistance is met, withdraw and reposition.
-
Slowly administer the MMF formulation.
-
Withdraw the gavage needle gently.
-
Monitor the animal for any signs of distress during and after the procedure.
Protocol 3: Pharmacokinetic Study in Rats
This protocol outlines a typical blood sampling schedule for a pharmacokinetic study in rats following oral administration of an MMF formulation.[3][14]
Materials:
-
MMF formulation
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Catheters (for serial sampling, optional) or syringes and needles
-
Centrifuge
-
Freezer (-80°C)
-
Validated analytical method for MMF quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast the animals overnight before dosing, with free access to water.
-
Administer the MMF formulation orally at a defined dose.
-
Collect blood samples at predetermined time points. A typical schedule might be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Process the blood samples immediately by centrifuging to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the MMF concentrations in the plasma samples using a validated analytical method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Signaling Pathway: MMF Activation of the Nrf2 Pathway
Caption: MMF activates the Nrf2 pathway by inhibiting Keap1, leading to Nrf2 translocation and gene transcription.
Experimental Workflow: Improving MMF Bioavailability in Animal Studies
Caption: A typical workflow for developing and evaluating MMF formulations to enhance bioavailability in animal models.
Logical Relationship: Strategies to Overcome MMF Bioavailability Challenges
Caption: Various formulation strategies are employed to overcome the low oral bioavailability of MMF.
References
- 1. Pharmacokinetics of oral mycophenolate mofetil in dog: bioavailability studies and the impact of antibiotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PHARMACOKINETICS AND DYNAMICS OF MYCOPHENOLATE MOFETIL AFTER SINGE DOSE ORAL ADMINISTRATION IN JUVENILE DACHSHUNDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 6. Frontiers | Pharmacokinetics and Pharmacodynamics of Immediate- and Modified-Release Mycophenolic Acid Preparations in Healthy Beagle Dogs [frontiersin.org]
- 7. scite.ai [scite.ai]
- 8. Solid Lipid Nanoparticles of Mycophenolate Mofetil: An Attempt to Control the Release of an Immunosuppressant – ScienceOpen [scienceopen.com]
- 9. The effect of nanoparticle size on in vivo pharmacokinetics and cellular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nanoemulsion Technology in Oral Drug Delivery: A Path to Enhanced Solubility and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Studies on Multi-Component Pharmacokinetics of Polygonum multiflorum Thunb Extract After Oral Administration in Different Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple Component Pharmacokinetics after Oral Administration of Gnaphalium affine Extract in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative study of nanoparticle uptake and impact in murine lung, liver and kidney tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of oral mycophenolate mofetil in combination with CsA in dogs after nonmyeloablative allogeneic hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nanoemulsion Formulations for Improved Oral Delivery of Poorly Soluble Drugs – TechConnect Briefs [briefs.techconnect.org]
- 17. Solid Lipid Nanoparticles of Mycophenolate Mofetil: An Attempt to Control the Release of an Immunosuppressant - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solid Lipid Nanoparticles of Mycophenolate Mofetil: An Attempt to Control the Release of an Immunosuppressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic studies of mycophenolate mofetil in rat kidney allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Protocols for Monomethylfumarate (MMF) Studies
Welcome to the technical support center for Monomethylfumarate (MMF) research. This resource is designed for researchers, scientists, and drug development professionals to help reduce variability in MMF-related experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Dimethylfumarate (DMF) and this compound (MMF)?
A1: Dimethylfumarate (DMF) is a prodrug that is rapidly and completely metabolized into this compound (MMF) in vivo.[1] MMF is considered the active metabolite responsible for the therapeutic effects. In in vitro studies, using MMF directly is often preferred to avoid variability associated with the conversion of DMF to MMF by cellular esterases.[2][3] It's crucial to be aware that DMF is membrane-permeable, while MMF is membrane-impermeable, which can lead to different cellular effects in in vitro settings.
Q2: What is the primary mechanism of action of MMF?
A2: MMF's primary mechanism involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway.[3][4] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. MMF also exhibits immunomodulatory effects by influencing immune cell differentiation and cytokine production.[5]
Q3: How should I store MMF?
A3: MMF is supplied as a solid and should be stored at -20°C for long-term stability (up to 3 years).[6] For short-term storage, 4°C for up to 2 years is also acceptable.[6] It is recommended to prepare fresh aqueous solutions for each experiment and not to store them for more than one day. Stock solutions in organic solvents can be stored at -80°C for 6 months or -20°C for 1 month.[6]
Q4: In which solvents should I dissolve MMF?
A4: MMF is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) at approximately 10 mg/mL, and in ethanol at approximately 0.5 mg/mL. Its solubility in aqueous buffers like PBS (pH 7.2) is limited, at approximately 1 mg/mL. When preparing stock solutions in organic solvents, ensure the final concentration of the solvent in your cell culture medium is not toxic to the cells.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT)
| Potential Cause | Recommended Solution |
| MMF Precipitation in Media | MMF has limited aqueous solubility. Prepare a concentrated stock solution in DMSO and dilute it in pre-warmed culture medium immediately before use. Visually inspect for any precipitation. If precipitation occurs, consider using a lower final concentration or preparing the MMF solution with the aid of sonication.[6] |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and avoid introducing bubbles. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[7] |
| Interference with Assay Reagents | Some compounds can interfere with the chemistry of viability assays (e.g., reducing tetrazolium salts). Run a control with MMF in cell-free medium to check for direct chemical reactions with the assay reagent.[8] |
| Variable Incubation Times | Standardize all incubation times precisely, including the duration of MMF treatment and the incubation with the viability reagent.[9] |
Issue 2: Inconsistent Nrf2 Activation Results (Western Blot or Reporter Assays)
| Potential Cause | Recommended Solution |
| Low Endogenous Nrf2 Levels | Under basal conditions, Nrf2 is often rapidly degraded. To increase detectable levels, you can pre-treat cells with a proteasome inhibitor like MG-132 as a positive control to confirm your detection method is working.[10] |
| Suboptimal Antibody Performance | For Western blotting, ensure your primary Nrf2 antibody is validated for the application. Perform an antibody titration to find the optimal concentration. Use positive and negative controls (e.g., Nrf2 knockdown/knockout cells) to verify antibody specificity.[4][11] |
| Ineffective Nrf2 Translocation | The translocation of Nrf2 to the nucleus is a key step in its activation. Ensure your experimental time points are appropriate to capture this event. For immunofluorescence, use a high-quality, specific antibody and consider signal amplification techniques if the signal is weak.[4] |
| High Background in Reporter Assays | Some cell lines may have high basal Nrf2 activity. Select a cell line with low basal activity or include a negative control reporter vector to determine the specific effect of MMF. Ensure all reagents are fresh and sterile.[4] |
Issue 3: Variability in Cytokine Measurement (ELISA, Flow Cytometry)
| Potential Cause | Recommended Solution |
| Inconsistent Cell Stimulation | If using a stimulant (e.g., LPS, PHA) to induce cytokine production, ensure the concentration and incubation time are consistent across all wells and experiments. |
| Diurnal Rhythm of Cytokine Production | Be aware that cytokine production can have a diurnal rhythm.[12] To minimize this variability, perform experiments at the same time of day. |
| High Inter-subject Variability | When working with primary cells from different donors, high inter-subject variability is common.[12] Increase the number of donors to ensure the observed effects are consistent. |
| MMF's Effect on T-cell Proliferation | MMF is a potent inhibitor of lymphocyte proliferation.[13] If your cytokine measurement is dependent on cell number, this effect could confound your results. Consider normalizing cytokine levels to the number of viable cells. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | 10 mg/mL | |
| Dimethyl Formamide (DMF) | 10 mg/mL | |
| Ethanol | 0.5 mg/mL | |
| PBS (pH 7.2) | 1 mg/mL |
Table 2: Storage and Stability of this compound
| Condition | Duration | Stability | Reference |
| Solid (Powder) at -20°C | 3 years | Stable | [6] |
| Solid (Powder) at 4°C | 2 years | Stable | [6] |
| Stock Solution in Solvent at -80°C | 6 months | Stable | [6] |
| Stock Solution in Solvent at -20°C | 1 month | Stable | [6] |
| Aqueous Solution | > 1 day | Not Recommended |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
MMF Preparation: Prepare a 100 mM stock solution of MMF in DMSO. Immediately before use, dilute the stock solution in pre-warmed, serum-containing cell culture medium to the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the MMF-containing medium to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Express the results as a percentage of the vehicle-treated control.
Protocol 2: Analysis of Nrf2 Activation by Western Blot
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of MMF for the desired time points. Include a positive control (e.g., a known Nrf2 activator like sulforaphane) and a vehicle control.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C with gentle agitation. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the Nrf2 signal to the loading control.
Visualizations
Caption: MMF-mediated activation of the Nrf2 signaling pathway.
Caption: General experimental workflow for in vitro MMF studies.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Mycophenolate Mofetil Modulates Differentiation of Th1/Th2 and the Secretion of Cytokines in an Active Crohn’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. dojindo.com [dojindo.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Why am I not getting a signal for NRF2 in my experiment? | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Immune Monitoring of Mycophenolate Mofetil Activity in Healthy Volunteers Using Ex Vivo T Cell Function Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-vitro influence of mycophenolate mofetil (MMF) and Ciclosporin A (CsA) on cytokine induced killer (CIK) cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Monomethylfumarate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of Monomethylfumarate (MMF).
Frequently Asked Questions (FAQs)
Q1: What is this compound (MMF) and what is its primary mechanism of action?
A1: this compound (MMF) is the active metabolite of dimethyl fumarate (DMF).[1] It is an immunomodulatory and antioxidant compound used in the treatment of relapsing forms of multiple sclerosis.[1] The primary mechanism of action of MMF involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway.[2] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a wide range of cytoprotective genes.[3]
Q2: What are the potential sources of batch-to-batch variability in MMF?
A2: Batch-to-batch variability of MMF can arise from several factors, including:
-
Impurities: Residual reactants, byproducts, and degradation products from the synthesis and purification process can vary between batches.[2][4] Common impurities can include monomethyl sulfate and dimethyl sulfate, particularly when sulfuric acid is used as a catalyst.[2][4]
-
Crystal Polymorphism: MMF may exist in different crystalline forms (polymorphs), each with distinct physicochemical properties such as solubility and dissolution rate, which can affect bioavailability and bioactivity.
-
Stability and Degradation: MMF can degrade over time, especially under suboptimal storage conditions. Degradation products may have different biological activities compared to the parent compound.
-
Residual Solvents: Solvents used during manufacturing, if not adequately removed, can be present in varying amounts and may impact experimental results.[5]
Q3: How can I assess the purity and identity of my MMF batch?
A3: It is crucial to have a Certificate of Analysis (CoA) for each batch of MMF. The CoA should provide information on the identity, purity (typically by HPLC), and levels of any identified impurities. For more in-depth characterization, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of MMF and quantify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of MMF and identify unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of MMF.
-
Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC): To characterize the crystalline form (polymorphism).[6]
Q4: What are the acceptable limits for impurities in MMF?
A4: For research purposes, the acceptable limits for impurities are not as strictly defined as for pharmaceutical-grade MMF. However, it is good practice to use MMF with the highest possible purity. For drug substances, regulatory guidelines such as those from the International Council for Harmonisation (ICH) provide thresholds for reporting, identifying, and qualifying impurities. These thresholds are based on the maximum daily dose of the drug.
Illustrative Impurity Thresholds (Based on ICH Q3A Guidelines)
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Note: These are general guidelines and specific limits may vary. Genotoxic impurities, such as dimethyl sulfate, have much lower acceptable limits, often in the range of a few micrograms per day.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays (e.g., Nrf2 Reporter Assay, Cytotoxicity Assays)
| Possible Cause | Troubleshooting Step | Rationale |
| Variable MMF Potency | 1. Verify MMF Purity: Request and review the Certificate of Analysis for each batch. If possible, perform in-house HPLC analysis to confirm purity. 2. Assess for Degradation: If the MMF has been stored for an extended period or under suboptimal conditions, consider that it may have degraded. Use freshly prepared solutions for each experiment. | Impurities or degradation products may have different biological activities, potentially interfering with the assay or competing with MMF.[9] |
| Solvent Effects | 1. Standardize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and plates.[10] 2. Run Solvent Controls: Always include a vehicle control (media with the same concentration of solvent used to dissolve MMF) to account for any solvent-induced effects.[5] | Solvents like DMSO can have biological effects on their own, and slight variations in concentration can lead to inconsistent results.[10][11] |
| Assay Variability | 1. Optimize Cell Seeding Density: Ensure uniform cell seeding across all wells.[9] 2. Check for Edge Effects: Avoid using the outer wells of a microplate, or fill them with sterile media/PBS to minimize evaporation. 3. Use a Positive Control: Include a known Nrf2 activator (e.g., sulforaphane) to confirm that the assay is working correctly.[9] | Inconsistent cell numbers or assay conditions can lead to variability that may be mistakenly attributed to the MMF batch. |
Issue 2: Poor Solubility or Precipitation of MMF in Media
| Possible Cause | Troubleshooting Step | Rationale |
| Polymorphism | 1. Characterize the Solid Form: If you suspect polymorphism, techniques like PXRD or DSC can be used to identify the crystal form. 2. Modify Dissolution Method: Try gentle warming or sonication to aid dissolution. However, be cautious as this could also promote degradation. | Different polymorphs can have significantly different solubilities, which will affect the actual concentration of MMF in your experiment.[12] |
| Incorrect Solvent or Concentration | 1. Prepare a Concentrated Stock Solution: Dissolve MMF in an appropriate solvent (e.g., DMSO) at a high concentration before diluting it in your cell culture media. 2. Do Not Exceed Solubility Limit: Ensure the final concentration of MMF in the media does not exceed its solubility limit. | MMF has limited solubility in aqueous solutions. A concentrated stock solution helps to ensure complete dissolution before final dilution. |
Data Presentation
Representative Pharmacokinetic Parameters of this compound
The following table summarizes the pharmacokinetic parameters of MMF in healthy subjects following a single oral dose. Note that these values can be influenced by the formulation and may vary between different batches and manufacturing processes.
| Parameter | Value (Mean ± SD) | Unit |
| Cmax (Maximum Plasma Concentration) | 1.9 ± 0.8 | µg/mL |
| Tmax (Time to Reach Cmax) | 2.5 ± 1.2 | hours |
| AUC (Area Under the Curve) | 3.7 ± 1.1 | µg*h/mL |
| t1/2 (Half-life) | 0.9 ± 0.3 | hours |
Data presented here is illustrative and synthesized from publicly available pharmacokinetic studies for educational purposes.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of MMF.
1. Objective: To investigate the stability of MMF under various stress conditions and to identify the resulting degradation products.
2. Materials:
-
This compound (MMF)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H2O2), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
3. Procedure:
-
Acid Hydrolysis: Dissolve MMF in 0.1 N HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve MMF in 0.1 N NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Dissolve MMF in a 1:1 mixture of methanol and 3% H2O2 to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store solid MMF at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of MMF (1 mg/mL in a 1:1 methanol/water mixture) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
4. Analysis:
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Compare the chromatograms of the stressed samples to that of an unstressed MMF control.
-
Characterize any significant degradation products using LC-MS to determine their molecular weights.
Protocol 2: Nrf2 Reporter Gene Assay
This protocol describes a cell-based assay to measure the activation of the Nrf2 pathway by MMF.
1. Objective: To quantify the dose-dependent activation of the Nrf2 signaling pathway by different batches of MMF.
2. Materials:
-
A stable cell line expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter (e.g., ARE-Luc-HEK293).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound (MMF) from different batches.
-
Positive control (e.g., sulforaphane).
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
3. Procedure:
-
Seed the ARE-luciferase reporter cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of each MMF batch and the positive control in cell culture medium.
-
Remove the old media from the cells and add the MMF dilutions and controls. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.
4. Data Analysis:
-
Normalize the luciferase activity of each well to a measure of cell viability (e.g., using a co-transfected Renilla luciferase or a separate cell viability assay).
-
Plot the normalized luciferase activity against the MMF concentration for each batch.
-
Calculate the EC50 (half-maximal effective concentration) for each batch to compare their potency.
Visualizations
Caption: this compound (MMF) activates the Nrf2 signaling pathway.
References
- 1. Monomethyl fumarate - Wikipedia [en.wikipedia.org]
- 2. US20140364604A1 - Method of making monomethyl fumarate - Google Patents [patents.google.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. US9302977B2 - Method of making monomethyl fumarate - Google Patents [patents.google.com]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. Characterization of two polymorphs of salmeterol xinafoate crystallized from supercritical fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aifa.gov.it [aifa.gov.it]
- 8. aifa.gov.it [aifa.gov.it]
- 9. benchchem.com [benchchem.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Gastrointestinal Side Effects of Fumarates in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the gastrointestinal (GI) side effects of fumarates in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of fumarates observed in animal models?
A1: Based on clinical observations in humans and preclinical studies, the most common GI side effects associated with fumarate administration, such as dimethyl fumarate (DMF), include diarrhea, nausea, vomiting, and abdominal pain.[1][2] In animal models, these can manifest as weight loss, diarrhea (observed as loose or unformed stools), reduced food intake, and signs of abdominal discomfort (e.g., writhing, hunched posture).
Q2: What is the primary mechanism behind fumarate-induced GI side effects?
A2: The GI side effects of fumarates are believed to be mediated, at least in part, by the activation of the hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A.[3] Monomethyl fumarate (MMF), the active metabolite of DMF, is an agonist for HCAR2.[4] Activation of HCAR2 in intestinal epithelial cells can trigger pro-inflammatory pathways, such as the cyclooxygenase-2 (COX-2) pathway, leading to the production of prostaglandins that can cause inflammation and discomfort.[3] Additionally, the metabolism of DMF in the gut produces methanol, which can be a local irritant.[5]
Q3: Are there alternative fumarate formulations with better GI tolerability?
A3: Yes, diroximel fumarate (DRF) is a newer oral fumarate that has demonstrated an improved GI tolerability profile compared to DMF in clinical studies.[2][6][7][8] DRF is also metabolized to MMF, but its distinct chemical structure is hypothesized to result in less irritation in the GI tract, potentially due to the formation of less methanol.[9] Preclinical studies and clinical trials have shown a lower incidence of GI adverse events and treatment discontinuations with DRF compared to DMF.[2][8]
Q4: How can I manage diarrhea in my animal models following fumarate administration?
A4: For symptomatic management of diarrhea, the use of an anti-diarrheal agent like loperamide can be considered.[10] Loperamide is a µ-opioid receptor agonist that acts on the myenteric plexus of the large intestine to inhibit gut motility. It is crucial to carefully titrate the dose of loperamide to avoid constipation. A starting dose of 1-3 mg/kg administered orally can be investigated in rats, with adjustments made based on stool consistency.[10]
Troubleshooting Guides
Issue 1: Animals exhibit signs of acute GI distress (e.g., diarrhea, writhing, lethargy) shortly after oral gavage with fumarates.
| Potential Cause | Troubleshooting/Optimization Steps |
| Improper Gavage Technique | - Ensure personnel are thoroughly trained in proper oral gavage techniques. - Use an appropriately sized, flexible-tipped gavage needle to minimize the risk of esophageal or gastric injury.[11] - Administer the substance slowly to prevent reflux. - Consider precoating the gavage needle with sucrose to reduce animal stress and resistance.[12] |
| High Local Concentration of Fumarate | - Ensure the fumarate is fully dissolved or homogeneously suspended in the vehicle. - Consider administering the fumarate with a small meal or in a vehicle that provides some buffering capacity. |
| Vehicle-Related Effects | - The chosen vehicle may have its own effects on the GI tract. - Conduct pilot studies with the vehicle alone to establish baseline effects. - Common vehicles like corn oil can have inherent effects on GI motility. |
Issue 2: Inconsistent or unexpected results in studies assessing GI motility after fumarate administration.
| Potential Cause | Troubleshooting/Optimization Steps |
| Stress-Induced Alterations | - Stress from handling and the gavage procedure can significantly impact GI motility. - Acclimatize animals to handling and the experimental setup before the study begins. - Perform procedures at the same time each day to minimize circadian rhythm effects. |
| Inappropriate Measurement Technique | - The chosen method for assessing GI motility may not be sensitive enough. - For assessing gastric emptying, non-invasive methods like the 13C-octanoic acid breath test can be used. - For intestinal transit, the charcoal meal transit assay is a standard method. Ensure consistent fasting times and administration volumes. |
| Dietary Influences | - The composition of the animal's diet can influence GI transit time. - Ensure a consistent and standardized diet across all experimental groups. |
Data Presentation
Table 1: Comparison of Gastrointestinal Adverse Events with Diroximel Fumarate (DRF) vs. Dimethyl Fumarate (DMF) in Human Clinical Trials
| Adverse Event | DRF (%) | DMF (%) | Reference |
| Any GI Adverse Event | 34.8 | 49.0 | [2][6] |
| Diarrhea | 15.4 | 22.3 | [7] |
| Nausea | 14.6 | 20.7 | [7] |
| Upper Abdominal Pain | 6.7 | 15.5 | [7] |
| Vomiting | Not specified | Not specified | |
| Discontinuation due to GI AEs | 0.8 | 4.8 | [2][6] |
Note: Data is from human clinical studies and serves as a guide for expected differences in tolerability.
Experimental Protocols
Protocol 1: Dose Titration to Improve Fumarate Tolerability in Mice
This protocol is adapted from clinical practice to gradually expose the animals to the target dose of fumarate, potentially improving GI tolerance.[10][13]
-
Week 1: Administer 50% of the target daily dose. For example, if the target dose is 50 mg/kg/day, administer 25 mg/kg/day.
-
Week 2: Administer 75% of the target daily dose (37.5 mg/kg/day).
-
Week 3 onwards: Administer the full target dose (50 mg/kg/day).
-
Monitoring: Throughout the titration period, closely monitor animals for signs of GI distress, including daily body weight, stool consistency, and general activity levels. If significant distress is observed, consider extending the duration of each titration step.
Protocol 2: Co-administration with a High-Fat Meal
This strategy is based on clinical recommendations that taking DMF with a high-fat meal can reduce GI side effects.[1][14]
-
Diet: Provide animals with a high-fat diet (e.g., 45-60% of calories from fat) for a short period (e.g., 1-2 hours) before fumarate administration.
-
Fumarate Administration: Administer the fumarate via oral gavage immediately after the high-fat meal consumption period.
-
Control Group: A control group receiving the fumarate with a standard chow diet should be included for comparison.
-
Assessment: Monitor for GI side effects as described in Protocol 1. At the end of the study, GI tissues can be collected for histological analysis.
Protocol 3: Assessment of Intestinal Permeability using FITC-Dextran
This protocol allows for the in vivo assessment of intestinal barrier function, which may be affected by fumarates.[15][16][17]
-
Fasting: Fast mice for 4-6 hours with free access to water.
-
Baseline Blood Sample: Collect a small baseline blood sample (e.g., via tail snip).
-
FITC-Dextran Administration: Administer fluorescein isothiocyanate (FITC)-dextran (4 kDa) at a dose of 80 mg/mL in sterile PBS via oral gavage (150 µL per mouse).[17]
-
Blood Collection: At a predetermined time point (e.g., 4 hours post-gavage), collect a final blood sample.
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Fluorescence Measurement: Measure the fluorescence of the plasma samples using a spectrophotometer (excitation ~485 nm, emission ~528 nm).
-
Analysis: An increase in plasma FITC-dextran concentration in the fumarate-treated group compared to the control group indicates increased intestinal permeability.
Protocol 4: Histopathological Assessment of the Gastrointestinal Tract
This protocol outlines the steps for collecting and processing GI tissues for histological examination to identify any morphological changes induced by fumarates.
-
Euthanasia and Tissue Collection: At the end of the experimental period, euthanize the animals according to approved institutional protocols. Immediately dissect the stomach, small intestine, and colon.
-
Tissue Fixation: Flush the intestinal lumen with cold phosphate-buffered saline (PBS) and then fix the tissues in 10% neutral buffered formalin for 24-48 hours.
-
Tissue Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut 5 µm thick sections and mount them on glass slides. Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Microscopic Examination: Examine the stained sections under a light microscope. Look for signs of inflammation (e.g., immune cell infiltration), epithelial damage (e.g., erosions, ulcerations), changes in villus height and crypt depth, and goblet cell numbers.
Mandatory Visualizations
Caption: Workflow for mitigating and assessing fumarate-induced GI side effects.
Caption: HCAR2-mediated signaling leading to GI inflammation.
References
- 1. dovepress.com [dovepress.com]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. Hydroxycarboxylic Acid Receptor 2, a Pleiotropically Linked Receptor for the Multiple Sclerosis Drug, Monomethyl Fumarate. Possible Implications for the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 5. Dimethyl Fumarate and Intestine: From Main Suspect to Potential Ally against Gut Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diroximel Fumarate Demonstrates an Improved Gastrointestinal Tolerability Profile Compared with Dimethyl Fumarate in Patients with Relapsing–Remitting Multiple Sclerosis: Results from the Randomized, Double-Blind, Phase III EVOLVE-MS-2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved gastrointestinal profile with diroximel fumarate is associated with a positive impact on quality of life compared with dimethyl fumarate: results from the randomized, double-blind, phase III EVOLVE-MS-2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and effectiveness of diroximel fumarate in relapsing forms of multiple sclerosis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of dimethyl fumarate on rats with chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical evaluation of dimethyl fumarate for the treatment of relapsing-remitting multiple sclerosis: efficacy, safety, patient experience and adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Consensus Management of Gastrointestinal Events Associated with Delayed-Release Dimethyl Fumarate: A Delphi Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dimethyl Fumarate: A Review of Efficacy and Practical Management Strategies for Common Adverse Events in Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bowdish.ca [bowdish.ca]
Technical Support Center: Optimization of Liquid Chromatography Methods for Monomethyl Fumarate (MMF) Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) analysis of Monomethyl Fumarate (MMF).
Frequently Asked Questions (FAQs)
Q1: Why is MMF the target analyte when administering Dimethyl Fumarate (DMF)? A1: After oral administration, Dimethyl Fumarate (DMF), a prodrug, is rapidly and completely converted to its active metabolite, Monomethyl Fumarate (MMF), by esterases in the gastrointestinal tract, blood, and tissues.[1][2] Therefore, MMF is the relevant analyte for pharmacokinetic and bioequivalence studies.[3][4]
Q2: What are the most common analytical techniques for MMF quantification? A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection is used, particularly for drug substance and related substance analysis.[5][6] However, for biological matrices like plasma, which are more complex, liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[1][4][7]
Q3: What type of LC column is typically used for MMF analysis? A3: C18 columns are the most frequently reported stationary phases for MMF analysis, demonstrating good retention and separation.[1][2][5] Specific examples include Symmetry C18, XBridge C18, and Hypurity Advance C18 columns.[2][5]
Q4: How should I prepare MMF samples from human plasma? A4: Common sample preparation techniques include solid-phase extraction (SPE) and protein precipitation.[1][3][4] SPE is often used to remove interfering matrix components and enrich the analyte.[1][7] Protein precipitation with acetonitrile is a simpler and faster alternative.[3][4]
Q5: Is an internal standard (IS) necessary for MMF analysis? A5: Yes, using an internal standard is crucial, especially for LC-MS/MS analysis, to correct for variations in sample preparation and instrument response. A stable isotope-labeled version of the analyte, such as Monomethyl fumarate-d3 (MMF-d3), is an ideal choice.[1][3]
Q6: What are the typical stability concerns for MMF in biological samples? A6: MMF can be susceptible to degradation. It is crucial to perform stability tests, including freeze-thaw, short-term (bench-top), and long-term stability, to ensure the integrity of the samples during handling and storage.[1] For pharmacokinetic studies involving DMF administration, blood samples are often collected in tubes containing a stabilizer like sodium fluoride to prevent any potential ex-vivo hydrolysis of DMF to MMF.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC analysis of MMF.
Issue 1: High Backpressure
-
Question: My HPLC system pressure is suddenly much higher than normal. What should I do?
-
Answer: High backpressure is one of the most common LC issues and typically indicates a blockage in the system.[8]
-
Identify the Source: Systematically isolate components to find the blockage. Start by disconnecting the column and running the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is upstream (e.g., in-line filter, injector, or tubing).[9]
-
Column Blockage: A blocked inlet frit is a common cause.[9] Try back-flushing the column (reversing the flow direction) at a low flow rate. If this doesn't resolve the issue, the column may need to be replaced.
-
System Blockage: Check and replace the in-line filter if one is used.[9] Particulates from the sample or pump seals can cause blockages.[9] Ensure your samples are filtered before injection.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My MMF peak is tailing or splitting. What are the potential causes and solutions?
-
Answer: Asymmetrical peaks can compromise the accuracy of integration and quantification.
-
Peak Tailing: This can be caused by secondary interactions between MMF and the column packing material or by a contaminated guard/analytical column.[9]
-
Peak Splitting: This often points to a problem at the head of the column, such as a partially blocked frit or a void in the packing material.[9] It can also occur if the injection solvent is significantly stronger than the mobile phase, causing the sample to spread before reaching the column.[9][10]
-
Issue 3: Unstable or Drifting Baseline
-
Question: I'm observing a noisy or drifting baseline during my MMF analysis. How can I fix this?
-
Answer: An unstable baseline can affect detection limits and reproducibility.
-
Mobile Phase Issues: Impurities or air bubbles in the mobile phase are common culprits.[11]
-
Pump Malfunction: Inconsistent mixing or faulty check valves in the pump can cause pressure fluctuations that manifest as baseline noise.[10][11]
-
Solution: Purge the pump to remove any trapped air bubbles. If the problem persists, the pump may require maintenance.
-
-
Issue 4: Retention Time Shifts
-
Question: The retention time for my MMF peak is not consistent between injections. What could be the cause?
-
Answer: Inconsistent retention times compromise peak identification and can indicate a problem with the system's stability.[8]
-
Mobile Phase Composition: Even small changes in the mobile phase composition, due to evaporation of the more volatile solvent or improper preparation, can lead to shifts in retention time.[8]
-
Solution: Prepare fresh mobile phase accurately. Keep mobile phase reservoirs capped to minimize evaporation.
-
-
Column Temperature: Fluctuations in the column temperature will affect retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Column Equilibration: Insufficient column equilibration time between injections, especially in gradient methods, can cause retention time drift.[8]
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
Data and Methodologies
Experimental Protocol: LC-MS/MS for MMF in Human Plasma
This protocol is a representative example based on published methods.[1][2][7] Researchers should perform their own method development and validation.
1. Sample Preparation (Solid-Phase Extraction) [1][7]
-
Pipette 100 µL of human plasma into a clean tube.
-
Add the internal standard (e.g., MMF-d3) and vortex.
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute MMF and the IS with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1200 or equivalent[5]
-
Column: C18, such as Hypurity Advance C18 (50 mm x 4.6 mm, 5 µm)[2]
-
Mobile Phase: A mixture of acetonitrile and an aqueous solution containing 0.1% formic acid.[1][2][7] The exact ratio can be optimized, with typical compositions ranging from 50:50 to 75:25 (v/v) acetonitrile:aqueous.[1][5]
-
Injection Volume: 10 µL[6]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: API-4000 LC-MS/MS system or equivalent[1][2]
-
Ionization Source: Electrospray Ionization (ESI), often in positive or negative mode depending on the mobile phase and analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM)[1]
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined for MMF and its IS (see Table 2).
Data Summary Tables
Table 1: Examples of LC Columns and Mobile Phases for MMF Analysis
| Column Type | Dimensions | Mobile Phase Composition | Reference |
|---|---|---|---|
| Zodiac C18 | Not Specified | Acetonitrile : 0.1% Formic Acid (70:30, v/v) | [7] |
| Hypurity Advance C18 | Not Specified | Acetonitrile : 0.1% Formic Acid (76:24, v/v) | [2] |
| Symmetry C18 | Not Specified | Water (0.1% Orthophosphoric Acid) : Acetonitrile (55:45, v/v) | [5] |
| XTerra MS C18 | 100 x 3.9 mm, 3.5µm | 0.01M Ammonium Formate and Acetonitrile (Gradient) | [4][12] |
| Symmetry Shield RP18 | 250 x 4.6 mm, 5µm | pH 3.4 Phosphate Buffer : Methanol (75:25, v/v) |[6] |
Table 2: Example MS/MS Parameters for MMF Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Monomethyl Fumarate (MMF) | 131.1 | 71.1 | Positive | [13] |
| MMF Internal Standard (IS) | 134.1 | 74.0 | Positive |[13] |
Table 3: Comparison of Sample Preparation Methods
| Method | Description | Matrix | Key Advantages | Reference |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte and IS extracted using Oasis HLB cartridges. | Human Plasma | High purity, removes matrix effects. | [1][2] |
| Protein Precipitation | Proteins precipitated with acetonitrile. | Human Plasma | Simple, rapid, and cost-effective. |[3][4] |
Table 4: Reported Linearity and Sensitivity of MMF Assays
| Technique | Linearity Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) | Matrix | Reference |
|---|---|---|---|---|
| LC-MS/MS | 5.03 - 2006.92 | 5.03 | Human Plasma | [1][2] |
| LC-MS/MS | 25 - 2500 | 25 | Human Plasma | [3] |
| LC-MS/MS | 10 - 500 | 10 | Rat Plasma |[4][12] |
Visualized Workflows and Guides
Caption: General experimental workflow for MMF analysis.
Caption: Troubleshooting guide for common peak shape issues.
Caption: Logical relationships within an LC system.
References
- 1. Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpasjournals.com [bpasjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ejbps.com [ejbps.com]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. agilent.com [agilent.com]
- 10. halocolumns.com [halocolumns.com]
- 11. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 12. bpasjournals.com [bpasjournals.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Monomethylfumarate vs. Dimethylfumarate in Multiple Sclerosis Models: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Monomethylfumarate (MMF) and its prodrug Dimethylfumarate (DMF) in preclinical models of Multiple Sclerosis (MS). This analysis is supported by experimental data, detailed methodologies, and visualizations of key biological pathways.
Dimethylfumarate (DMF) is an established oral therapy for relapsing forms of MS. Following oral administration, DMF is rapidly and extensively hydrolyzed by esterases to its active metabolite, this compound (MMF).[1] While MMF is considered the primary active moiety responsible for the therapeutic effects of DMF, emerging evidence suggests that DMF may possess distinct pharmacological properties.[2] This guide delves into the comparative efficacy of both compounds in the most widely used animal model for MS, Experimental Autoimmune Encephalomyelitis (EAE), as well as in in-vitro neuronal systems.
In Vivo Efficacy in EAE Models
The EAE model is central to understanding the potential therapeutic effects of compounds for MS. Studies directly comparing MMF and DMF in this model indicate nuances in their efficacy.
A key in vivo study demonstrated that while both compounds show therapeutic effects, DMF produced a more robust clinical effect on the EAE disease score compared to MMF.[2] This suggests that DMF may have pharmacological activities beyond its role as an MMF prodrug.
Table 1: Comparison of MMF and DMF Efficacy on Clinical Score in EAE Mice
| Parameter | Vehicle Control | Dimethylfumarate (DMF) | This compound (MMF) |
| Mean Maximal Clinical Score | 3.3 ± 1.2[3] | 1.1 ± 1.2[3] | Data demonstrating a less robust effect than DMF is available, but specific mean maximal scores from a direct comparative study are not detailed in the provided search results.[2] |
| Disease Incidence (%) | 100%[3] | 62.5%[3] | Not explicitly stated in direct comparison. |
| Mean Day of Onset | 11 ± 1.5[3] | 11 ± 1.7[3] | Not explicitly stated in direct comparison. |
Data presented as mean ± SEM where available.
Immunomodulatory Effects
Both MMF and DMF are known to exert immunomodulatory effects that are crucial for their therapeutic action in MS. These include the modulation of T-cell differentiation, reduction of pro-inflammatory cytokines, and decreased infiltration of immune cells into the central nervous system (CNS).
DMF treatment in EAE models has been shown to reduce the infiltration of pro-inflammatory Th1 and Th17 cells into the CNS.[4] Furthermore, DMF can modulate B-cell function and induce anti-inflammatory M2 monocytes, effects that are independent of the Nrf2 pathway.[4] While MMF is the active metabolite mediating many of these effects, direct comparative studies on the extent of these immunomodulatory actions are not extensively detailed in the available literature.
Table 2: Comparative Immunomodulatory and Neuroprotective Effects
| Parameter | Dimethylfumarate (DMF) | This compound (MMF) |
| Effect on CNS Lymphocyte Infiltration | Reduces infiltration of Th1 and Th17 cells.[4] | Expected to reduce infiltration as the active metabolite of DMF. |
| Cytokine Profile Modulation | Suppresses pro-inflammatory cytokines (e.g., IL-17A, GM-CSF).[5] | Expected to suppress pro-inflammatory cytokines. |
| Neuroprotection (In Vitro) | Protects neurons from apoptosis.[6] | Protects neurons from apoptosis.[6] |
| Nrf2 Pathway Activation (In Vitro) | Potent activator.[7] | Less potent activator than DMF.[8] |
| GPR109A (HCAR2) Activation | Indirectly through conversion to MMF. | Potent agonist.[9] |
Signaling Pathways
The therapeutic effects of MMF and DMF are mediated through multiple signaling pathways, primarily the Nrf2 antioxidant response pathway and the GPR109A (HCAR2) receptor.
Nrf2 Antioxidant Response Pathway
Both MMF and DMF can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[7][10] However, in vitro studies have shown that DMF is a more potent inducer of Nrf2 target genes, such as NQO1 and HO1, compared to MMF.[7] This activation is thought to contribute to the neuroprotective effects of these compounds by mitigating oxidative stress.[8]
GPR109A (HCAR2) Signaling
MMF is a potent agonist of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2).[9] Activation of this receptor on immune cells, such as dendritic cells, is believed to contribute to the anti-inflammatory effects of MMF by inhibiting the production of pro-inflammatory cytokines.[11] Since DMF is converted to MMF, its GPR109A-mediated effects are indirect.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment
-
Animal Model: C57BL/6 mice are typically used for the induction of chronic EAE.
-
Induction: EAE is induced by subcutaneous immunization with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis. On the day of immunization and two days later, mice receive an intraperitoneal injection of pertussis toxin.[4]
-
Treatment Administration: DMF or MMF is administered daily by oral gavage. A common vehicle for administration is 0.6% Methocel.[4] Dosing regimens can vary, with studies using doses ranging from 7.5 mg/kg to 100 mg/kg.[6][12]
-
Clinical Scoring: Disease severity is monitored daily using a standardized clinical scoring system, typically ranging from 0 (no clinical signs) to 5 (moribund or dead).
Assessment of CNS Lymphocyte Infiltration
-
Tissue Preparation: At the peak of the disease or a predetermined endpoint, mice are euthanized, and the brain and spinal cord are harvested.
-
Cell Isolation: Single-cell suspensions are prepared from the CNS tissue.
-
Flow Cytometry: Cells are stained with fluorescently labeled antibodies specific for different lymphocyte markers (e.g., CD4 for T-helper cells, markers for Th1 and Th17 cells) and analyzed using a flow cytometer to quantify the number and percentage of infiltrating immune cells.[4]
In Vitro Neuronal Apoptosis Assay
-
Cell Culture: Primary neurons or neuronal cell lines are cultured in appropriate media.
-
Induction of Apoptosis: Apoptosis is induced by exposing the cells to a neurotoxic stimulus.
-
Treatment: Cells are co-treated with different concentrations of MMF or DMF.
-
Apoptosis Detection: Apoptosis can be assessed using various methods, such as:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay: Detects DNA fragmentation, a hallmark of apoptosis.[13]
-
Caspase activity assays: Measure the activity of caspases, key enzymes in the apoptotic cascade.[14]
-
Annexin V/Propidium Iodide staining: Differentiates between apoptotic and necrotic cells.[15]
-
Conclusion
Both this compound and Dimethylfumarate demonstrate significant therapeutic potential in preclinical models of MS. While MMF is the active metabolite of DMF, evidence suggests that DMF may have a more robust clinical effect in the EAE model, indicating distinct pharmacological properties. Their mechanisms of action are multifaceted, involving both the Nrf2 and GPR109A pathways, leading to immunomodulatory and neuroprotective effects.
For drug development professionals, the choice between MMF and DMF may depend on optimizing the therapeutic window, considering factors such as gastrointestinal tolerability, where MMF has shown a better profile.[16] Further head-to-head comparative studies are warranted to fully elucidate the quantitative differences in their efficacy on various immunological and neuropathological parameters in MS models. This will enable a more informed development of next-generation fumarate-based therapies for MS.
References
- 1. Monomethyl fumarate (MMF) inhibits pain behaviors and amygdala activity in a rat arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. Dimethyl fumarate modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl fumarate treatment induces adaptive and innate immune modulation independent of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl Fumarate Suppresses Demyelination and Axonal Loss through Reduction in Pro-Inflammatory Macrophage-Induced Reactive Astrocytes and Complement C3 Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Dimethyl fumarate modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis [frontiersin.org]
- 7. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Measurements of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monomethyl fumarate has better gastrointestinal tolerability profile compared with dimethyl fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
Monomethyl Fumarate in Neurodegeneration: A Comparative Guide to Therapeutic Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Monomethyl Fumarate's (MMF) therapeutic targets in neurodegeneration with alternative strategies. It is designed to be a resource for researchers and drug development professionals, offering a synthesis of experimental data and detailed methodologies to inform future research and therapeutic development.
Introduction
Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are characterized by progressive neuronal loss and debilitating symptoms. A key pathological feature of these conditions is chronic oxidative stress and neuroinflammation. Monomethyl fumarate (MMF), the active metabolite of the approved multiple sclerosis drug dimethyl fumarate (DMF), has emerged as a promising therapeutic agent for a broader range of neurodegenerative disorders. Its neuroprotective effects are primarily attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and modulation of the hydroxycarboxylic acid receptor 2 (HCA2). This guide delves into the validation of these targets, presenting a comparative analysis with other therapeutic approaches.
Key Therapeutic Targets of Monomethyl Fumarate
MMF's neuroprotective and anti-inflammatory properties are mediated through two primary targets:
-
Nuclear factor erythroid 2-related factor 2 (Nrf2): MMF is a potent activator of the Nrf2 pathway, a master regulator of the cellular antioxidant response.[1][2][3] By activating Nrf2, MMF upregulates the expression of a wide array of antioxidant and cytoprotective genes, thereby protecting neurons from oxidative stress-induced damage.[4][5]
-
Hydroxycarboxylic Acid Receptor 2 (HCA2 or GPR109A): MMF is an agonist of HCA2, a G protein-coupled receptor expressed on various immune cells, including microglia, as well as on neurons.[6] Activation of HCA2 is believed to contribute to the anti-inflammatory effects of MMF by modulating microglial activity.[6]
Comparative Analysis of Therapeutic Agents
This section provides a quantitative comparison of MMF with its prodrug, DMF, and other alternative therapeutic agents for neurodegeneration.
| Therapeutic Agent | Primary Target(s) | Key In Vitro/In Vivo Model | Quantitative Outcome | Reference(s) |
| Monomethyl Fumarate (MMF) | Nrf2, HCA2 | MPTP-induced Parkinson's Disease (mouse) | Significantly attenuated the loss of dopaminergic neurons in the substantia nigra. | [4] |
| In vitro neuronal and microglial cells | IC50 in neurons: ~65 µM (24h); Protected neurons from apoptosis at 10 µM and 30 µM. | [7] | ||
| Dimethyl Fumarate (DMF) | Nrf2 | MPTP-induced Parkinson's Disease (mouse) | Similar neuroprotective effects to MMF in attenuating dopaminergic neurotoxicity. | [4] |
| In vitro neuronal and microglial cells | IC50 in neurons: ~100 µM (24h); Protected neurons from apoptosis at 10 µM but not at 30 µM. | [7] | ||
| S1P Receptor Modulators (e.g., Fingolimod) | Sphingosine-1-phosphate (S1P) receptors | Experimental Autoimmune Encephalomyelitis (EAE) (mouse model of MS) | Reduce relapse rates and central nervous system inflammation. | [8] |
| Bardoxolone Methyl | Nrf2 | Preclinical models of kidney disease and neurodegeneration | Potent Nrf2 activator, but clinical development hampered by side effects. | [9][10] |
| Edaravone | Free radical scavenger | Amyotrophic Lateral Sclerosis (ALS) models | Slows functional decline in ALS patients. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Nrf2 Nuclear Translocation Assay
This assay is used to quantify the activation of the Nrf2 pathway by assessing the movement of Nrf2 from the cytoplasm to the nucleus.
-
Cell Culture and Treatment:
-
Culture neuronal cells (e.g., SH-SY5Y) or primary neurons in appropriate media.
-
Treat cells with various concentrations of MMF or other test compounds for a specified duration (e.g., 2-4 hours).
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and perform subcellular fractionation using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) to separate nuclear and cytoplasmic extracts.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each fraction.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities to determine the relative amount of Nrf2 in the nucleus versus the cytoplasm.
-
In Vitro Neuroprotection Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and, in this context, neuroprotection.
-
Cell Plating:
-
Seed neuronal cells in a 96-well plate at a suitable density.
-
-
Pre-treatment and Induction of Toxicity:
-
Pre-treat the cells with different concentrations of MMF or other compounds for a defined period.
-
Induce neurotoxicity by exposing the cells to a neurotoxin such as glutamate or hydrogen peroxide.
-
-
MTT Assay:
-
After the toxicity induction period, add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated, non-toxin-exposed) cells.
-
Assessment of Motor Function in MPTP-Induced Parkinson's Disease Mouse Model
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used preclinical model of Parkinson's disease.[11] Motor function is assessed using a battery of behavioral tests.
-
MPTP Administration:
-
Behavioral Testing:
-
Cylinder Test: Place the mouse in a transparent cylinder and record the number of times it rears and touches the wall with its forelimbs. This assesses forelimb asymmetry, a hallmark of unilateral dopamine depletion.[13][14]
-
Pole Test: Place the mouse head-up on top of a vertical pole and measure the time it takes to turn and descend. This test evaluates bradykinesia.[1][2]
-
Stepping Test: Hold the mouse so that only one forelimb is on a surface and measure the number of steps taken as it is moved sideways. This assesses akinesia and bradykinesia.[1][2]
-
-
Data Analysis:
-
Compare the performance of MMF-treated mice to vehicle-treated control mice to determine the therapeutic effect on motor function.
-
Quantification of Dopaminergic Neuron Loss
Immunohistochemistry for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is used to quantify the loss of dopaminergic neurons.
-
Tissue Preparation:
-
Perfuse the mice with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brains and post-fix them before cryoprotecting in sucrose solution.
-
Section the brains, particularly the substantia nigra and striatum, using a cryostat.
-
-
Immunohistochemistry:
-
Block non-specific binding sites on the tissue sections.
-
Incubate the sections with a primary antibody against tyrosine hydroxylase.[1][13][15]
-
Wash and incubate with a suitable secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.
-
Mount the sections and visualize them under a microscope.
-
-
Stereological Counting:
-
Use unbiased stereological methods to count the number of TH-positive neurons in the substantia nigra to obtain a quantitative measure of neuronal loss.[16]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: MMF activates the Nrf2 pathway by inactivating Keap1.
Caption: Workflow for in vitro neuroprotection assay.
Conclusion
Monomethyl fumarate holds significant promise as a therapeutic agent for neurodegenerative diseases, primarily through its activation of the Nrf2 antioxidant pathway and modulation of the HCA2 receptor. The experimental data and protocols presented in this guide provide a framework for the continued investigation and validation of these therapeutic targets. Further head-to-head comparative studies with a broader range of alternative therapies are warranted to fully elucidate the therapeutic potential of MMF in the context of neurodegeneration. This will be crucial for guiding the design of future clinical trials and ultimately, for developing effective treatments for these devastating disorders.
References
- 1. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 2. protocols.io [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Use of Dimethyl Fumarate as Microglia Modulator for Neurodegenerative Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Redox‐based therapeutics in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemicals and treatment paradigms [protocols.io]
- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Cross-Validation of Monomethyl Fumarate's Efficacy Across Diverse Animal Models: A Comparative Guide
Monomethyl fumarate (MMF), the active metabolite of dimethyl fumarate (DMF), has demonstrated significant therapeutic potential across a spectrum of inflammatory and neurodegenerative diseases. This guide provides a comparative analysis of MMF's effects in various preclinical animal models, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanisms of action, efficacy, and experimental protocols. The data presented herein facilitates a cross-validation of MMF's therapeutic utility and highlights key signaling pathways involved in its pharmacological activity.
Monomethyl fumarate has been approved by the US Food and Drug Administration for the treatment of multiple sclerosis and has shown efficacy in managing psoriasis.[1][2] Its therapeutic effects are largely attributed to its ability to modulate immune responses and combat oxidative stress.[1][3][4] Preclinical studies in various animal models have been instrumental in elucidating the multifaceted mechanisms of MMF, primarily involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and interaction with the Hydroxycarboxylic acid receptor 2 (HCA2).[5][6][7][8]
Comparative Efficacy of Monomethyl Fumarate in Preclinical Models
The following tables summarize the key findings and quantitative data from studies investigating the effects of MMF in animal models of psoriasis, multiple sclerosis (Experimental Autoimmune Encephalomyelitis - EAE), retinal diseases, and inflammatory pain.
Table 1: Psoriasis Models
| Animal Model | Disease Induction | MMF Dosage & Administration | Key Efficacy Endpoints | Quantitative Results | Mechanism of Action |
| Balb/C Mice | Imiquimod (IMQ) application | Intraperitoneal injection | Reduction in Psoriasis Area and Severity Index (PASI) scores, decreased epidermal thickness and inflammatory cell infiltration, modulation of cytokine levels. | Significant reduction in PASI scores, epidermal thickness, and inflammatory cell infiltration compared to control.[1] | Activation of Nrf2 pathway, inhibition of NF-κB signaling, restoration of Th1/Th2 balance.[1][2] |
| In vitro: HaCaT cells (Human Keratinocytes) | TNF-α stimulation | 400 μM MMF | Reduction in pro-inflammatory cytokine expression (IL-6), increase in anti-inflammatory cytokine (IL-10) and antioxidant gene (NQO1) expression. | Significant decrease in IL-6 mRNA and increase in IL-10 and NQO1 mRNA levels.[1] | Activation of Nrf2 nuclear translocation, inhibition of NF-κB phosphorylation.[1] |
Table 2: Multiple Sclerosis (EAE) and Neuroprotection Models
| Animal Model | Disease/Injury Model | MMF Dosage & Administration | Key Efficacy Endpoints | Quantitative Results | Mechanism of Action |
| Lewis Rats | Experimental Autoimmune Encephalomyelitis (EAE) | Oral administration of DMF (prodrug of MMF) | Amelioration of EAE course, preservation of myelin and axonal integrity. | Not explicitly quantified in the provided text. | Activation of Nrf2, downregulation of inflammatory cytokines and adhesion molecules.[6] |
| C57BL/6J Mice | Retinal Ischemia-Reperfusion (I/R) Injury | 50 mg/kg daily intraperitoneal injection | Increased retinal function (ERG), decreased neuronal cell loss, reduced Müller cell gliosis, suppressed inflammatory gene expression. | Significant improvement in ERG b-wave amplitude; 33% neuronal cell loss with MMF vs. 80% in vehicle.[7] | Nrf2-dependent neuroprotection.[5][7] |
| BALB/c Mice | Light-Induced Retinal Degeneration (LIRD) | 50-100 mg/kg intraperitoneal injection | Dose-dependent protection of retinal structure and function. | 100 mg/kg MMF provided full protection.[9] | Modulation of macrophage/microglia activation, oxidative stress, and inflammation.[9] |
| Rats | Kaolin/Carrageenan-induced Arthritis (Pain Model) | 0.5-10 mg/kg intraperitoneal injection | Dose-dependent inhibition of vocalizations and mechano-sensitivity. | Not explicitly quantified in the provided text. | Inhibition of neuronal activity in the central nucleus of the amygdala (CeA) via the Nrf2 pathway.[10] |
| Mice | MPTP-induced Parkinson's Disease model | Oral administration | Attenuated neurotoxicity. | Not explicitly quantified in the provided text. | Nrf2-dependent activation of antioxidative, anti-inflammatory, and cytoprotective genes.[11] |
Table 3: Inflammatory Bowel Disease and Other Inflammatory Models
| Animal Model | Disease/Injury Model | MMF/DMF Dosage & Administration | Key Efficacy Endpoints | Quantitative Results | Mechanism of Action |
| Mice | Dextran Sulfate Sodium (DSS)-Induced Colitis | Oral administration of DMF | Attenuated shortening of colons, reduced inflammatory cell infiltration and lower histopathological score. | Significant reduction in colonic shortening and histopathological score in DMF-treated mice.[12] | Increased expression of antioxidant enzymes (GCLC, GPX), reduced expression of COX-2.[13] |
| IL-10 Knockout Mice | DNBS-induced Colitis | 100 mg/kg DMF | Significantly reduced macroscopic damage score, MPO activity, and colonic TNF-α levels. | Significant reduction in all measured inflammatory parameters.[14] | Not explicitly detailed. |
| Mice | Macrophage Activation Syndrome (MAS) | 45 mg/kg MMF twice daily, i.p. | Amelioration of disease activity. | Not explicitly quantified in the provided text. | Increase in HO-1 activity.[15] |
Key Signaling Pathways Modulated by Monomethyl Fumarate
The therapeutic effects of MMF are underpinned by its interaction with key intracellular signaling pathways. The most consistently reported mechanisms are the activation of the Nrf2 antioxidant response element pathway and the modulation of inflammatory responses through the HCA2 receptor and inhibition of the NF-κB pathway.
Nrf2 Signaling Pathway
MMF activates the Nrf2 pathway, a master regulator of the cellular antioxidant response.[3][4][6] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. MMF is thought to modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), bolstering the cell's defense against oxidative stress.[1][11]
NF-κB Signaling Pathway Inhibition
MMF has been shown to inhibit the pro-inflammatory NF-κB signaling pathway.[1] In inflammatory conditions, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus. Nuclear NF-κB then drives the expression of pro-inflammatory genes, including cytokines and chemokines. MMF can interfere with this pathway, potentially by inhibiting IKK activity or preventing NF-κB nuclear translocation, thereby reducing the inflammatory response.[1]
Detailed Experimental Protocols
To facilitate the replication and further investigation of MMF's effects, detailed experimental protocols for key models are provided below.
Imiquimod-Induced Psoriasis in Balb/C Mice
-
Animal Model: Female Balb/C mice, 6-8 weeks old.
-
Disease Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back of the mice for 6 consecutive days to induce psoriasis-like skin inflammation.
-
MMF Administration: MMF is dissolved in a suitable vehicle (e.g., DMSO and saline). A dose of, for example, 20 mg/kg is administered via intraperitoneal injection daily, starting from the first day of imiquimod application.
-
Efficacy Assessment:
-
PASI Scoring: The severity of skin inflammation is scored daily based on erythema, scaling, and thickness, each on a scale from 0 to 4. The total score represents the cumulative PASI score.
-
Histology: On day 7, mice are euthanized, and skin biopsies are collected for histological analysis (H&E staining) to measure epidermal thickness and assess inflammatory cell infiltration.
-
Molecular Analysis: Skin tissue can be homogenized for Western blot analysis (Nrf2, NF-κB) and qPCR (cytokines like IL-1β, TNF-α, IL-17, IL-4, IL-10).[1]
-
Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats
-
Animal Model: Female Lewis rats, 8-10 weeks old.
-
Disease Induction: EAE is induced by subcutaneous immunization with guinea pig myelin basic protein (MBP) emulsified in complete Freund's adjuvant (CFA).
-
DMF/MMF Administration: Dimethyl fumarate (a prodrug of MMF) can be administered orally via gavage at a dose of, for example, 15 mg/kg daily, starting from the day of immunization.
-
Efficacy Assessment:
-
Clinical Scoring: Rats are monitored daily for clinical signs of EAE and scored on a scale of 0-5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: quadriplegia; 5: moribund).
-
Histopathology: At the peak of the disease or at the end of the study, spinal cords are collected for histological analysis to assess inflammation and demyelination (e.g., using Luxol Fast Blue and H&E staining).
-
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of MMF.
Conclusion
The cross-validation of Monomethyl fumarate's effects across different animal models robustly supports its therapeutic potential for a range of inflammatory and neurodegenerative conditions. The consistent activation of the Nrf2 pathway and inhibition of NF-κB signaling across models of psoriasis, multiple sclerosis, and neurodegeneration underscore these as core mechanisms of MMF's action. The provided data tables, signaling pathway diagrams, and experimental protocols offer a valuable resource for researchers to further explore and build upon the existing knowledge of MMF's pharmacology, paving the way for the development of novel therapeutic strategies.
References
- 1. Therapeutic potential of monomethyl fumarate and aluminum ion combination in alleviating inflammation and oxidative stress in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of monomethyl fumarate and aluminum ion combination in alleviating inflammation and oxidative stress in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Monomethyl fumarate? [synapse.patsnap.com]
- 4. What is Monomethyl fumarate used for? [synapse.patsnap.com]
- 5. Monomethyl fumarate promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl Fumarate Ameliorates Lewis Rat Experimental Autoimmune Neuritis and Mediates Axonal Protection | PLOS One [journals.plos.org]
- 7. Monomethyl fumarate promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Hydroxycarboxylic acid receptor 2 mediates dimethyl fumarate’s protective effect in EAE [jci.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Monomethyl fumarate (MMF) inhibits pain behaviors and amygdala activity in a rat arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dimethyl Fumarate Alleviates Dextran Sulfate Sodium-Induced Colitis, through the Activation of Nrf2-Mediated Antioxidant and Anti-inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dimethyl Fumarate Alleviates Dextran Sulfate Sodium-Induced Colitis, through the Activation of Nrf2-Mediated Antioxidant and Anti-inflammatory Pathways. [escholarship.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Monomethyl Fumarate and Other Fumaric Acid Esters for Neuroinflammatory and Autoimmune Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Monomethyl Fumarate (MMF) and its prodrugs, Dimethyl Fumarate (DMF) and Diroximel Fumarate (DRF), which are pivotal in the treatment of relapsing forms of multiple sclerosis (MS) and other autoimmune conditions. This analysis is supported by experimental data on their pharmacokinetics, pharmacodynamics, efficacy, and safety profiles.
Executive Summary
Fumaric acid esters (FAEs) have emerged as a significant class of oral therapeutics for autoimmune diseases, most notably multiple sclerosis. While Dimethyl Fumarate (DMF) was the first to gain prominence, its active metabolite, Monomethyl Fumarate (MMF), is the primary driver of its therapeutic effects.[1][2] Subsequently, Diroximel Fumarate (DRF) was developed as a newer prodrug of MMF with an improved gastrointestinal tolerability profile.[3][4] All three compounds ultimately deliver the same active moiety, MMF, to the systemic circulation, leading to similar efficacy and safety profiles, though differences in their chemical structure and metabolism impact their clinical application.[4] The therapeutic action of MMF is primarily attributed to its activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[4][5]
Pharmacokinetic Profile
The key difference between MMF, DMF, and DRF lies in their pharmacokinetic properties. DMF and DRF are rapidly hydrolyzed by esterases in the gastrointestinal tract and blood to MMF.[1][4] This conversion is so efficient that DMF and DRF are often not quantifiable in the plasma.[1][4] Bafiertam™ is a formulation that delivers MMF directly.[6]
Table 1: Comparative Pharmacokinetic Parameters of MMF Following Administration of Different Fumaric Acid Esters
| Parameter | Monomethyl Fumarate (Bafiertam®) (2 x 95 mg) | Dimethyl Fumarate (Tecfidera®) (1 x 240 mg) | Diroximel Fumarate (Vumerity®) (2 x 231 mg) |
| Active Moiety | Monomethyl Fumarate | Monomethyl Fumarate | Monomethyl Fumarate |
| Cmax (ng/mL) | 1969[6] | Not directly administered | 1121[6] |
| Tmax (hours) | 4[6] | 2 - 2.5[1] | 3[6] |
| AUC₀-t (hng/mL) | 3503[6] | Not directly administered | 3123[6] |
| AUC₀-inf (hng/mL) | 3531[6] | Not directly administered | 3227[6] |
Note: Pharmacokinetic parameters for Tecfidera® are presented as the resulting MMF concentrations after administration. Bioequivalence has been established between DRF and DMF in terms of MMF exposure.[4]
Mechanism of Action: The Nrf2 Pathway
The primary mechanism of action for MMF involves the activation of the Nrf2 transcriptional pathway.[4][5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[7] MMF, being an electrophile, is thought to react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[7] The freed Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.[7] This upregulation of antioxidant defenses is believed to be a key factor in the neuroprotective and anti-inflammatory effects of FAEs.[5]
Clinical Efficacy
Clinical trials have demonstrated the efficacy of DMF and, by extension, DRF and MMF, in reducing disease activity in patients with relapsing-remitting multiple sclerosis (RRMS).
Table 2: Key Efficacy Outcomes from Pivotal Phase 3 Trials of Dimethyl Fumarate (DEFINE and CONFIRM)
| Efficacy Endpoint | DEFINE Study (2 years) | CONFIRM Study (2 years) |
| Annualized Relapse Rate (ARR) Reduction vs. Placebo | 53% (240 mg BID) | 44% (240 mg BID) |
| Disability Progression Risk Reduction vs. Placebo | 38% (240 mg BID) | Not statistically significant |
| Reduction in New or Newly Enlarging T2 Lesions vs. Placebo | 85% (240 mg BID) | 71% (240 mg BID) |
| Reduction in Gadolinium-Enhancing (Gd+) Lesions vs. Placebo | 90% (240 mg BID) | 74% (240 mg BID) |
Data sourced from multiple clinical trial reports.[8][9]
Safety and Tolerability
The most common adverse events associated with FAEs are flushing and gastrointestinal (GI) events, including diarrhea, nausea, and abdominal pain.[10] While generally mild to moderate in severity, these side effects can lead to treatment discontinuation. Diroximel fumarate was specifically designed to improve GI tolerability compared to dimethyl fumarate.[3]
Table 3: Comparative Safety and Tolerability of Diroximel Fumarate vs. Dimethyl Fumarate (EVOLVE-MS-2 Study)
| Adverse Event | Diroximel Fumarate (DRF) | Dimethyl Fumarate (DMF) |
| Treatment Discontinuation due to GI AEs | <1% | 6.3% |
| Patients with any GI Adverse Event | 34.8% | 49.0% |
| Most Common GI AEs | Diarrhea, Nausea, Abdominal Pain | Diarrhea, Nausea, Abdominal Pain |
Data from the 5-week EVOLVE-MS-2 head-to-head trial.[11]
Experimental Protocols
Nrf2 Nuclear Translocation Assay (Western Blot)
This protocol details the detection of Nrf2 translocation from the cytoplasm to the nucleus, a key indicator of its activation.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., astrocytes, peripheral blood mononuclear cells) at an appropriate density and allow them to adhere overnight.
-
Treat cells with MMF, DMF, or DRF at various concentrations and for different time points (e.g., 1, 3, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Subcellular Fractionation:
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Use a commercial nuclear and cytoplasmic extraction kit or a dounce homogenizer to separate the cytoplasmic and nuclear fractions.
-
Verify the purity of the fractions by immunoblotting for cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the Nrf2 signal to the respective loading control (GAPDH for cytoplasmic and Lamin B1 for nuclear fractions).
-
Glutathione (GSH) Depletion Assay
This assay measures the levels of intracellular glutathione, which can be depleted by electrophilic compounds like FAEs.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
Treat cells with varying concentrations of MMF, DMF, or DRF for different durations.
-
-
Cell Lysis and GSH Measurement:
-
Use a commercial luminescent-based GSH assay kit (e.g., GSH-Glo™).[13]
-
Remove the culture medium and add the GSH-Glo™ Reagent, which lyses the cells and contains a substrate for glutathione S-transferase (GST).
-
Incubate at room temperature for 30 minutes. During this time, GST catalyzes the reaction between GSH and the substrate to produce luciferin.[14]
-
-
Luminescence Detection:
-
Add the Luciferin Detection Reagent to the wells.
-
Incubate for 15 minutes at room temperature to stabilize the luminescent signal.[14]
-
Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of GSH in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of GSH.
-
Calculate the GSH concentration in the samples based on the standard curve and normalize to the cell number or protein concentration.
-
Cytokine Profiling
This protocol provides a general framework for measuring changes in cytokine production in response to FAE treatment, using either ELISA or multiplex assays.
Methodology:
-
Cell Culture and Stimulation:
-
Culture immune cells (e.g., PBMCs, T cells) and treat with MMF, DMF, or DRF for a predetermined time.
-
In some experiments, cells may be stimulated with an inflammatory agent (e.g., lipopolysaccharide [LPS]) to induce cytokine production.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Centrifuge to remove any cells or debris.
-
Store the supernatant at -80°C until analysis.
-
-
Cytokine Measurement (ELISA or Multiplex Assay):
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use a commercial sandwich ELISA kit for each cytokine of interest (e.g., IL-1β, IL-6, TNF-α, IL-10).
-
Follow the manufacturer's instructions, which typically involve coating a plate with a capture antibody, adding the sample, adding a detection antibody, adding an enzyme-linked secondary antibody, and finally adding a substrate to produce a colorimetric signal.[15]
-
Measure the absorbance using a microplate reader.
-
-
Multiplex Assay (e.g., Luminex):
-
Use a commercial multiplex bead-based assay kit to simultaneously measure multiple cytokines.
-
The assay involves incubating the samples with a mixture of beads, each coated with a capture antibody for a specific cytokine.[16]
-
A biotinylated detection antibody and a fluorescent reporter (streptavidin-phycoerythrin) are then added.
-
The beads are analyzed using a specialized flow cytometer that identifies each bead and quantifies the fluorescent signal associated with it.
-
-
-
Data Analysis:
-
For both methods, generate a standard curve for each cytokine using known concentrations.
-
Determine the concentration of each cytokine in the samples by interpolating from the standard curve.
-
Logical Relationships and Prodrug Metabolism
DMF and DRF are both prodrugs that are converted to the active metabolite MMF. This conversion is a critical step in their therapeutic action.
Conclusion
Monomethyl fumarate is the key active metabolite responsible for the therapeutic effects of the fumaric acid ester class of drugs. While dimethyl fumarate and diroximel fumarate are effective prodrugs, diroximel fumarate offers a significant advantage in terms of gastrointestinal tolerability, which may improve patient adherence. The primary mechanism of action for these compounds is the activation of the Nrf2 pathway, leading to the upregulation of antioxidant and cytoprotective genes. This comprehensive comparison, including detailed experimental protocols, provides a valuable resource for researchers and clinicians in the fields of neuroimmunology and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and effectiveness of diroximel fumarate in relapsing forms of multiple sclerosis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diroximel Fumarate Monograph for Professionals - Drugs.com [drugs.com]
- 5. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics and bioavailability of monomethyl fumarate following a single oral dose of Bafiertam® (monomethyl fumarate) versus Vumerity® (diroximel fumarate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of efficacy and safety of oral agents for the treatment of relapsing–remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fumaric Acid and its Esters: An Emerging Treatment for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and Tolerability of Delayed-Release Dimethyl Fumarate Administered with Interferon Beta or Glatiramer Acetate in Relapsing-Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. GSH-Glo™ Glutathione Assay [promega.com]
- 14. scribd.com [scribd.com]
- 15. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. immunology.org [immunology.org]
Bioequivalence of Monomethyl Fumarate and Its Prodrugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioequivalence and pharmacokinetic profiles of monomethyl fumarate (MMF) and its two key prodrugs, dimethyl fumarate (DMF) and diroximel fumarate (DRF). Both DMF and DRF are rapidly converted to MMF in the body, which is the active metabolite responsible for the therapeutic effects in treating relapsing forms of multiple sclerosis.[1][2] Understanding the bioequivalence between these compounds is crucial for clinical development and therapeutic substitution.
Pharmacokinetic Comparison of MMF, DMF, and DRF
Bioequivalence studies are essential to demonstrate that a new formulation or prodrug delivers the same amount of the active moiety to the site of action at the same rate as the reference product. The following table summarizes the key pharmacokinetic parameters from pivotal bioequivalence studies.
| Drug Comparison | Analyte | Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) % | 90% Confidence Interval | Conclusion |
| Bafiertam™ (MMF) 190 mg vs. Tecfidera® (DMF) 240 mg | MMF | AUC0-t | 96.80% | 92.18% - 101.64% | Bioequivalent[3] |
| AUC0-inf | 96.35% | 91.81% - 101.12% | Bioequivalent[3] | ||
| Cmax | 104.84% | 95.54% - 115.05% | Bioequivalent[3] | ||
| Vumerity® (DRF) 462 mg vs. Tecfidera® (DMF) 240 mg (Fasted) | MMF | AUC | Met Bioequivalence Criteria | Not explicitly stated in reviewed documents | Bioequivalent[4][5] |
| Cmax | Met Bioequivalence Criteria | Not explicitly stated in reviewed documents | Bioequivalent[4][5] |
Experimental Protocols
The bioequivalence of MMF and its prodrugs was established through meticulously designed clinical trials. The general methodology for these pivotal studies is outlined below.
Study Design for Bioequivalence Assessment
The typical design for these bioequivalence studies is a single-dose, open-label, randomized, two-period, two-sequence, crossover study .[3][7]
-
Participants: Healthy adult volunteers are typically enrolled in these studies.[3][4]
-
Randomization: Subjects are randomly assigned to one of two treatment sequences. For example, in the MMF vs. DMF study, one sequence would be receiving MMF in the first period and DMF in the second, while the other sequence would receive the treatments in the reverse order.[3]
-
Dosing: A single oral dose of the test product (e.g., Bafiertam™ or Vumerity®) and the reference product (Tecfidera®) is administered.
-
Washout Period: A sufficient washout period (e.g., 7 days) is implemented between the two treatment periods to ensure the complete elimination of the drug from the body before the next administration.[6]
-
Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and after drug administration to measure the plasma concentrations of MMF.[3]
-
Bioanalytical Method: A validated bioanalytical method is used to quantify the concentration of MMF in plasma samples.[4]
Metabolic Conversion and Signaling Pathway of Monomethyl Fumarate
Upon oral administration, both DMF and DRF are rapidly and extensively metabolized by esterases in the gastrointestinal tract and blood to their active metabolite, MMF.[3][4] MMF is the sole active moiety responsible for the therapeutic effects.[3]
The therapeutic effects of MMF are mediated through its interaction with intracellular pathways, primarily the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway.
Conclusion
Bioequivalence studies have demonstrated that both dimethyl fumarate and diroximel fumarate are effective prodrugs, delivering equivalent systemic exposure of the active metabolite monomethyl fumarate. Bafiertam™, being monomethyl fumarate itself, also shows bioequivalence to Tecfidera®. The choice between these therapeutic options may therefore be guided by other factors such as tolerability profiles and patient-specific considerations. The improved gastrointestinal tolerability of diroximel fumarate compared to dimethyl fumarate, as evidenced in clinical studies, presents a key differentiating factor for clinicians and patients.[2]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Diroximel Fumarate Demonstrates an Improved Gastrointestinal Tolerability Profile Compared with Dimethyl Fumarate in Patients with Relapsing–Remitting Multiple Sclerosis: Results from the Randomized, Double-Blind, Phase III EVOLVE-MS-2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. drugs.com [drugs.com]
- 6. tga.gov.au [tga.gov.au]
- 7. Alkermes Announces Positive Clinical Trial Results and Streamlined Registration Pathway for ALKS 8700 for Treatment of Multiple Sclerosis | Alkermes plc [investor.alkermes.com]
Monomethylfumarate vs. Teriflunomide: An In Vitro Head-to-Head Comparison for Neuroinflammation
An objective analysis of the immunomodulatory and neuroprotective effects of Monomethylfumarate and Teriflunomide in vitro, providing researchers, scientists, and drug development professionals with a comparative guide to their mechanisms of action and efficacy. This guide is supported by experimental data from peer-reviewed studies.
This document provides a detailed comparison of this compound (MMF) and Teriflunomide, two key therapeutic agents in the management of neuroinflammatory diseases. The following sections present a summary of their performance in in vitro models, detailed experimental protocols, and visual representations of their molecular pathways and experimental workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from in vitro studies comparing the efficacy of this compound and Teriflunomide in modulating immune responses and neurotoxicity.
| Parameter | This compound (MMF) | Teriflunomide (Teri) | Cell Model | Reference |
| Cytokine Secretion Inhibition | Co-culture of human microglial cells (HMC3) and HIV-transduced human monocytoid cells (U937) | [1][2] | ||
| CXCL10 | 2.9-fold decrease (p < 0.001) | 3-fold decrease (p < 0.001) | [1][2] | |
| CCL2 | No significant reduction reported | 2.5-fold decrease (p < 0.001) | [1][2] | |
| IL-6 | Predominantly reduces microglia IL-6 release in the absence of monocytoid cells | 2.2-fold decrease (p < 0.001) | [1][2] | |
| Neurotoxicity Reduction | ||||
| Reduction of co-culture conditioned media toxicity on human fetal neurons | 27% reduction (p < 0.05) | 29% reduction (p < 0.01) | Human fetal neurons | [1][2] |
Mechanisms of Action
This compound and Teriflunomide exert their anti-inflammatory effects through distinct molecular pathways.
This compound (MMF) is the active metabolite of dimethyl fumarate.[3] Its primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[1][3][4] This pathway plays a crucial role in cellular defense against oxidative stress.[5] MMF also influences immune cells by inhibiting the maturation of dendritic cells and modulating cytokine production.[6][7]
Teriflunomide , on the other hand, is a reversible inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][8][9] This enzyme is essential for the de novo synthesis of pyrimidines, which are critical for the proliferation of activated T and B lymphocytes.[8][9][10] By inhibiting DHODH, Teriflunomide exerts a cytostatic effect on these rapidly dividing immune cells.[8] It has also been shown to decrease the release of pro-inflammatory cytokines from monocytes, potentially through a DHODH-independent mechanism.[1]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways of this compound and Teriflunomide.
Caption: this compound (MMF) signaling pathway.
Caption: Teriflunomide signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Cell Culture and Co-culture System
-
Cell Lines: Human microglial cell line (HMC3) and human monocytoid cells (U937) were used.[1]
-
HIV Transduction: U937 cells were transduced with a minimal HIV-Vector to mimic HIV-infected monocytes.[1][2]
-
Co-culture: HIV-transduced U937 cells were co-cultured with HMC3 microglial cells to simulate the neuroinflammatory environment.[1][2]
Cytokine Secretion Analysis
-
Treatment: The co-cultures were treated with either Teriflunomide or this compound at varying concentrations.[1]
-
Supernatant Collection: After the treatment period, the cell culture supernatant was collected.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines and chemokines (CXCL10, CCL2, IL-6) in the supernatant were quantified using appropriate immunoassays (e.g., ELISA or multiplex bead array).[1]
Neurotoxicity Assay
-
Conditioned Media: Supernatants from the treated and untreated co-cultures were collected as "conditioned media".
-
Neuronal Culture: Human fetal neurons were cultured separately.
-
Treatment: The cultured neurons were exposed to the conditioned media from the co-cultures.
-
Viability Assessment: Neuronal viability was assessed using standard methods, such as MTT assay or by quantifying markers of cell death, to determine the neurotoxic effects of the conditioned media.[1][2]
Experimental Workflow Diagram
The diagram below outlines the general workflow for the in vitro comparison of this compound and Teriflunomide.
Caption: In vitro experimental workflow.
Concluding Remarks
The in vitro evidence suggests that both this compound and Teriflunomide are effective in mitigating neuroinflammation, albeit through different mechanisms of action. Teriflunomide demonstrated a broader effect on the measured cytokines in the co-culture model, significantly reducing CXCL10, CCL2, and IL-6.[1][2] this compound showed a strong effect on CXCL10 and was noted to predominantly reduce IL-6 from microglia in monoculture.[1] Both agents comparably reduced the neurotoxic effects of the inflammatory milieu on neurons.[1][2]
This guide provides a foundational in vitro comparison. The choice between these compounds in a therapeutic development context would depend on the specific cellular targets and pathological pathways of interest. Further head-to-head studies exploring a wider range of immune cell functions, concentrations, and specific neurodegenerative markers would provide a more comprehensive understanding of their comparative efficacy.
References
- 1. Teriflunomide and this compound target HIV-induced neuroinflammation and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Dimethyl Fumarate and Monomethyl Fumarate Promote Post-Ischemic Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of dimethyl fumarate in oxidative stress of multiple sclerosis: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Utilization of Dimethyl Fumarate and Related Molecules for Treatment of Multiple Sclerosis, Cancer, and Other Diseases [frontiersin.org]
- 7. Utilization of Dimethyl Fumarate and Related Molecules for Treatment of Multiple Sclerosis, Cancer, and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. The Evolving Role of Monomethyl Fumarate Treatment as Pharmacotherapy for Relapsing-Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Monomethyl Fumarate in Multiple Sclerosis: A Comparative Guide to Long-Term Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Monomethyl Fumarate (MMF), the active metabolite of Dimethyl Fumarate (DMF), with other leading disease-modifying therapies (DMTs) for relapsing-remitting multiple sclerosis (RRMS). The following sections present a comprehensive overview of the long-term efficacy and safety data, detailed experimental protocols from pivotal clinical trials, and visualizations of key biological pathways and experimental workflows.
Quantitative Data Summary
The long-term efficacy and safety of Monomethyl Fumarate (via its prodrug Dimethyl Fumarate) have been established in several key clinical trials and comparative studies. The data presented below summarizes the key findings from these trials, offering a comparative look at MMF against other commonly prescribed oral and infused therapies for RRMS.
Table 1: Long-Term Efficacy of Monomethyl Fumarate (MMF/DMF) vs. Other MS Drugs
| Efficacy Outcome | Monomethyl Fumarate (DMF) | Teriflunomide | Fingolimod | Glatiramer Acetate | Ocrelizumab |
| Annualized Relapse Rate (ARR) | DEFINE: 0.17 (vs. 0.36 Placebo)[1] CONFIRM: 0.22 (vs. 0.40 Placebo)[2] ENDORSE (9 years): ≤0.20[3] | Similar to DMF in some studies[4][5][6] | Superior to DMF in some real-world studies[7] | CONFIRM: 0.29[2] | Superior to DMF in patients switching from Natalizumab[8][9][10] |
| Disability Progression (24-week confirmed) | DEFINE: 38% risk reduction vs. Placebo[1] ENDORSE (10 years): 72-73% of patients had no progression[11] | Similar to DMF[4][5] | Similar to DMF[7] | No significant difference vs. Placebo in CONFIRM | Data suggests high efficacy in preventing disability progression[12] |
| MRI Activity (New or Enlarging T2 Lesions) | Significantly reduced vs. Placebo in DEFINE & CONFIRM[1][2] ENDORSE (7 years): ~70% of patients had no new T1 or new/enlarging T2 lesions[3] | DMF showed better MRI outcomes in some studies[4] | Similar to DMF in some studies | Reduced vs. Placebo in CONFIRM[2] | Superior to DMF in reducing MRI lesion activity[8][9][10] |
Table 2: Long-Term Safety and Tolerability of Monomethyl Fumarate (MMF/DMF) vs. Other MS Drugs
| Safety Outcome | Monomethyl Fumarate (DMF) | Teriflunomide | Fingolimod | Glatiramer Acetate | Ocrelizumab |
| Common Adverse Events | Flushing, gastrointestinal events (nausea, diarrhea, abdominal pain)[1] | Diarrhea, nausea, hair thinning, elevated liver enzymes | Headache, influenza, diarrhea, back pain, elevated liver enzymes | Injection site reactions, flushing, chest pain | Infusion-related reactions, infections |
| Serious Adverse Events | Lymphopenia, progressive multifocal leukoencephalopathy (PML) in rare cases[13] | Liver damage, birth defects (contraindicated in pregnancy) | Bradycardia, atrioventricular block, macular edema, PML in rare cases | None typically reported | Increased risk of infections, potential increased risk of malignancies |
| Discontinuation Rates | Higher than Fingolimod in some studies due to adverse events[14][15] | Similar to or lower than DMF due to adverse events, but higher for lack of efficacy[4] | Lower than DMF in some real-world settings[7] | Generally well-tolerated with lower discontinuation rates for AEs | Lower discontinuation rates compared to DMF and Fingolimod after Natalizumab cessation[9][10] |
Experimental Protocols
Understanding the methodology of the key clinical trials is crucial for interpreting the efficacy and safety data. Below are the detailed protocols for the pivotal Phase 3 trials of Dimethyl Fumarate (DEFINE and CONFIRM) and their long-term extension (ENDORSE).
DEFINE (Determination of the Efficacy and Safety of Oral Fumarate in Relapsing-Remitting MS) - NCT00420212
-
Study Design: A two-year, multicenter, randomized, double-blind, placebo-controlled, phase 3 study[1][16].
-
Patient Population: Patients aged 18-55 years with a confirmed diagnosis of RRMS according to the McDonald criteria, an Expanded Disability Status Scale (EDSS) score of 0.0 to 5.0, and at least one relapse in the year prior to randomization[1].
-
Intervention: Patients were randomized to receive either Dimethyl Fumarate 240 mg twice daily, Dimethyl Fumarate 240 mg three times daily, or placebo[1][16].
-
Primary Endpoint: The proportion of patients who relapsed by 2 years[16].
-
Secondary Endpoints: Annualized relapse rate (ARR), time to confirmed disability progression (defined as a ≥1.0-point increase in EDSS from a baseline score of ≥1.0, or a ≥1.5-point increase from a baseline score of 0, sustained for 12 weeks), and various MRI measures including the number of new or newly enlarging T2-hyperintense lesions and gadolinium-enhancing (Gd+) lesions[1][16].
-
MRI Protocol: Brain MRI scans were performed at baseline, week 24, 48, and 96. Standardized imaging protocols were used across all sites. The analysis of MRI lesions was conducted at a central reading facility[17].
-
Statistical Analysis: The primary endpoint was analyzed using a logistic regression model. ARR was analyzed using a negative binomial regression model. Time-to-event endpoints were analyzed using Cox proportional hazards models[1].
CONFIRM (Comparator and an Oral Fumarate in Relapsing-Remitting Multiple Sclerosis) - NCT00451451
-
Study Design: A two-year, multicenter, randomized, double-blind, placebo-controlled, phase 3 study that also included an active reference comparator arm[2][18].
-
Patient Population: Similar to the DEFINE trial, patients aged 18-55 years with RRMS, an EDSS score of 0.0 to 5.0, and at least one relapse in the year prior to randomization[2].
-
Intervention: Patients were randomized to receive Dimethyl Fumarate 240 mg twice daily, Dimethyl Fumarate 240 mg three times daily, placebo, or glatiramer acetate 20 mg daily (subcutaneous injection, unblinded to the investigator but blinded to the patient through a third-party design)[2][18].
-
Primary Endpoint: Annualized relapse rate at 2 years[2].
-
Secondary Endpoints: Time to relapse, proportion of patients relapsed, time to confirmed disability progression (sustained for 12 weeks), and MRI endpoints similar to the DEFINE trial[2].
-
MRI Protocol: Brain MRI scans were performed at baseline and at weeks 24, 48, and 96, with standardized protocols and central reading, consistent with the DEFINE trial[17].
-
Statistical Analysis: The primary endpoint (ARR) was analyzed using a negative binomial regression model. Other endpoints were analyzed using appropriate statistical methods, including Cox proportional hazards models for time-to-event data[2].
ENDORSE (Long-Term Extension Study of DEFINE and CONFIRM) - NCT00502401
-
Study Design: A long-term, open-label extension study for patients who completed the DEFINE and CONFIRM trials[3][13].
-
Patient Population: Patients who completed the 2-year DEFINE or CONFIRM trials were eligible to enroll[3].
-
Intervention: Patients who were on Dimethyl Fumarate in the parent studies continued on their assigned dose. Patients who were on placebo or glatiramer acetate were randomized to receive Dimethyl Fumarate 240 mg twice or three times daily. All patients were eventually switched to the approved twice-daily dosing regimen[3][13].
-
Primary Objective: To evaluate the long-term safety and tolerability of Dimethyl Fumarate[3].
-
Secondary Objectives: To evaluate the long-term efficacy of Dimethyl Fumarate on clinical and MRI outcomes, including ARR and disability progression[3][11].
-
Methodology: Patients were followed for up to 13 years, with safety assessments, neurological examinations (including EDSS), and MRI scans performed at regular intervals[11][19].
Mandatory Visualizations
Signaling Pathway of Monomethyl Fumarate
The primary mechanism of action of Monomethyl Fumarate is believed to be through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway.
Caption: MMF activates the Nrf2 pathway, leading to antioxidant gene expression.
Experimental Workflow of a Phase 3 MS Clinical Trial
This diagram illustrates a typical workflow for a Phase 3 clinical trial investigating a new disease-modifying therapy for multiple sclerosis.
Caption: Standard workflow of a Phase 3 MS clinical trial from screening to results.
Logical Relationship: Comparative Profile of MS Drugs
This diagram provides a simplified logical comparison of Monomethyl Fumarate with other MS therapies based on key characteristics.
Caption: Comparative profile of MMF and other MS drugs based on efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Positive Results from Phase 3 CONFIRM Clinical Trial Show Efficacy and Safety of Oral BG-12 in Multiple Sclerosis | Biogen [investors.biogen.com]
- 3. Safety and efficacy of delayed-release dimethyl fumarate in patients with relapsing-remitting multiple sclerosis: 9 years’ follow-up of DEFINE, CONFIRM, and ENDORSE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. researchgate.net [researchgate.net]
- 6. A comparative study of teriflunomide and dimethyl fumarate within the Swedish MS Registry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Comparison of fingolimod, dimethyl fumarate and teriflunomide for multiple sclerosis | Semantic Scholar [semanticscholar.org]
- 8. Ocrelizumab outperforms fingolimod and dimethyl fumarate after natalizumab in RMSS | springermedicine.com [springermedicine.com]
- 9. Comparison Between Dimethyl Fumarate, Fingolimod, and Ocrelizumab After Natalizumab Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison Between Dimethyl Fumarate, Fingolimod, and Ocrelizumab After Natalizumab Cessation | AVESİS [avesis.deu.edu.tr]
- 11. Long-term safety and efficacy of dimethyl fumarate for up to 13 years in patients with relapsing-remitting multiple sclerosis: Final ENDORSE study results - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ocrevus (ocrelizumab) vs Tecfidera (dimethyl fumarate) | Everyone.org [everyone.org]
- 13. Long-term effects of delayed-release dimethyl fumarate in multiple sclerosis: Interim analysis of ENDORSE, a randomized extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative analysis of dimethyl fumarate and fingolimod in relapsing–remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neurology.org [neurology.org]
- 16. Placebo-controlled phase 3 study of oral BG-12 for relapsing multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Dimethyl Fumarate on Brain Atrophy in Relapsing-Remitting Multiple Sclerosis: Pooled Analysis Phase 3 DEFINE and CONFIRM Studies - UCL Discovery [discovery.ucl.ac.uk]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Long-term safety and efficacy of dimethyl fumarate for up to 13 years in patients with relapsing-remitting multiple sclerosis: Final ENDORSE study results - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of Monomethyl Fumarate Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Monomethyl Fumarate (MMF) performance with alternative therapies, supported by experimental data from pivotal clinical trials and real-world evidence. MMF is the active metabolite of Dimethyl Fumarate (DMF), and as such, the clinical efficacy and safety data for DMF are considered representative of MMF's performance. This document summarizes key findings, details the experimental protocols for crucial mechanistic studies, and visualizes the primary signaling pathways associated with MMF's mechanism of action.
Comparative Efficacy and Safety of Monomethyl Fumarate (via Dimethyl Fumarate) and Alternative Therapies for Relapsing-Remitting Multiple Sclerosis (RRMS)
The following tables summarize quantitative data from the pivotal DEFINE and CONFIRM clinical trials of Dimethyl Fumarate (DMF), as well as from comparative real-world evidence studies.
Table 1: Efficacy of Dimethyl Fumarate in Pivotal Phase III Clinical Trials (DEFINE & CONFIRM) at 2 Years
| Outcome Measure | Dimethyl Fumarate (240 mg BID) | Placebo | Relative Risk Reduction / Difference | Study |
| Annualized Relapse Rate (ARR) | ||||
| DEFINE | 0.17 | 0.36 | 53% | --INVALID-LINK-- |
| CONFIRM | 0.22 | 0.40 | 44% | --INVALID-LINK-- |
| Proportion of Patients Relapsing | ||||
| DEFINE | 27% | 46% | 49% | --INVALID-LINK-- |
| Disability Progression (Confirmed at 12 weeks) | ||||
| DEFINE | 16% | 27% | 38% | --INVALID-LINK-- |
| New or Newly Enlarging T2 Lesions | ||||
| DEFINE | Significantly Reduced | - | - | --INVALID-LINK-- |
| CONFIRM | Significantly Reduced | - | - | --INVALID-LINK-- |
| Gd-Enhancing Lesions | ||||
| DEFINE | Significantly Reduced | - | - | --INVALID-LINK-- |
| CONFIRM | Significantly Reduced | - | - | --INVALID-LINK-- |
Table 2: Comparative Efficacy of Dimethyl Fumarate vs. Other Disease-Modifying Therapies in RRMS (Real-World Evidence)
| Comparison | Key Finding | Study Type | Reference |
| vs. Fingolimod | Similar effectiveness on relapse activity and disability outcomes. Lower treatment persistence with dimethyl fumarate after 1 year, but not significantly different over the whole follow-up period. | Observational, Propensity-Score Matched | --INVALID-LINK-- |
| vs. Fingolimod | In the overall cohort, no significant differences were observed in neuroperformance or MRI outcomes, including brain volume loss. | Non-randomized, Real-World Cohort | [1] |
| vs. Teriflunomide | Similar effectiveness in terms of clinical outcomes (relapses and disability progression) after 2 years. Better MRI-based outcomes for dimethyl fumarate-treated patients, resulting in a lower rate of treatment discontinuation due to lack of effectiveness. | Observational, Propensity-Score Weighted | [2] |
| vs. Teriflunomide | Associated with lower relapse rates and a lower incidence of worsening disability. | Retrospective, Propensity-Adjusted Analysis | [3] |
| vs. Glatiramer Acetate (CONFIRM Trial) | Annualized relapse rate at 2 years was 0.22 with DMF (BID) vs. 0.29 with glatiramer acetate. | Randomized, Double-Blind, Phase III | --INVALID-LINK-- |
| vs. Glatiramer Acetate | Demonstrated superior clinical efficacy versus glatiramer acetate as measured by annualized relapse rate and 12-week confirmed disability progression. | Matching-Adjusted Indirect Comparison | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature to investigate the mechanism of action of Monomethyl Fumarate are provided below.
Nrf2 Pathway Activation Assay (Western Blot)
This protocol outlines the general steps for assessing the activation of the Nrf2 pathway by MMF through Western blotting to detect the nuclear translocation of Nrf2 and the expression of its downstream target, HO-1.
a. Cell Culture and Treatment:
-
Human retinal endothelial cells (HRECs) are cultured in appropriate media.
-
Cells are treated with varying concentrations of MMF (e.g., 1 µM, 10 µM, 25 µM, 50 µM, 100 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours).[5]
b. Protein Extraction:
-
Total Protein: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Nuclear and Cytoplasmic Fractions: Cells are fractionated using a nuclear extraction kit to separate nuclear and cytoplasmic proteins.
c. Protein Quantification:
-
The protein concentration of the lysates is determined using a BCA protein assay kit.
d. SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against Nrf2, HO-1, and a loading control (e.g., α-Tubulin for total lysates, Histone H3 for nuclear fractions, or GAPDH for cytoplasmic fractions).
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
e. Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software and normalized to the loading control.
HCA2 Receptor Activation Assay (Calcium Flux Assay)
This protocol describes a method to determine the activation of the Hydroxycarboxylic Acid Receptor 2 (HCA2) by MMF by measuring changes in intracellular calcium concentration.
a. Cell Culture:
-
A cell line stably expressing the human HCA2 receptor and a calcium-sensitive bioluminescent protein like aequorin (e.g., CHO-K1 cells) is used.
-
Cells are cultured in appropriate media and seeded into a 96-well plate.
b. Cell Loading:
-
For fluorescent assays, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer solution for a specified time at 37°C.
-
For aequorin-based assays, cells are incubated with the cofactor coelenterazine h.
c. Compound Addition and Signal Detection:
-
The plate is placed in a plate reader capable of kinetic fluorescence or luminescence detection (e.g., FLIPR or a luminometer with injectors).
-
A baseline reading is taken.
-
MMF at various concentrations is added to the wells using an automated injector.
-
The change in fluorescence or luminescence, indicating a change in intracellular calcium levels, is monitored in real-time.
d. Data Analysis:
-
The response is typically measured as the peak signal intensity or the area under the curve.
-
Dose-response curves are generated to determine the EC50 value of MMF for HCA2 activation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of Monomethyl Fumarate and a general experimental workflow for its evaluation.
Caption: MMF activates the Nrf2 antioxidant pathway.
Caption: MMF signaling through the HCA2 receptor.
Caption: General experimental workflow for MMF evaluation.
References
- 1. Real-world effectiveness of dimethyl fumarate versus fingolimod in a cohort of patients with multiple sclerosis using standardized, quantitative outcome metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. clinician.nejm.org [clinician.nejm.org]
- 4. Comparative effectiveness of delayed-release dimethyl fumarate versus glatiramer acetate in multiple sclerosis patients: results of a matching-adjusted indirect comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Monomethyl Fumarate: A Procedural Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of monomethyl fumarate is critical for laboratory safety and environmental protection. Due to its hazardous properties, including the potential to cause serious eye damage, skin irritation, and respiratory irritation, monomethyl fumarate must be managed as regulated hazardous waste from the point of generation to its final disposal.[1] Adherence to established protocols is essential to mitigate risks and comply with federal, state, and local regulations.[2][3]
This guide provides a comprehensive, step-by-step operational plan for the proper disposal of monomethyl fumarate, tailored for researchers, scientists, and drug development professionals.
Hazard Profile and Personal Protective Equipment (PPE)
Before handling monomethyl fumarate for any purpose, including disposal, it is crucial to be aware of its hazard profile and to use the appropriate Personal Protective Equipment (PPE).
| Hazard Classification | Description | Source |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | [1] |
| Skin Irritation | Causes skin irritation. | [1] |
| Serious Eye Damage | Causes serious eye damage. | [1] |
| Respiratory Irritation | May cause respiratory irritation. | [1] |
| PPE Category | Required Equipment | Specifications and Best Practices |
| Eye/Face Protection | Safety goggles with side-shields or a face shield. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][4][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Inspect gloves before use and use proper removal techniques to avoid skin contact.[2][5][6] |
| Body Protection | Laboratory coat, long-sleeved garments, and closed-toe shoes. | Consider an apron and impervious clothing for larger quantities or spill cleanup.[2][4][5] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | If ventilation is inadequate or dust is generated, use an appropriate respirator.[2][5] |
Protocol for Monomethyl Fumarate Waste Disposal
This protocol outlines the standard operating procedure for collecting and preparing monomethyl fumarate waste for disposal. This includes pure, unused chemical, contaminated labware (e.g., weighing boats, gloves, wipes), and any material used for spill cleanup.
Materials:
-
Dedicated hazardous waste container (chemically compatible, leak-proof, with a secure lid)[7][8]
-
Hazardous Waste Label
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Designate a Satellite Accumulation Area (SAA):
-
Prepare the Waste Container:
-
Label the Container Correctly:
-
Clearly write the full chemical name: "Monomethyl Fumarate Waste." Avoid using abbreviations or chemical formulas.
-
List all components of the waste stream if it's a mixture.
-
Indicate the hazards associated with the waste (e.g., "Toxic," "Irritant").
-
Record the date when the first piece of waste is placed in the container (the "accumulation start date").
-
-
Segregate and Collect Waste:
-
Place all solid monomethyl fumarate waste and contaminated consumables directly into the labeled hazardous waste container.
-
Crucially, do not mix monomethyl fumarate waste with other incompatible waste streams. Store separately from acids, bases, and oxidizers.[9]
-
Keep the waste container securely closed at all times, except when adding waste.[7][9]
-
-
Store the Waste Container:
-
Arrange for Disposal:
-
Once the container is full, or within one year of the accumulation start date, arrange for pick-up by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[7][9]
-
Note that a full container must be removed from the SAA within three days.[9]
-
IMPORTANT: Monomethyl fumarate waste must not be disposed of down the drain or in the regular trash.[10][11][12] It is classified as slightly hazardous to water, and its entry into sewer systems or groundwater must be prevented.[1]
Protocol for Accidental Spill Cleanup
In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.
Procedure:
-
Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
-
-
Don Appropriate PPE:
-
Contain and Clean the Spill:
-
Decontaminate the Area:
-
Post-Cleanup:
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Remove and decontaminate or dispose of all PPE as hazardous waste.[2]
-
Regulatory and Storage Guidelines
The following table summarizes key quantitative data from general laboratory waste management regulations, which apply to the storage of monomethyl fumarate waste.
| Parameter | Guideline | Regulatory Context |
| Maximum Waste Volume in SAA | 55 gallons of hazardous waste | Governs the total amount of waste that can be accumulated in a designated satellite area before it must be moved to a central storage facility.[7] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) of "P-listed" acutely toxic waste | While monomethyl fumarate is not typically P-listed, this highlights stricter rules for highly toxic substances.[7] |
| Maximum Storage Time in SAA | 1 year from the accumulation start date (for partially filled containers) | Ensures timely disposal of chemical waste.[7][9] |
| Time to Removal After Full | 3 days | Once a container reaches its capacity, it must be promptly removed for disposal.[9] |
| Aqueous Waste pH for Drain Disposal | pH between 5.0 and 12.5 | This is NOT applicable to monomethyl fumarate. This guideline applies only to certain non-hazardous or readily biodegradable aqueous solutions and should not be used for this chemical.[9] |
Monomethyl Fumarate Disposal Workflow
The following diagram illustrates the procedural flow for the safe handling and disposal of monomethyl fumarate waste in a laboratory setting.
Caption: A flowchart illustrating the safe disposal workflow for monomethyl fumarate.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 4. echemi.com [echemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. uprm.edu [uprm.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Monomethyl fumarate - Safety Data Sheet [chemicalbook.com]
- 11. acs.org [acs.org]
- 12. bio.vu.nl [bio.vu.nl]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Monomethylfumarate
Essential safety protocols and logistical plans are critical for the secure and effective handling of Monomethylfumarate in a laboratory setting. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals, ensuring both personal safety and the integrity of your work.
This compound is classified as a hazardous substance that can cause serious eye damage, skin irritation, and respiratory irritation.[1][2] It is also harmful if it comes into contact with the skin.[1][2] Adherence to the following guidelines is imperative to mitigate these risks.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protective equipment is utilized.[3] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | N95 or N100 respirator if dust is generated[4] |
| Solution Preparation | Goggles or face shield[4] | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Use in a well-ventilated area or chemical fume hood[5] |
| Handling Solutions | Safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required if handled in a well-ventilated area |
| Spill Cleanup (Solid or Liquid) | Goggles and face shield | 2 pairs of chemical-resistant gloves | Disposable gown[3] | N95/N100 respirator for solids; chemical cartridge respirator for large spills[4] |
Operational Plan for Handling this compound
Following a structured operational plan minimizes the risk of exposure and ensures the consistent and safe use of this compound.
Preparation and Pre-Handling
-
Consult Safety Data Sheet (SDS): Always review the SDS for this compound before use.
-
Designated Area: Conduct all work in a designated, well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.[5][6]
-
Assemble PPE: Don the appropriate PPE as outlined in the table above.
-
Gather Materials: Ensure all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) is clean, dry, and readily accessible within the designated area.
Handling and Use
-
Weighing: Carefully weigh the solid this compound, avoiding the generation of dust.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing. This compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF). For aqueous solutions, it has a solubility of approximately 1 mg/ml in PBS (pH 7.2).
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.
-
Avoid Contact: At all times, avoid direct contact with the skin and eyes.[6]
Post-Handling and Storage
-
Decontamination: Clean all equipment and the work area thoroughly after use.
-
Storage: Store this compound in a tightly closed container in a well-ventilated and secure location.[2][7] Unopened bottles should be refrigerated at 2°C to 8°C (35°F to 46°F).[8] Opened bottles can be stored at 20°C to 25°C (68°F to 77°F) for up to 3 months, protected from light.[8]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Collect all solid this compound waste, including contaminated items like weigh boats and pipette tips, in a designated, leak-proof hazardous waste container.[9]
-
Liquid Waste: Collect all solutions containing this compound in a separate, designated liquid hazardous waste container.[9] Do not mix with other incompatible chemical wastes.
-
Contaminated PPE: Dispose of all used gloves, gowns, and other contaminated disposable PPE in the designated solid hazardous waste container.
Containerization and Labeling
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and an indication of the contents (e.g., "solid waste," "liquid waste in DMF").[9]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
Storage and Final Disposal
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[9] Do not dispose of this compound down the drain or in regular trash.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. echemi.com [echemi.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. pppmag.com [pppmag.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Page loading... [wap.guidechem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. drugs.com [drugs.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
